molecular formula C12H18N2O B1418807 (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol CAS No. 939986-40-0

(1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol

Cat. No.: B1418807
CAS No.: 939986-40-0
M. Wt: 206.28 g/mol
InChI Key: IISDRBUMWAGCNB-UHFFFAOYSA-N
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Description

(1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1-(pyridin-2-ylmethyl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c15-10-11-4-3-7-14(8-11)9-12-5-1-2-6-13-12/h1-2,5-6,11,15H,3-4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISDRBUMWAGCNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671471
Record name {1-[(Pyridin-2-yl)methyl]piperidin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-40-0
Record name {1-[(Pyridin-2-yl)methyl]piperidin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Strategic Synthesis of (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol

[1]

Molecular Weight:1

Executive Summary

This technical guide details the synthesis of (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol , a critical pharmacophore often utilized as a bidentate ligand in coordination chemistry and a versatile intermediate in the development of anti-arrhythmic agents (e.g., Flecainide analogs) and metalloproteinase inhibitors.[1]

The piperidine ring, substituted at the 3-position with a hydroxymethyl group and N-alkylated with a 2-picolyl moiety, presents a classic challenge in chemoselectivity: N-alkylation vs. O-alkylation .[1] This guide presents two validated pathways to achieve high-purity synthesis:

  • Nucleophilic Substitution (N-Alkylation): The industrial standard for scalability.[1]

  • Reductive Amination: The preferred route for high chemoselectivity and mild conditions.[1]

Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the target molecule into commercially available building blocks.[1] The primary disconnection occurs at the C-N bond between the piperidine nitrogen and the methylene bridge of the pyridine ring.[1]

Strategic Disconnections
  • Fragment A (Nucleophile): 3-Piperidinemethanol (CAS: 4621-36-7).[1] This secondary amine is the core scaffold.[1]

  • Fragment B (Electrophile):

    • Pathway 1: 2-(Chloromethyl)pyridine hydrochloride (CAS: 6959-47-3).[1]

    • Pathway 2: 2-Pyridinecarboxaldehyde (CAS: 1121-60-4).[1]

RetrosynthesisTarget(1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol(Target Molecule)DisconnectionC-N Bond DisconnectionTarget->DisconnectionRetrosynthesisPiperidine3-Piperidinemethanol(Nucleophile)Disconnection->PiperidineRouteA_Precursor2-(Chloromethyl)pyridine HCl(Electrophile - Route A)Disconnection->RouteA_PrecursorSN2 ApproachRouteB_Precursor2-Pyridinecarboxaldehyde(Electrophile - Route B)Disconnection->RouteB_PrecursorReductive Amination

Figure 1: Retrosynthetic tree illustrating the two primary disconnections leading to commercially available starting materials.

Pathway 1: Nucleophilic Substitution (N-Alkylation)[1]

This pathway relies on the

1
Mechanism & Causality

The reaction utilizes 2-(chloromethyl)pyridine hydrochloride .[1][2][3] Since the electrophile is supplied as a hydrochloride salt, a base is strictly required to:

  • Free the pyridine base from its salt form.[1]

  • Neutralize the HCl generated during the substitution.[1]

  • Scavenge protons to drive the equilibrium forward.[1]

Chemoselectivity Control: While the hydroxyl group at position 3 is nucleophilic, the secondary amine is significantly more nucleophilic (

Potassium Carbonate (

)
Triethylamine (TEA)1
Experimental Protocol

Reagents:

  • 3-Piperidinemethanol (1.0 eq)[1]

  • 2-(Chloromethyl)pyridine HCl (1.1 eq)[1]

  • Potassium Carbonate (

    
    ) (3.0 eq)[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-piperidinemethanol (10 mmol) and

    
     (30 mmol) in anhydrous Acetonitrile (30 mL).
    
  • Activation: Stir at room temperature for 15 minutes to ensure homogeneity.

  • Addition: Add 2-(chloromethyl)pyridine hydrochloride (11 mmol) portion-wise. Note: The electrophile is a vesicant; handle in a fume hood.

  • Reaction: Heat the mixture to reflux (

    
    ) for 6-12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The spot for the starting amine should disappear.[1]
    
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    ).
  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM and wash with saturated

    
     followed by brine.
    
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. If necessary, purify via flash column chromatography (Silica gel, DCM/MeOH gradient).
    

Pathway 2: Reductive Amination (Recommended)[1][4][5]

This pathway involves the condensation of the amine with an aldehyde to form an imine (Schiff base), followed by selective reduction.[4] This route is often preferred in medicinal chemistry due to milder conditions and the avoidance of mutagenic alkyl halides.[1]

Mechanism & Causality

We utilize Sodium Triacetoxyborohydride (


)1


1
Experimental Protocol

Reagents:

  • 3-Piperidinemethanol (1.0 eq)[1]

  • 2-Pyridinecarboxaldehyde (1.05 eq)[1]

  • Sodium Triacetoxyborohydride (

    
    ) (1.4 eq)[1]
    
  • Acetic Acid (catalytic, 1-2 drops)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM[1]

Step-by-Step Methodology:

  • Imine Formation: In a dry flask, dissolve 3-piperidinemethanol (10 mmol) and 2-pyridinecarboxaldehyde (10.5 mmol) in DCE (40 mL).

  • Catalysis: Add 1-2 drops of glacial acetic acid to catalyze imine formation (pH ~5-6). Stir at room temperature for 30-60 minutes under Nitrogen.

  • Reduction: Add

    
     (14 mmol) in a single portion.
    
  • Reaction: Stir at room temperature for 12-16 hours.

  • Quench: Quench the reaction by adding saturated aqueous

    
     solution. Stir for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract the aqueous layer with DCM (

    
     mL).
    
  • Purification: Combine organic layers, wash with brine, dry over

    
    , and concentrate. The product is often pure enough for use; otherwise, recrystallize as an HCl salt or purify via chromatography.[1]
    

Comparative Analysis & Decision Matrix

The following table summarizes the operational parameters to assist in pathway selection.

ParameterPathway 1: N-AlkylationPathway 2: Reductive Amination
Atom Economy Lower (Loss of HCl)Higher (Loss of H2O)
Reagent Safety High Risk: 2-Chloromethylpyridine is a vesicant/alkylator.[1]Low Risk: Aldehyde is mild; Borohydride is safe.[1]
Conditions Thermal (Reflux required).[1][5]Ambient (Room Temperature).[1][6][7]
Selectivity Risk of O-alkylation if base is too strong.[1]High N-selectivity via imine intermediate.[1]
Scalability Excellent (Cheap reagents).[1]Good (Reagent cost is higher).[1]
Recommended For Large-scale manufacturing (Cost driven).[1]Lab-scale / MedChem (Safety/Purity driven).
Process Workflow Diagram

WorkflowStartStart: 3-PiperidinemethanolDecisionSelect PathwayStart->DecisionRouteARoute A: Alkylation(+ 2-Chloromethylpyridine HCl)Decision->RouteAScale / CostRouteBRoute B: Reductive Amination(+ 2-Pyridinecarboxaldehyde)Decision->RouteBPurity / SafetyStepA1Add K2CO3 / MeCNReflux 80°C, 12hRouteA->StepA1StepA2Filter Salts & WorkupStepA1->StepA2EndIsolate Target:(1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanolStepA2->EndStepB1Add NaBH(OAc)3 / DCERT, 16hRouteB->StepB1StepB2Quench NaHCO3 & ExtractStepB1->StepB2StepB2->End

Figure 2: Operational workflow comparing the thermal alkylation route vs. the ambient reductive amination route.

Quality Control & Characterization

To validate the synthesis, the following analytical signatures must be confirmed:

  • 1H NMR (

    
    ): 
    
    • Pyridine Ring: Look for 4 aromatic protons (

      
       ppm).[1]
      
    • Benzylic Spacer: A singlet or AB quartet (if chiral influence exists) around

      
       ppm corresponding to the 
      
      
      protons.[1]
    • Piperidine Ring: Complex multiplets between

      
       ppm.[1]
      
    • Hydroxymethyl: A doublet or multiplet around

      
       ppm.[1]
      
  • Mass Spectrometry (ESI+):

    • Expect a molecular ion peak

      
      .[1]
      
  • TLC:

    • Stain with Dragendorff’s reagent (orange spot for tertiary amines) or Ninhydrin (though tertiary amines stain poorly with Ninhydrin, the starting material will stain strongly).[1]

References

  • PrepChem. "Synthesis of 2-chloromethyl-pyridine hydrochloride."[1][3] PrepChem.com.[1] Accessed October 26, 2023.[1] [Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][8] Journal of Organic Chemistry, 1996, 61(11), 3849-3862. [Link]

  • Master Organic Chemistry. "Reductive Amination." MasterOrganicChemistry.com. Accessed October 26, 2023.[1] [Link]

  • Organic Chemistry Portal. "Reductive Amination." Organic-Chemistry.org. Accessed October 26, 2023.[1] [Link]

(1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-(Pyridin-2-ylmethyl)piperidin-3-yl)methanol is a bifunctional N-heterocyclic building block extensively utilized in medicinal chemistry.[1][2] Characterized by a piperidine core substituted with a hydroxymethyl group and an N-linked pyridine moiety, it serves as a "privileged scaffold" in the design of G-protein coupled receptor (GPCR) ligands, ion channel modulators (specifically TRPV3 and Sigma receptors), and kinase inhibitors. Its structural utility lies in its ability to act as a bidentate ligand, offering both a hydrogen bond donor (hydroxyl) and two distinct basic nitrogen centers for salt bridge formation within protein active sites.[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

This molecule exists primarily as a viscous oil or a hydrochloride salt in commercial preparations.[1][2] It is defined by the following identifiers:

ParameterData
IUPAC Name [1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol
Common Synonyms 1-(2-Pyridinylmethyl)-3-hydroxymethylpiperidine; 3-Hydroxymethyl-1-(2-pyridylmethyl)piperidine
CAS Number 939986-40-0
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.29 g/mol
SMILES OCC1CN(CC2=CC=CC=N2)CCC1
InChI Key IISDRBUMWAGCNB-UHFFFAOYSA-N
pKa (Predicted) ~8.6 (Piperidine N), ~3.5 (Pyridine N)
LogP (Predicted) 0.8 – 1.2 (Lipophilic, CNS penetrant potential)

Synthetic Architecture

The most robust and scalable route to (1-(Pyridin-2-ylmethyl)piperidin-3-yl)methanol is via Reductive Amination .[1] This convergent synthesis couples 2-pyridinecarboxaldehyde with 3-piperidinemethanol using a selective hydride reducing agent.[1][2]

Reaction Pathway Logic

The reaction proceeds through the formation of an unstable hemiaminal, followed by dehydration to an iminium ion intermediate.[1][2] This species is irreversibly reduced to the tertiary amine.[1][2] Sodium triacetoxyborohydride (STAB) is the preferred reductant over sodium cyanoborohydride due to its lower toxicity (no HCN generation) and ability to reduce imines selectively in the presence of aldehydes.[1][2]

SynthesisPath Aldehyde 2-Pyridinecarboxaldehyde (Electrophile) Imine Iminium Intermediate (Transient) Aldehyde->Imine DCM, RT Amine 3-Piperidinemethanol (Nucleophile) Amine->Imine Product Target Molecule (CAS 939986-40-0) Imine->Product Hydride Transfer STAB NaBH(OAc)3 / AcOH (Selective Reduction) STAB->Product Reagent

Figure 1: Convergent synthesis via reductive amination. The choice of STAB allows for a "one-pot" protocol.

Detailed Experimental Protocol

Objective: Synthesis of 10 mmol scale batch.

Reagents:

  • 3-Piperidinemethanol (1.15 g, 10 mmol)

  • 2-Pyridinecarboxaldehyde (1.07 g, 10 mmol)

  • Sodium triacetoxyborohydride (STAB) (3.18 g, 15 mmol)

  • Glacial Acetic Acid (0.6 g, 10 mmol)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (50 mL)

Step-by-Step Methodology:

  • Imine Formation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-pyridinecarboxaldehyde (1.0 eq) and 3-piperidinemethanol (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Acid Catalysis: Add glacial acetic acid (1.0 eq). Stir at room temperature for 30 minutes to facilitate iminium ion formation. Note: The solution may turn slightly yellow.

  • Reduction: Cool the mixture to 0°C in an ice bath. Add STAB (1.5 eq) portion-wise over 10 minutes. Caution: Mild effervescence may occur.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours under nitrogen atmosphere. Monitor via TLC (System: 10% MeOH in DCM with 1% NH₄OH) or LC-MS.[1][2]

  • Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (50 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Separate the organic layer.[1][2] Extract the aqueous layer with DCM (2 x 30 mL).[1][2] Combine organic extracts.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude oil.

  • Purification: If necessary, purify via flash column chromatography on silica gel. Elute with a gradient of DCM:MeOH (95:5 to 90:10).[1][2]

Structural Validation & Spectroscopy

To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed:

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine Ring: Look for 4 aromatic protons.[1][2] A doublet near δ 8.5 ppm (α-proton adjacent to nitrogen) is characteristic.[1][2]

    • Benzylic Methylene: A strong singlet (or AB quartet if chiral influence exists) around δ 3.6–3.8 ppm, corresponding to the -N-CH₂-Py group.[1]

    • Piperidine Ring: A complex multiplet region between δ 1.2–3.0 ppm representing the ring protons.[1][2]

    • Hydroxymethyl: A doublet or multiplet near δ 3.5 ppm (-CH₂OH).[1][2]

  • Mass Spectrometry (ESI+):

    • Expect a molecular ion peak

      
       at m/z 207.15 .[1][2]
      

Medicinal Chemistry Applications

This scaffold is not merely a passive linker; it is an active pharmacophore component.[1][2]

Pharmacophore Mapping

The molecule provides three distinct interaction points for protein binding:

  • Pyridine Nitrogen: Acts as a weak hydrogen bond acceptor (HBA) or metal chelator.[1][2]

  • Piperidine Nitrogen (Tertiary): Protonated at physiological pH (pKa ~8.6), forming ionic interactions (salt bridges) with Asp/Glu residues in the receptor pocket.[1][2]

  • Primary Alcohol: Functions as a Hydrogen Bond Donor/Acceptor (HBD/HBA), often mimicking water networks in the active site.[1][2]

Therapeutic Areas
  • Sigma Receptor Ligands: The N-benzyl/N-pyridyl piperidine motif is classic in Sigma-1 receptor modulators, investigated for neuroprotective effects in Alzheimer's and neuropathic pain [1].[1][2]

  • TRP Channel Antagonists: Pyridinyl-methanol derivatives have been identified as potent antagonists for TRPV3, a target for chronic pruritus and skin inflammation [2].[1][2][3]

  • Kinase Inhibition: The pyridine ring can serve as a hinge-binding motif, while the piperidine extends into the solvent-exposed region to improve solubility.[1]

Pharmacophore Scaffold (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol Pyridine Ring Piperidine N Hydroxyl Group PiStack Pi-Pi Stacking / Metal Chelation Scaffold:py->PiStack Ionic Salt Bridge (Asp/Glu) Scaffold:pip->Ionic HBond H-Bond Donor/Acceptor Scaffold:oh->HBond

Figure 2: Pharmacophore interaction map demonstrating the multimodal binding capability of the scaffold.

Safety & Handling

  • Hazards: Pyridine derivatives are potential skin irritants and may possess neurological toxicity if inhaled in high concentrations.[1][2] The free base is basic and corrosive to ocular tissue.[1][2]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation over prolonged periods; conversion to the dihydrochloride salt is recommended for long-term archiving.[1][2]

  • Disposal: All organic waste containing pyridine residues must be segregated and incinerated in accordance with halogenated/non-halogenated solvent protocols.[1][2]

References

  • BenchChem. (2025).[1][2][4] Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. Retrieved from [1]

  • Niforatos, W., et al. (2016).[1][2] Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. Retrieved from

  • Sigma-Aldrich. (2025).[1][2] Product Specification: (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol (CAS 939986-40-0).[1][2] Retrieved from

  • Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard Protocol Reference).[1][2]

Sources

Mechanistic Profiling of (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Ion Channel and Metalloenzyme Modulation[1][2]

Executive Summary

(1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol (CAS: 939986-40-0 ) is a specialized heterocyclic building block and pharmacophoric scaffold used in medicinal chemistry.[1][2] While not a marketed drug itself, it represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1][2]

Its primary mechanistic significance lies in two distinct domains:

  • TRPV3 Antagonism: It serves as a core fragment in the development of antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a key target for chronic itch, dermatitis, and neuropathic pain.[2]

  • Zinc-Metalloprotease Inhibition: The molecule features a bidentate chelating motif (pyridine nitrogen + piperidine nitrogen/hydroxyl) capable of interacting with the catalytic zinc ions of metalloproteinases (MMPs) and histone deacetylases (HDACs).[1][2]

This guide details the structural biology, mechanism of action (MoA), and experimental validation protocols for researchers utilizing this scaffold in drug discovery.[2]

Chemical Identity & Structural Biology[1][3]
2.1 Chemical Profile[1][3][4][5]
  • IUPAC Name: [1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol[1][2]

  • CAS Number: 939986-40-0[1][2]

  • Molecular Formula: C₁₂H₁₈N₂O[1][2]

  • Molecular Weight: 206.28 g/mol [1][2]

  • Key Structural Motifs:

    • Piperidine Ring: Provides a semi-rigid core that directs substituents into specific vectors.[1][2]

    • Pyridin-2-ylmethyl (Picolyl) Group: An aromatic nitrogen donor often involved in

      
      -
      
      
      
      stacking or metal coordination.[1][2]
    • 3-Hydroxymethyl Group: A polar "warhead" or hydrogen-bond donor/acceptor, critical for interacting with receptor pockets (e.g., Ser/Thr residues).[1][2]

2.2 Pharmacophoric Analysis

The molecule acts as a bidentate ligand .[1][2] In biological systems, the spatial arrangement of the pyridine nitrogen (


) and the piperidine nitrogen (

) allows for the formation of stable 5- or 6-membered chelate rings with divalent cations (

,

).[1][2] This structural feature is the basis for its activity against metalloenzymes and ion channels dependent on cation regulation.[1][2]
Mechanism of Action (MoA)
3.1 Primary Mechanism: TRPV3 Channel Modulation

Research into (pyridin-2-yl)methanol derivatives has identified this class of compounds as potent antagonists of TRPV3 , a non-selective cation channel expressed in keratinocytes and sensory neurons.[1][2]

  • Binding Site: The scaffold binds to the transmembrane domain of the TRPV3 tetramer, likely near the voltage-sensing domain (VSD) or the pore loop.[1][2]

  • Allosteric Inhibition: Upon binding, the compound stabilizes the channel in a closed-non-conducting state , preventing the conformational change usually triggered by heat (>33°C) or agonists (e.g., camphor).[2]

  • Downstream Effect:

    • Inhibition of

      
       Influx:  Blockade of the pore prevents calcium entry.[1][2]
      
    • Signal Dampening: Reduced intracellular calcium levels (

      
      ) inhibit the release of pro-inflammatory cytokines (IL-1
      
      
      
      , TGF-
      
      
      ) from keratinocytes.[1][2]
    • Therapeutic Outcome: Suppression of itch (pruritus) and nociceptive signaling in peripheral nerves.[1][2]

3.2 Secondary Mechanism: Zinc-Dependent Enzyme Inhibition

The 2-picolylamine motif is a classic Zinc-Binding Group (ZBG).[1][2]

  • Catalytic Zinc Blockade: In enzymes like Matrix Metalloproteinases (MMPs), the catalytic domain contains a

    
     ion coordinated by three histidine residues.[2]
    
  • Chelation Mode: The pyridine nitrogen and the tertiary amine of the piperidine ring coordinate with the "open" coordination site of the catalytic Zinc.[1][2] This displaces the water molecule required for peptide bond hydrolysis, effectively silencing the enzyme.[1][2]

Pathway Visualization

The following diagram illustrates the dual mechanistic potential of the scaffold: inhibiting TRPV3-mediated calcium signaling and blocking Zinc-dependent enzymatic catalysis.[1][2]

MoA_Pathway cluster_TRPV3 Pathway A: TRPV3 Antagonism cluster_MMP Pathway B: Metalloenzyme Inhibition Scaffold (1-Pyridin-2-ylmethyl- piperidin-3-yl)-methanol TRPV3_Open TRPV3 Channel (Open State) Scaffold->TRPV3_Open Allosteric Binding Zn_Site Catalytic Zinc Ion (Active Site) Scaffold->Zn_Site Coordinates Zn2+ TRPV3_Closed TRPV3 Channel (Stabilized Closed State) TRPV3_Open->TRPV3_Closed Conformational Lock Ca_Influx Ca2+ Influx TRPV3_Open->Ca_Influx Normal Function TRPV3_Closed->Ca_Influx Blocks Cytokines Pro-inflammatory Cytokines (IL-1a, TGF-a) Ca_Influx->Cytokines Activates Itch_Pain Itch & Nociception Cytokines->Itch_Pain Induces Chelation Bidentate Chelation (N-Zn-N Interaction) Zn_Site->Chelation Complex Formation Hydrolysis Substrate Hydrolysis Chelation->Hydrolysis Inhibits

Caption: Dual MoA showing TRPV3 allosteric blockade (left) and Zinc-metalloprotease chelation (right).[1][2]

Experimental Validation Protocols

To validate the activity of this scaffold or its derivatives, the following standardized assays are recommended.

5.1 Protocol A: FLIPR Calcium Flux Assay (TRPV3)

Objective: Quantify the antagonist potency (


) against agonist-induced Calcium influx.[1][2]
StepProcedureCritical Parameter
1. Cell Prep Seed HEK293 cells stably expressing human TRPV3 in 384-well black plates.Density: 15,000 cells/well.[1][2]
2. Dye Loading Incubate cells with Fluo-4 AM calcium indicator dye for 45 min at 37°C.Buffer: HBSS + 20 mM HEPES.
3.[1][2] Compound Addition Add test compound (dissolved in DMSO) using an automated liquid handler.Pre-incubation: 15 min.[1][2]
4. Stimulation Inject 2-APB (Agonist, 300

M) or apply heat stimulus.[1][2]
Injection speed: Moderate.
5. Measurement Record fluorescence (Ex 488 nm / Em 525 nm) on FLIPR Tetra system.Duration: 180 seconds.[1][2]
6. Analysis Calculate

.[1][2] Plot log-concentration vs. response to determine

.[1][2]
Negative control: Vehicle (DMSO).
5.2 Protocol B: Fluorometric MMP Inhibition Assay

Objective: Assess the intrinsic zinc-chelating inhibitory potential.[1][2]

  • Enzyme: Recombinant human MMP-9 or MMP-2 (catalytic domain).[1][2]

  • Substrate: Fluorogenic peptide (e.g., Mca-PLGL-Dpa-AR-NH2).[1][2]

  • Reaction:

    • Mix Enzyme (1 nM final) + Test Compound in Assay Buffer (50 mM Tris, 10 mM

      
      , 150 mM NaCl, 0.05% Brij-35, pH 7.5).[2]
      
    • Incubate for 30 minutes at RT to allow equilibrium binding.

    • Add Substrate (10

      
      M) to initiate reaction.[1][2]
      
  • Detection: Monitor fluorescence increase (Ex 328 nm / Em 393 nm) over 60 minutes.

  • Validation: A decrease in the slope of the fluorescence curve compared to control indicates inhibition.[1][2]

References
  • TRPV3 Antagonism: Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016).[1][2][6] Journal of Medicinal Chemistry.

  • Scaffold Availability: Sigma-Aldrich Product Specification: (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol.[1][2]

  • MMP Inhibition Mechanisms: Zinc-binding groups in metalloproteinase inhibitors.[1][2] (2018).[1][2][3] ChemMedChem.

  • General Pharmacology: PubChem Compound Summary for Pyridin-3-ylmethanol derivatives. [1][2]

Sources

The Pharmacological Versatility of Piperidine Methanol: A Technical Guide to Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The piperidine methanol scaffold—specifically the 2-piperidinemethanol and 4-piperidinemethanol motifs—represents a privileged substructure in medicinal chemistry.[1] Distinguished by its ability to function as both a hydrogen-bond donor and acceptor while providing a chiral center for stereoselective binding, this scaffold is central to drugs ranging from non-sedating antihistamines to antimalarials and psychostimulants.[1] This guide dissects the molecular mechanisms, structure-activity relationships (SAR), and experimental protocols for validating these targets.

Structural Basis of the Pharmacophore

The therapeutic utility of piperidine methanol stems from its conformational flexibility and electronic properties. The hydroxyl group adjacent to the nitrogen heterocycle allows for the formation of intramolecular hydrogen bonds, stabilizing specific conformations that mimic endogenous ligands.

  • Chirality: The C2 or C4 position often introduces a chiral center. For instance, the biological activity of mefloquine is highly stereospecific, with enantiomers exhibiting differential toxicity and potency.

  • Basicity: The piperidine nitrogen (pKa ~11) is protonated at physiological pH, facilitating ionic interactions with anionic residues (e.g., Asp or Glu) in receptor binding pockets.

  • Lipophilicity: The scaffold balances hydrophobicity (piperidine ring) with polarity (methanol group), optimizing blood-brain barrier (BBB) penetration or exclusion depending on substitution patterns.[1]

Primary Therapeutic Targets

GPCR Modulation: Histamine H1 Receptors

Case Study: Fexofenadine (Active metabolite of Terfenadine)[1][2]

Fexofenadine utilizes the piperidine scaffold to anchor into the H1 receptor.[2] Unlike its parent compound terfenadine, fexofenadine contains a carboxylic acid group which, combined with the basic nitrogen, creates a zwitterion.

  • Mechanism: Inverse agonism at the H1 receptor.[2] It stabilizes the inactive state of the G-protein coupled receptor (GPCR).[1]

  • Key Interaction: The piperidine nitrogen forms a salt bridge with a conserved Aspartate residue in Transmembrane Domain 3 (TM3).[1] The hydroxyl groups on the "methanol" derived portion (structurally extended in fexofenadine) engage in H-bonding with Asp/Thr residues.[1]

  • BBB Exclusion: The zwitterionic nature prevents significant CNS penetration, mitigating the sedation associated with first-generation antihistamines.

Infectious Disease: Ribosomal Inhibition in Plasmodium

Case Study: Mefloquine

While classically thought to inhibit hemozoin formation, recent cryo-EM studies have revealed a more specific target for mefloquine: the plasmodial 80S ribosome .[1]

  • Target: The GTPase-associated center of the P. falciparum 80S ribosome.[3][4]

  • Mechanism: Mefloquine binds to the ribosome, sterically hindering the translation elongation factors. This halts protein synthesis specifically in the parasite.

  • Role of Piperidine Methanol: The piperidine ring fits into a hydrophobic pocket, while the hydroxyl group and amine form critical hydrogen bonds with ribosomal RNA nucleotides.

CNS Transporters: DAT and NET Inhibition

Case Study: Pipradrol (


-diphenyl-2-piperidinemethanol)[1]

Pipradrol represents a class of psychostimulants that act as Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs).[1][5]

  • Target: Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[1]

  • Mechanism: The compound binds to the transporter, blocking the reuptake of monoamines from the synaptic cleft.[6]

  • SAR: The distance between the nitrogen and the aromatic rings (maintained by the methanol carbon) is critical for mimicking the transition state of dopamine.

Visualization of Mechanisms[7]

Diagram 1: Mefloquine Mechanism of Action (Malaria)

This diagram illustrates the dual-pathway mechanism of Mefloquine, highlighting the recently discovered ribosomal inhibition pathway.

MefloquineMechanism Mefloquine Mefloquine (Piperidine Methanol Scaffold) Ribosome P. falciparum 80S Ribosome (GTPase Center) Mefloquine->Ribosome High Affinity Binding Hemozoin Hemozoin Formation (Food Vacuole) Mefloquine->Hemozoin Inhibition Translation Protein Translation Elongation Ribosome->Translation Blocks HemeDetox Heme Detoxification Hemozoin->HemeDetox Prevents Death Parasite Death (Apoptosis/Necrosis) Translation->Death Leads to HemeDetox->Death Toxic Heme Buildup

Caption: Dual mechanism of Mefloquine targeting ribosomal translation and heme detoxification.[1]

Diagram 2: Synthesis of Alpha-Aryl-2-Piperidinemethanol

A standard workflow for synthesizing these derivatives using Grignard reagents and hydrogenation.[1]

SynthesisWorkflow Start Start: 2-Cyanopyridine or Pyridine-2-carboxylate Step1 Grignard Reaction (R-MgBr + Electrophile) Start->Step1 Nucleophilic Addition Intermediate Intermediate: Pyridyl Ketone / Carbinol Step1->Intermediate Step2 Catalytic Hydrogenation (H2, PtO2, AcOH) Intermediate->Step2 Reduction of Heterocycle Product Product: alpha-Substituted-2-Piperidinemethanol Step2->Product Cis/Trans Mixture Resolution Chiral Resolution (Tartaric Acid Crystallization) Product->Resolution Isolate Enantiomer

Caption: Synthetic route from pyridine precursors to chiral piperidine methanol derivatives.

Experimental Protocols

Synthesis: General Procedure for -Aryl-2-Piperidinemethanol

Objective: To synthesize a pipradrol-like derivative via Grignard addition and reduction.

  • Grignard Addition:

    • Reagents: 2-Bromopyridine (1.0 eq), Magnesium turnings (1.1 eq), Aryl Ketone (1.0 eq), Dry THF.

    • Procedure: Generate 2-pyridylmagnesium bromide in dry THF under

      
       atmosphere. Cool to 0°C. Add the aryl ketone dropwise. Stir at room temperature for 4 hours.
      
    • Workup: Quench with saturated

      
      . Extract with EtOAc. Purify the pyridyl-carbinol intermediate via flash chromatography (Hexane/EtOAc).
      
  • Hydrogenation (Reduction of Pyridine Ring):

    • Reagents: Pyridyl-carbinol intermediate,

      
       (Adams' catalyst, 5 mol%), Glacial Acetic Acid.[1]
      
    • Procedure: Dissolve intermediate in acetic acid. Add catalyst.[7][8] Hydrogenate at 40-60 psi

      
       in a Parr shaker for 12-24 hours.
      
    • Validation: Monitor by TLC (disappearance of UV activity associated with pyridine). Filter catalyst through Celite. Neutralize filtrate with NaOH. Extract free base with DCM.

Functional Assay: Cell Viability (MTT) for Kinase/Cancer Targets

Objective: Evaluate cytotoxicity of piperidine methanol derivatives against cancer cell lines (e.g., for HSP70 or TAK1 inhibition).

  • Seeding: Plate cells (e.g., MDA-MB-468) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1

    
    M to 100 
    
    
    
    M). Include Doxorubicin as a positive control and 0.1% DMSO as vehicle control.
  • Incubation: Incubate for 48-72 hours at 37°C, 5%

    
    .
    
  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    

Summary of Key Compounds & Data

CompoundTargetMechanismKey Structural FeatureIndication
Fexofenadine Histamine H1Inverse AgonistZwitterion (COOH + Piperidine N)Allergic Rhinitis
Mefloquine 80S RibosomeTranslation Inhibitor

groups + Piperidine Methanol
Malaria (Prophylaxis/Tx)
Pipradrol DAT / NETReuptake Inhibitor

-diphenyl substitution
CNS Stimulation (Historical)
HSP70-36 HSP70Chaperone InhibitorPiperidine linkerCancer (Experimental)

References

  • Wong, W., et al. (2017). Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound to the anti-malarial drug mefloquine. Nature Microbiology. [Link][1]

  • Simmler, L. D., et al. (2014). Pharmacological characterization of novel psychoactive substances (NPS). British Journal of Pharmacology. [Link][1]

  • Meece, F., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access.[1] European Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3348, Fexofenadine.[Link][1]

Sources

In Silico Profiling of (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol: A Lead Optimization Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive in silico characterization framework for (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol (CAS: 939986-40-0).[1][2] As a bidentate scaffold featuring a piperidine core, a pyridine pendant, and a polar hydroxymethyl handle, this molecule represents a classic "privileged structure" in medicinal chemistry, often utilized in the design of GPCR ligands (e.g., dopaminergic or histaminergic modulators) and kinase inhibitors.

This guide moves beyond simple property listing to establish a predictive workflow . It details the specific computational protocols required to assess the compound's physicochemical stability, oral bioavailability, blood-brain barrier (BBB) permeability, and metabolic liability (specifically CYP2D6 interaction).[1]

Molecular Architecture & Physicochemical Profiling[1][3]

The primary challenge in predicting the properties of this molecule lies in its conformational flexibility and ionization states. The structure consists of a semi-rigid piperidine ring connected to an aromatic pyridine via a methylene linker.

Structural Definition
  • IUPAC Name: (1-(pyridin-2-ylmethyl)piperidin-3-yl)methanol[1][2]

  • SMILES (Canonical): OCC1CN(CC2=NCCCC2)CCC1 (Note: Pyridine attachment at N1, Methanol at C3)[1][2]

  • Molecular Weight: ~206.28 g/mol

  • Key Pharmacophores:

    • Basic Center: Tertiary piperidine nitrogen (

      
      ).[1][2]
      
    • Aromatic Anchor: Pyridine ring (pi-stacking, weak H-bond acceptor).[1][2]

    • Polar Tail: Primary hydroxyl group (H-bond donor/acceptor).[1][2]

Ionization & pKa Prediction Protocol

The ionization state at physiological pH (7.4) dictates lipophilicity (


) and membrane permeability.[1][2]

Protocol:

  • Tool Selection: Use Epik (Schrödinger) or ChemAxon pKa Plugin for high accuracy on heterocycles.[1][2]

  • Mechanistic Insight: The piperidine nitrogen is the primary protonation site. The pyridine nitrogen is significantly less basic (

    
    ) due to 
    
    
    
    hybridization and aromaticity.
  • Prediction:

    • Piperidine N: Predicted

      
      .[1][2] At pH 7.4, the molecule exists predominantly (>98%) as a monocation .
      
    • Implication: The cationic charge improves aqueous solubility but challenges passive diffusion unless shielded by an internal H-bond (e.g., between the protonated N and the hydroxyl oxygen).

Conformational Analysis

The flexibility of the methylene linker (C-N bond) allows the pyridine ring to fold back over the piperidine core.

  • Workflow: Perform a Monte Carlo conformational search (e.g., using RDKit ETKDG or OMMEGA ).[1][2]

  • Critical Check: Assess the distance between the hydroxyl proton and the pyridine nitrogen. A distance < 2.5 Å suggests an intramolecular Hydrogen Bond (IMHB), which can "hide" polarity and boost membrane permeability (the "chameleon effect").

ADMET Prediction Workflow

This section details the protocol for evaluating "drug-likeness" using the SwissADME ecosystem, a standard for rapid, robust profiling.

Lipophilicity & Solubility[2]
  • Consensus LogP: The predicted lipophilicity (

    
    ) is a composite of 5 methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT).[1]
    
  • Predicted Value: ~1.2 – 1.8 (Neutral species).[1][2]

  • LogD (pH 7.4): Due to ionization, the effective distribution coefficient drops to ~ -0.5 to 0.5.[1][2]

  • Solubility (LogS): High aqueous solubility is predicted (Class: Soluble) due to the cationic nature and hydroxyl group.

Absorption & BBB Permeability (BOILED-Egg Model)

The BOILED-Egg (Brain Or IntestinaL EstimateD permeation) model is the gold standard for visualizing WLOGP vs. TPSA (Topological Polar Surface Area).[1][2][3][4]

Analysis for (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol:

  • TPSA: ~32 Ų (Pyridine N + Hydroxyl O + Piperidine N).[1][2]

  • WLOGP: ~1.5.

  • Prediction: The molecule falls within the Yellow Ellipse (Yolk) of the BOILED-Egg plot.[3]

  • Interpretation: High probability of Blood-Brain Barrier (BBB) permeation .[1][2] This is consistent with piperidine-based CNS drugs.[1][2][5] However, P-glycoprotein (P-gp) efflux must be checked.[1][2]

Metabolic Liability: The CYP2D6 Risk

Basic amines containing an aromatic ring 5-7 Å away from the nitrogen are classic pharmacophores for CYP2D6 , the primary metabolizer of CNS drugs.

  • Substrate Prediction: High probability.[1][2][3] The pyridine ring fits the hydrophobic pocket, directing the heme iron toward the piperidine ring or the methylene linker.

  • Inhibition Risk: Moderate.[1][2] If the pyridine nitrogen coordinates with the heme iron, it could act as a reversible inhibitor.

Data Summary Table
PropertyPredicted Value/ClassMethod/ToolBiological Implication
MW 206.28 DaRDKitIdeal for CNS penetration (<400 Da).[1][2]
TPSA 32.5 ŲSwissADMEHigh passive permeability (Limit < 90 Ų for BBB).[1][2]
Consensus LogP 1.45SwissADMEOptimal lipophilicity for oral bioavailability.[1][2]
LogD (pH 7.4) -0.2ChemAxonHigh solubility; permeability relies on transporters or ion-pairing.[1][2]
Bioavailability Score 0.55SwissADMEGood candidate for oral dosing.[1][2]
CYP2D6 Status Substrate/InhibitorStarDrop/pkCSMPotential for drug-drug interactions (DDI).[1][2]
hERG Inhibition Medium RiskPred-hERGCommon liability for piperidine-linkers; requires wet-lab patch clamp validation.[1][2]

Visualization of Signaling & Workflow

The In Silico Profiling Workflow

The following diagram illustrates the logical flow from structural input to decision-making, emphasizing the "Go/No-Go" gates.

InSilicoWorkflow cluster_PhysChem Physicochemical Profiling cluster_ADMET ADMET Prediction Input Input: SMILES (1-Pyridin-2-ylmethyl...) ConfSearch 3D Conformation (RDKit/Omega) Check: IMHB Formation Input->ConfSearch pKaCalc pKa Prediction (Epik/ChemAxon) Target: Pip-N (Basic) Input->pKaCalc BoiledEgg BOILED-Egg Model (SwissADME) Check: BBB Permeability ConfSearch->BoiledEgg 3D Descriptors pKaCalc->BoiledEgg Ionization State CYPCheck Metabolism Scan (CYP2D6 Liability) Check: Basic Amine BoiledEgg->CYPCheck Decision Decision Gate Lead vs. Scaffold CYPCheck->Decision Risk Assessment

Figure 1: Step-by-step computational workflow for profiling the candidate molecule. Blue indicates input, Green indicates physicochemical calculations, Yellow/Red indicates ADMET modeling.

CYP2D6 Interaction Logic

This diagram details why this specific scaffold is flagged for CYP2D6 interaction, a critical safety parameter.[2]

CYPInteraction Molecule Candidate Molecule (Cationic Piperidine) Interaction Electrostatic Interaction (Salt Bridge) Molecule->Interaction Protonated N+ CYP2D6 CYP2D6 Active Site (Asp301 residue) CYP2D6->Interaction Carboxylate (-) Outcome Metabolic Clearance or Inhibition Interaction->Outcome Binding Affinity

Figure 2: Mechanistic basis for CYP2D6 liability.[1][2] The protonated piperidine nitrogen forms a salt bridge with Asp301 in the enzyme active site.

Experimental Validation Protocols

To validate the in silico predictions, the following "wet-lab" assays are recommended as the immediate next steps.

PAMPA-BBB Assay (Permeability)

Objective: Confirm the BOILED-Egg prediction of CNS penetration.

  • Method: Parallel Artificial Membrane Permeability Assay (PAMPA) using porcine brain lipid extract.[1][2]

  • Standard: Verapamil (High perm) vs. Theophylline (Low perm).[1][2]

  • Success Metric:

    
     confirms BBB potential.[1][2]
    
Turbidimetric Solubility Assay

Objective: Validate the LogS prediction.

  • Method: Prepare a 10 mM DMSO stock. Dilute into PBS (pH 7.4) in a 96-well plate. Measure absorbance at 620 nm.

  • Success Metric: Solubility > 50 µM at pH 7.4 is required for a viable lead.[2]

References

  • Daina, A., Michielin, O., & Zoete, V. (2016).[1] A BOILED-Egg to predict gastrointestinal absorption and brain penetration of small molecules.[1][2] ChemMedChem, 11(11), 1117-1121.[1][2] Link

  • SwissADME. (n.d.).[1][2] SwissADME Web Tool.[1][2][3] Swiss Institute of Bioinformatics.[6] Link

  • Zhou, S. F. (2009).[1][2] Structure, function and regulation of human cytochrome P450 2D6 (CYP2D6).[7] Drug Metabolism Reviews, 41(2), 89-295.[1][2] Link

  • RDKit. (n.d.). Open-Source Chemoinformatics Software.[1][2] Link

  • Schrödinger. (n.d.).[1][2] Epik: pKa Prediction. Link

Sources

Technical Guide: Structure Elucidation of Novel Pyridin-2-ylmethyl-piperidin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Significance

The pyridin-2-ylmethyl-piperidin scaffold represents a privileged structural motif in medicinal chemistry, serving as a core pharmacophore in numerous GPCR ligands (e.g., antihistamines like Indoramin), kinase inhibitors, and analgesics.[1] The structural elucidation of these derivatives presents unique challenges due to the conformational flexibility of the piperidine ring and the rotational freedom of the methylene bridge connecting the pyridine and piperidine moieties.[1]

This guide provides a rigorous, self-validating workflow for the structural characterization of these molecules, moving beyond basic connectivity to precise stereochemical assignment.[1]

Synthetic Context & Impurity Profiling

Understanding the synthetic origin is the first step in structural confirmation.[1] These derivatives are typically synthesized via reductive amination of pyridine-2-carboxaldehyde with a substituted piperidine.[1]

Key Structural Expectations:

  • Target: Tertiary amine formation.

  • Common Impurities:

    • Pyridin-2-ylmethanol: Resulting from over-reduction of the aldehyde.[1]

    • Enamine intermediates: If reduction is incomplete.[1]

    • Rotamers:[2] Due to restricted rotation or N-inversion rates (often solvent-dependent).

Mass Spectrometry: Fragmentation Logic

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI+) is the standard for formula confirmation. However, the fragmentation pattern provides structural proof.[1]

Diagnostic Fragmentation Pathways

For a generic pyridin-2-ylmethyl-piperidin derivative:

  • Molecular Ion

    
     : Usually the base peak due to the high basicity of the piperidine nitrogen.[1]
    
  • 
    -Cleavage (Benzylic-like):  The most diagnostic fragment arises from the cleavage of the C-N bond between the methylene bridge and the piperidine ring.[1]
    
    • Fragment A (Pyridyl): A picolyl cation (

      
      ), typically observed at m/z ~92.05.[1]
      
    • Fragment B (Piperidinyl): An iminium ion species derived from the piperidine ring.[1]

Validation Check: If the m/z 92 fragment is absent, the pyridine-2-ylmethyl attachment is likely incorrect (e.g., potential isomerism to pyridine-3 or -4).[1]

Vibrational Spectroscopy (IR): The Bohlmann Bands

While often overlooked, IR provides a critical stereoelectronic check for piperidines.[1]

  • Pyridine Ring Modes: Sharp bands at ~1590 cm⁻¹ and ~1470 cm⁻¹ (C=C/C=N stretching).[1]

  • Bohlmann Bands (2700–2800 cm⁻¹):

    • Mechanism: These C-H stretching bands appear only when C-H bonds are anti-periplanar to the nitrogen lone pair.[1]

    • Diagnostic Value: Their presence indicates a specific conformation (usually a chair form with the lone pair axial).[1] Absence suggests ring distortion or N-protonation (salt form).[1]

NMR Spectroscopy: The Elucidation Core

This section details the assignment logic. We assume a generic derivative: 1-(pyridin-2-ylmethyl)-4-substituted-piperidine .

Proton ( H) NMR Characteristics
MoietyChemical Shift (

, ppm)
MultiplicityDiagnostic Insight
Py-H6 8.45 – 8.60Doublet (d)Most deshielded; adjacent to Py-N.
Py-H3 7.30 – 7.50Doublet (d)Adjacent to the methylene bridge.
Py-H4/H5 7.10 – 7.80MultipletsH4 is typically a triplet of doublets (td).
Bridge (-CH

-)
3.60 – 3.80Singlet (s) or ABqSinglet: Achiral piperidine.AB Quartet: Chiral center present in piperidine ring (diastereotopic protons).
Pip-H

2.80 – 3.10Broad dEquatorial protons

to Nitrogen.[1]
Pip-H

1.90 – 2.30Triplet (t) or tdAxial protons

to Nitrogen (large

coupling).
Carbon ( C) NMR & DEPT
  • Py-C2 (Quaternary):

    
    158–160 ppm.[1] This carbon typically disappears in DEPT-135, confirming the substitution point.[1]
    
  • Bridge (-CH

    
    -): 
    
    
    
    60–65 ppm.[1]
  • Piperidine C

    
    : 
    
    
    
    50–55 ppm.[1]
2D NMR Connectivity Workflow

To unambiguously prove the linkage between the two rings, HMBC (Heteronuclear Multiple Bond Correlation) is mandatory.[1]

  • The "Bridge" Experiment: Look for a strong HMBC correlation between the Bridge -CH

    
    - protons  and:
    
    • Py-C2 (Quaternary ipso-carbon).[1]

    • Py-C3 (Ortho carbon).[1]

    • Pip-C

      
        (Piperidine carbons adjacent to N).[1]
      
    • Significance: This 3-bond coupling (

      
      ) definitively links the aromatic system to the aliphatic cycle.
      
  • Stereochemistry (NOESY/ROESY):

    • If the piperidine has a substituent (e.g., 4-methyl), NOESY determines if it is axial or equatorial.[1]

    • Axial-Axial NOE: Strong correlation between Pip-H

      
       at C2/C6 and Pip-H
      
      
      
      at C4 confirms a chair conformation with 1,3-diaxial relationships.

Structural Elucidation Workflow

The following diagram illustrates the logical decision tree for confirming the structure and stereochemistry of these derivatives.

StructureElucidation Start Crude Product HRMS HRMS (ESI+) Check m/z 92 fragment Start->HRMS FragmentCheck Fragment 92 Present? HRMS->FragmentCheck NMR_1H 1H NMR (CDCl3/DMSO) Identify Bridge CH2 FragmentCheck->NMR_1H Yes ReEval Re-evaluate Synthesis (Isomer formed?) FragmentCheck->ReEval No BridgeCheck Bridge Signal Type? NMR_1H->BridgeCheck Singlet Singlet: Achiral/Symmetric Piperidine BridgeCheck->Singlet ABq AB Quartet: Chiral/Rigid Piperidine BridgeCheck->ABq HMBC HMBC Experiment Link Py-C2 to Pip-C(alpha) Singlet->HMBC ABq->HMBC NOESY NOESY/ROESY Assign Relative Stereochem (Axial vs Equatorial) HMBC->NOESY Final Confirmed Structure & Stereochemistry NOESY->Final

Caption: Logical workflow for the spectroscopic validation of pyridin-2-ylmethyl-piperidin derivatives.

Common Pitfalls & Troubleshooting

  • N-Inversion & Broadening: At room temperature, the piperidine ring may undergo rapid chair-chair interconversion or nitrogen inversion, leading to broad NMR signals.[1]

    • Solution: Run Variable Temperature (VT) NMR.[1] Cooling to -40°C often "freezes" the conformers, resolving broad humps into sharp signals for distinct axial/equatorial protons.[1]

  • Protonation Shifts: If the sample contains residual acid (e.g., TFA from HPLC), the pyridine nitrogen will protonate first (pKa ~5.2), followed by the piperidine nitrogen (pKa ~11).[1] This causes significant deshielding of the ortho-protons (Py-H3/H6) and the bridge methylene. Ensure the sample is the free base (treat with

    
    ) for consistent data.[1]
    

References

  • Structure elucidation and complete assignment of H and C NMR data of Piperine. ResearchGate. Available at: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. National Institutes of Health (PMC). Available at: [Link]

Sources

Discovery and synthesis of pyridinyl methanol moieties as TRPV3 antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Transient Receptor Potential Vanilloid 3 (TRPV3) has emerged as a high-value target for dermatological pathologies (atopic dermatitis, chronic pruritus) and neuropathic pain.[1][2] However, the development of clinical candidates has been historically stalled by poor selectivity against related isoforms (TRPV1, TRPV4) and suboptimal metabolic stability.

This technical guide analyzes the discovery and synthesis of pyridinyl methanol derivatives , a breakthrough scaffold class exemplified by Compound 74a (Glenmark Pharmaceuticals). We dissect the transition from early hydantoin/urea leads to the rigidified cyclobutane-pyridinyl methanol pharmacophore, detailing the synthetic protocols, structure-activity relationships (SAR), and validation assays required for this chemical series.

Target Validation & Pharmacophore Rationale

The TRPV3 Signaling Axis

TRPV3 is a non-selective cation channel highly expressed in keratinocytes and dorsal root ganglia (DRG).[1][2][3] Unlike TRPV1, which is primarily neuronal, TRPV3 functions as a critical sensor in the skin-nerve signaling unit.

Mechanism of Action: Activation of TRPV3 by heat (>33°C) or chemical agonists (e.g., carvacrol) triggers Ca²⁺ influx in keratinocytes. This stimulates the release of pro-inflammatory cytokines (IL-1α, IL-33) and pruritogens (ATP), which subsequently activate sensory nerve endings, creating a "scratch-itch" cycle.

Diagram 1: TRPV3-Mediated Pruritus Signaling Pathway

TRPV3_Pathway Agonist Heat / Chemical Agonist TRPV3 TRPV3 Channel (Keratinocyte Membrane) Agonist->TRPV3 Activates Ca_Influx Ca2+ Influx TRPV3->Ca_Influx Permeates Mediators Release of Mediators (ATP, IL-1α, IL-33, PGE2) Ca_Influx->Mediators Triggers Exocytosis Nerve Sensory Nerve Activation (C-Fibers) Mediators->Nerve Paracrine Signaling Sensation Itch / Pain / Inflammation Nerve->Sensation Transmission

Caption: The keratinocyte-neuronal axis where TRPV3 antagonism blocks upstream cytokine release.

The Shift to Pyridinyl Methanols

Early TRPV3 antagonists (e.g., diphenyl ureas) suffered from low oral bioavailability and rapid clearance. The introduction of the pyridinyl methanol moiety addressed two critical failures:

  • Metabolic Stability: The pyridine ring reduces oxidative liability compared to electron-rich phenyl rings found in earlier leads.

  • H-Bonding Capability: The hydroxyl group of the methanol linker acts as a hydrogen bond donor/acceptor within the TRPV3 binding pocket (likely interacting with residues near the TRP box), significantly boosting potency (IC₅₀ < 50 nM).

  • Rigidification: Coupling this moiety to a cyclobutane core restricts conformational freedom, locking the pharmacophore into a bioactive orientation.

Synthetic Chemistry Strategy

The synthesis of the lead candidate (Compound 74a) requires a high-fidelity route capable of generating a quaternary carbon on the cyclobutane ring and controlling the diastereoselectivity of the alcohol.

Retrosynthetic Analysis

The strategy disconnects at the alcohol functionality. The core cyclobutane ring is constructed via a double alkylation of a pyridyl acetonitrile, followed by hydrolysis and decarboxylation to yield a key ketone intermediate.[1]

Step-by-Step Protocol (Compound 74a Series)

Step 1: Construction of the Cyclobutane Core

  • Reagents: 2-Pyridylacetonitrile, 1,3-dibromo-2,2-dimethoxypropane, NaH, DMF.

  • Procedure:

    • Suspend NaH (2.2 eq) in anhydrous DMF at 0°C.

    • Add 2-pyridylacetonitrile dropwise. Stir for 30 min to generate the carbanion.

    • Add 1,3-dibromo-2,2-dimethoxypropane. Heat to 60°C for 4 hours.

    • Mechanism: Double nucleophilic substitution forms the cyclobutane ring with a protected ketone (ketal).

Step 2: Ketal Hydrolysis and Decarboxylation

  • Reagents: Aqueous HCl/THF.

  • Procedure:

    • Treat the intermediate with 6N HCl at reflux.

    • The nitrile group hydrolyzes to the acid, which spontaneously decarboxylates under thermal conditions.

    • Simultaneously, the ketal is deprotected to yield 3-(pyridin-2-yl)cyclobutan-1-one .

Step 3: Introduction of the Pyridinyl Methanol Moiety

  • Reagents: 2-Bromo-4-(trifluoromethyl)pyridine, n-BuLi, THF.

  • Procedure:

    • Perform Lithium-Halogen exchange on the bromopyridine at -78°C to generate the lithiated species.

    • Cannulate the lithiated pyridine into a solution of the cyclobutanone intermediate.

    • Critical Control: Maintain -78°C to maximize diastereoselectivity (cis/trans ratio).

    • Quench with NH₄Cl.

Diagram 2: Synthetic Workflow for Pyridinyl Methanol Antagonists

Synthesis_Workflow Start 2-Pyridylacetonitrile Cyclization Step 1: Cyclization (NaH, DMF) Start->Cyclization Linker 1,3-dibromo- 2,2-dimethoxypropane Linker->Cyclization Intermediate1 Cyclobutane Nitrile Ketal Cyclization->Intermediate1 Hydrolysis Step 2: Hydrolysis/Decarb (HCl, Reflux) Intermediate1->Hydrolysis Ketone 3-Pyridyl Cyclobutanone Hydrolysis->Ketone Grignard Step 3: Organolithium Addition (Li-Pyridine-CF3, -78°C) Ketone->Grignard Final Compound 74a (Pyridinyl Methanol) Grignard->Final

Caption: Convergent synthesis of the cyclobutane-pyridinyl methanol scaffold.

Structure-Activity Relationship (SAR)

The optimization of the pyridinyl methanol series relies on balancing lipophilicity with polar surface area (PSA). The following data summarizes the SAR evolution leading to Compound 74a.

Key SAR Trends
Compound IDR1 (Cyclobutane)R2 (Pyridine Substituent)TRPV3 IC₅₀ (nM)Selectivity (vs TRPV1)
Lead 5a PhenylH450>10x
Analogue 12 Pyridin-2-ylH120>50x
Analogue 24 Pyridin-2-yl4-Me85>100x
Compound 74a Pyridin-2-yl 4-CF₃ 18 >1000x

Interpretation:

  • Pyridine vs. Phenyl: Replacing the phenyl ring on the cyclobutane with a pyridine (Analogue 12) improved solubility and potency, likely due to specific pi-stacking interactions in the pocket.

  • The CF₃ Boost: Adding a trifluoromethyl group at the 4-position of the pyridine ring (Compound 74a) drastically increased potency. This is attributed to the electron-withdrawing nature of CF₃, which increases the acidity of the adjacent hydroxyl proton (strengthening H-bonds) and fills a hydrophobic sub-pocket.

  • Stereochemistry: The cis-isomer (hydroxyl group cis to the pyridine on the cyclobutane) typically exhibits 10-20x higher potency than the trans-isomer.

Biological Characterization Protocols

To validate these compounds, a robust screening cascade is required.

FLIPR Calcium Assay (Primary Screen)

This high-throughput assay measures the inhibition of agonist-induced Ca²⁺ influx.

  • Cell Line: HEK293 stably expressing hTRPV3.

  • Dye: Fluo-4 AM (calcium-sensitive dye).

  • Agonist: 2-APB (2-Aminoethoxydiphenyl borate) or Carvacrol.

  • Protocol:

    • Seed cells in 384-well black-wall plates.

    • Load with Fluo-4 AM for 45 min at 37°C.

    • Add test compounds (Pyridinyl Methanols) and incubate for 15 min.

    • Inject Agonist (EC₈₀ concentration).

    • Measure fluorescence (Ex 488nm / Em 540nm).

    • Data Analysis: Calculate IC₅₀ based on % inhibition relative to vehicle control.

Whole-Cell Patch Clamp (Secondary Validation)

Electrophysiology is mandatory to confirm the mechanism is channel blockade rather than fluorescence interference.

  • Configuration: Whole-cell voltage clamp.

  • Holding Potential: -60 mV.

  • Solutions:

    • Pipette: 140 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

    • Bath: Standard Ringer’s solution.

  • Stimulation: Voltage ramps (-100 to +100 mV) over 400ms.

  • Criteria: A successful antagonist must show dose-dependent reduction in current density (pA/pF) without altering the reversal potential significantly.

PK/PD & In Vivo Validation

Pharmacokinetic Profile (Rat)

Compound 74a demonstrates an optimized PK profile suitable for oral dosing:

  • Bioavailability (%F): >60%

  • Clearance (Cl): Low to Moderate

  • Half-life (t1/2): ~3-4 hours

In Vivo Efficacy Models

To demonstrate therapeutic utility, the compound must be tested in disease-relevant models.

  • Neuropathic Pain (CCI Model):

    • Method: Chronic Constriction Injury of the sciatic nerve.

    • Readout: Mechanical hypersensitivity (Von Frey filaments).

    • Result: Oral administration of 74a (10-30 mg/kg) reverses tactile allodynia.

  • Pruritus (Histamine-independent Itch):

    • Method: Intradermal injection of dry skin extract or specific TRPV3 agonists.

    • Readout: Bout of scratching over 30 mins.

    • Result: Significant reduction in scratching behavior, confirming the blockage of the keratinocyte-to-nerve signaling loop.

References

  • Glenmark Pharmaceuticals. (2016).[4] Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry.

  • Reilly, R. M., & Kym, P. R. (2011).[5] Analgesic Potential of TRPV3 Antagonists. Current Topics in Medicinal Chemistry.

  • Broad, L. M., et al. (2016).[6] TRPV3 in Drug Development. Pharmaceuticals (Basel).

  • Deng, H., et al. (2022).[7] Structural basis of TRPV3 inhibition by an antagonist. Nature Chemical Biology (Reference to Trpvicin/general inhibition mechanisms).

Sources

Technical Assessment & Screening Protocol: (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold Hypothesis

(1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol represents a classic "Privileged Structure" in medicinal chemistry. Its topology—a piperidine core functionalized with a polar hydroxymethyl group and an aromatic pyridine moiety via a methylene spacer—places it at the intersection of several bioactive chemical classes.

Unlike random screening libraries, this molecule possesses high structural homology to known ligands for Sigma-1 Receptors (S1R) , TRP Channels , and viral Endonucleases . This guide provides a rigorous, self-validating framework to screen this specific chemotype, moving from in silico prediction to wet-lab validation.

Key Bioactivity Potential:

  • Primary: Sigma-1 Receptor (S1R) Chaperone Modulation (CNS Neuroprotection).

  • Secondary: Metalloprotein Inhibition (due to bidentate N,O-chelation potential).

  • Tertiary: TRP Channel Antagonism (specifically TRPV3).[1]

Chemoinformatic Profiling & Target Prediction

Before initiating wet-lab protocols, the physicochemical profile dictates the screening concentration and buffer selection.

Physicochemical Properties (Computed)
PropertyValue (Approx.)Implication for Screening
Molecular Weight 206.29 g/mol Fragment-like; high ligand efficiency potential.
cLogP ~1.1 - 1.5Good aqueous solubility; suitable for CNS penetration.
pKa (Piperidine N) ~8.5 - 9.5Protonated at physiological pH (7.4); mimics cationic neurotransmitters.
H-Bond Donors/Acceptors 1 / 3Balanced polarity for membrane permeability.
Rotatable Bonds 4Moderate flexibility; amenable to induced-fit binding.
Structural Alert Analysis (PAINS)
  • Assessment: The molecule does not contain classic PAINS (Pan-Assay Interference Compounds) motifs (e.g., rhodanines, quinones).

  • Risk: The pyridine nitrogen and hydroxyl group can form a bidentate chelate with divalent metals (

    
    , 
    
    
    
    ).
  • Mitigation: Screening buffers must contain EDTA/EGTA unless the target is a metalloenzyme.

Workflow Visualization

The following diagram outlines the logical flow from synthesis validation to hit confirmation.

ScreeningWorkflow Start Compound Acquisition (CAS 939986-40-0) QC QC Validation (NMR, LC-MS >98%) Start->QC InSilico In Silico Docking (S1R, TRPV3) QC->InSilico Primary Primary Screen (Radioligand Binding) InSilico->Primary Filter Targets Secondary Functional Assay (Ca2+ Flux / FRET) Primary->Secondary Ki < 1µM Tox ADME/Tox (hERG, HepG2) Secondary->Tox EC50 < 500nM Hit Validated Hit (Lead Optimization) Tox->Hit Safety Profile OK

Figure 1: Validated Screening Workflow. Note the critical "QC Validation" step to prevent false positives from synthetic impurities.

Primary Screening Protocol: Sigma-1 Receptor (S1R) Binding[2]

The N-substituted piperidine motif is the pharmacophore hallmark of Sigma receptor ligands (e.g., Haloperidol, Pentazocine). This is the highest-probability target.

Rationale

The piperidine nitrogen acts as the cationic center interacting with Asp126 in the S1R binding pocket, while the pyridine ring occupies the hydrophobic region.

Protocol: Competition Radioligand Binding
  • Receptor Source: Jurkat cell membranes or Guinea pig brain homogenates (rich in S1R).

  • Radioligand:

    
     (Specific for S1R).
    
  • Non-Specific Control: Haloperidol (10 µM).

  • Buffer: 50 mM Tris-HCl, pH 7.4. Crucial: Do not use phosphate buffers if testing metal sensitivity later.

Step-by-Step Procedure:

  • Preparation: Dilute (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol in DMSO (Final assay concentration <1% DMSO).

  • Incubation: Incubate 100 µg membrane protein with 5 nM

    
     and increasing concentrations of the test compound (
    
    
    
    M to
    
    
    M).
  • Equilibrium: Incubate for 120 minutes at 37°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).

  • Quantification: Liquid scintillation counting.

Success Criteria:

  • Hit Definition:

    
     displacement at 1 µM.
    
  • Validation:

    
     calculation using the Cheng-Prusoff equation.
    

Secondary Screening: Functional Calcium Modulation

If the compound binds S1R, it likely modulates Calcium (


) signaling at the Mitochondria-Associated Membrane (MAM). Alternatively, it may act on TRP channels.
Protocol: Fluo-4 AM Calcium Flux Assay
  • Cell Line: CHO-K1 cells stably expressing the target (S1R or TRPV3).

  • Dye: Fluo-4 AM (Calcium indicator).

Workflow:

  • Seed cells in 384-well black/clear-bottom plates (10,000 cells/well).

  • Load cells with Fluo-4 AM dye for 45 mins at 37°C.

  • Agonist Challenge:

    • For S1R: Treat cells with the test compound (10 µM) for 30 mins, then challenge with Bradykinin (induces

      
       release). S1R agonists will potentiate this release; antagonists will attenuate it.
      
    • For TRPV3: Challenge directly with Camphor (agonist) and measure inhibition by the test compound.

  • Readout: Measure fluorescence intensity (Ex 494 nm / Em 516 nm) on a kinetic plate reader (FLIPR).

Mechanistic Pathway Visualization

Understanding how the molecule likely functions is critical for interpreting data. The diagram below illustrates the hypothesized Sigma-1 Receptor modulation pathway.

S1R_Pathway Compound (1-Pyridin-2-ylmethyl- piperidin-3-yl)-methanol S1R Sigma-1 Receptor (ER Membrane) Compound->S1R Binds/Activates BiP BiP (GPR78) Inhibitory Protein S1R->BiP Dissociates from IP3R IP3 Receptor (Ca2+ Channel) S1R->IP3R Chaperones/Stabilizes Mito Mitochondria (Ca2+ Uptake) IP3R->Mito Ca2+ Flux Optimization Effect Neuroprotection / Anti-Apoptosis Mito->Effect ATP Production

Figure 2: Hypothesized Mechanism of Action via Sigma-1 Receptor Chaperoning. The compound promotes S1R dissociation from BiP, stabilizing IP3R for optimal calcium signaling.

Safety & Toxicity Profiling (Early Stage)

N-substituted piperidines carry a risk of hERG channel inhibition (cardiotoxicity) and phospholipidosis.

hERG Inhibition (Patch Clamp)
  • Risk: The basic nitrogen and aromatic tail can block

    
     potassium channels.
    
  • Protocol: Automated Patch Clamp (e.g., QPatch).

  • Threshold:

    
     is preferred. If 
    
    
    
    , the scaffold requires structural modification (e.g., reducing lipophilicity).
Cytotoxicity (HepG2)
  • Assay: Resazurin reduction (Alamar Blue) or ATP quantification (CellTiter-Glo).

  • Timepoint: 24h and 48h exposure.

  • Acceptance:

    
    .
    

References

  • RSC Medicinal Chemistry. (2022).[2] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis.

  • Sigma-Aldrich. (2025).[3] Product Specification: (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol.[4][5]

  • Journal of Medicinal Chemistry. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel TRPV3 Antagonists.

  • RSC Medicinal Chemistry. (2019). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.[6]

  • PubChem. (2025).[3][7] Compound Summary: Phenyl(pyridin-2-yl)methanol Derivatives (Structural Homologs).[7]

Sources

(1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol PubChem entry and data

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol , a versatile heterocyclic building block used extensively in medicinal chemistry for the synthesis of G-protein coupled receptor (GPCR) ligands, ion channel modulators, and kinase inhibitors.[1]

Role: Advanced Intermediate / Pharmacophore Scaffold CAS Registry Number: 939986-40-0[1][2]

Executive Summary & Structural Significance

(1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol is a bifunctional scaffold characterized by a piperidine core substituted with a hydroxymethyl group at the C3 position and a 2-picolyl (pyridin-2-ylmethyl) group at the nitrogen.[1][2]

Its significance in drug discovery stems from its ability to serve as a "privileged structure."[1][2][3] The piperidine ring provides a defined spatial orientation (chair conformation), while the pyridine nitrogen and the primary alcohol function as hydrogen bond acceptors and donors, respectively.[1][2] This molecule is frequently employed to introduce basicity and solubility into lipophilic drug candidates, particularly in the development of TRPV3 antagonists and neuroactive agents .[1][2]

Chemical Identity & Physicochemical Data

The following data aggregates calculated and experimental values to assist in formulation and reaction planning.

PropertyValueNote
IUPAC Name (1-(pyridin-2-ylmethyl)piperidin-3-yl)methanol
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.28 g/mol
CAS Number 939986-40-0Verification Source [1]
LogP (Calculated) 0.8 - 1.2Moderate lipophilicity; CNS penetrant potential
pKa (Basic N) ~8.4 (Piperidine N)Estimated based on N-benzylpiperidine analogs
pKa (Pyridine N) ~5.2Weak base
H-Bond Donors 1 (OH)
H-Bond Acceptors 3 (2 Nitrogens, 1 Oxygen)
Appearance Viscous oil or low-melting solidHygroscopic

Synthetic Methodology: Reductive Amination Protocol

The most robust route to synthesize this compound with high yield and purity is the Reductive Amination of piperidin-3-ylmethanol with 2-pyridinecarboxaldehyde.[1][2] This method avoids the formation of over-alkylated byproducts common in direct alkylation.[1][2]

Reaction Pathway Diagram[1][2]

SynthesisPathway Start1 Piperidin-3-ylmethanol (Amine) Imine Imine Intermediate (Transient) Start1->Imine + DCM/DCE Start2 2-Pyridinecarboxaldehyde (Aldehyde) Start2->Imine Product (1-Pyridin-2-ylmethyl- piperidin-3-yl)-methanol Imine->Product + NaBH(OAc)3 Reduction

Figure 1: One-pot reductive amination pathway utilizing Sodium Triacetoxyborohydride.

Detailed Experimental Protocol

Objective: Synthesis of 10g scale batch.

Reagents:

  • Piperidin-3-ylmethanol (1.0 eq)[1]

  • 2-Pyridinecarboxaldehyde (1.05 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq) [Safer alternative to NaCNBH₃][2]

  • Acetic Acid (catalytic, 1-2 drops)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

Step-by-Step Procedure:

  • Imine Formation: In a dry round-bottom flask under Nitrogen atmosphere, dissolve Piperidin-3-ylmethanol (1.0 eq) in anhydrous DCM (10 mL/g).

  • Addition: Add 2-Pyridinecarboxaldehyde (1.05 eq) dropwise.

  • Catalysis: Add catalytic Acetic Acid to adjust pH to ~5–6 (facilitates imine formation). Stir at room temperature for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) portion-wise over 20 minutes. Note: Gas evolution may occur.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC or LC-MS for disappearance of the aldehyde.[1][2]

  • Quench: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and pH is basic (>8).

  • Extraction: Separate the organic layer.[1][2] Extract the aqueous layer 3x with DCM.[1][2]

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-10% Methanol in DCM with 1% NH₄OH) to yield the title compound.

Medicinal Chemistry Applications

This scaffold is not merely a passive linker; it actively contributes to binding affinity through specific pharmacophoric interactions.[1][2]

Pharmacophore Mapping

The molecule offers three distinct interaction zones for target proteins:

  • The Pyridine "Head": Acts as a monodentate ligand for metals (e.g., in metalloenzymes) or a hydrogen bond acceptor in the hinge region of kinases.[1][2]

  • The Piperidine "Core": Provides a semi-rigid spacer that directs the vectors of the substituents.[1][2] The basic nitrogen is protonated at physiological pH, allowing for ionic interactions with Asp/Glu residues in receptor pockets (common in GPCRs).[1][2]

  • The Hydroxymethyl "Tail": A polar handle that can be further derivatized (e.g., to an ether, ester, or halide) or serve as a H-bond donor.[1][2]

Target Relevance
  • TRPV3 Antagonists: Derivatives of pyridinyl-methanol scaffolds have been identified as potent antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a target for chronic pain and skin dermatoses [2].[1][2][4]

  • Kinase Inhibition: The pyridine moiety mimics the adenine ring of ATP, making this scaffold useful in designing Type I or Type II kinase inhibitors.[1][2]

Pharmacophore Compound Scaffold Structure Pyridine Pyridine Ring (H-Bond Acceptor) Compound->Pyridine Domain 1 Piperidine Piperidine Core (Cationic Interaction) Compound->Piperidine Domain 2 Alcohol CH2OH Group (H-Bond Donor/Derivatization) Compound->Alcohol Domain 3 Kinase Hinge Region Kinase Hinge Region Pyridine->Kinase Hinge Region GPCR Asp Residue GPCR Asp Residue Piperidine->GPCR Asp Residue Solubility / Metabolic Handle Solubility / Metabolic Handle Alcohol->Solubility / Metabolic Handle

Figure 2: Pharmacophore interaction map highlighting binding potential.

Handling, Safety, and Stability

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The amine is susceptible to oxidation over long periods.[1][2]

  • Hazards: Classed as an Irritant (Skin/Eye).[1][2][5] The pyridine component suggests potential for deeper tissue irritation.[1][2]

  • Solubility: Soluble in DMSO, Methanol, DCM, and Chloroform.[1][2] Slightly soluble in water (pH dependent).[1][2]

References

  • Gomtsyan, A., et al. (2016).[1][2][6] Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. Compound Summary: Piperidin-3-ylmethanol (Precursor).[1][2][5] National Library of Medicine.[1][2] Available at: [Link][2]

Sources

Strategic Toxicology: Navigating the Safety Profile of Piperidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in over 12,000 biologically active compounds, including blockbusters like donepezil and fentanyl. Its structural rigidity and ability to display pharmacophores in defined vectors make it indispensable. However, this ubiquity masks a complex toxicity profile that frequently leads to late-stage attrition.

This guide deconstructs the two primary failure modes of piperidine-based candidates: metabolic bioactivation (leading to idiosyncratic toxicity) and hERG channel inhibition (leading to cardiotoxicity). It provides a technical roadmap for identifying, testing, and structurally mitigating these risks.

The Metabolic Liability: Bioactivation & Iminium Ions[1]

While often viewed as a stable "linker," the piperidine ring is metabolically active. The primary toxicological concern is the formation of reactive metabolites that covalently bind to host proteins, triggering immune-mediated idiosyncratic drug toxicity (IDT).

Mechanism of Action: The Iminium Trap

The metabolic bioactivation of piperidine follows a predictable oxidation pathway mediated primarily by CYP450 isoforms (often CYP3A4 or CYP2D6).

  • 
    -Carbon Hydroxylation:  CYP450 abstracts a hydrogen atom from the 
    
    
    
    -carbon (adjacent to the nitrogen), followed by oxygen rebound to form a carbinolamine .
  • Dehydration: The carbinolamine is unstable and spontaneously dehydrates.

  • Iminium Ion Formation: This results in a cyclic iminium ion (or imine), a "hard" electrophile.

  • Covalent Binding: This electrophile reacts with nucleophilic residues on proteins (e.g., cysteine thiols, lysine amines) or DNA, forming adducts that can induce hepatotoxicity.

Visualization: Metabolic Pathway

The following diagram illustrates the progression from parent compound to toxic adduct.

PiperidineMetabolism Parent Parent Piperidine (Stable) CYP CYP450 Oxidation Parent->CYP Carbinol Carbinolamine (Unstable Intermediate) CYP->Carbinol + [O] Iminium Cyclic Iminium Ion (Reactive Electrophile) Carbinol->Iminium - H2O Adduct Covalent Adduct (Toxicity Trigger) Iminium->Adduct Protein Protein/DNA Protein->Adduct

Figure 1: The bioactivation pathway of piperidine.[1] The transition from stable parent to reactive iminium ion is the critical control point for toxicity.

Protocol A: Reactive Metabolite Trapping (GSH/CN)

To detect this liability early, "trapping" assays are mandatory. Standard glutathione (GSH) trapping detects soft electrophiles (quinones, epoxides), but cyanide (CN) trapping is required for piperidines because iminium ions are "hard" electrophiles that react poorly with GSH but avidly with cyanide.

Experimental Workflow

Objective: Identify if the piperidine scaffold generates reactive iminium species.

Reagents:

  • Human Liver Microsomes (HLM) (1 mg/mL protein)

  • Potassium Cyanide (KCN) (1 mM) Note: Handle with extreme caution.

  • NADPH regenerating system.

  • Positive Control: Phencyclidine or Verapamil (known iminium formers).

Step-by-Step Protocol:

  • Preparation: Pre-incubate Test Compound (10 µM) with HLM in phosphate buffer (pH 7.4) and KCN (1 mM) for 5 minutes at 37°C.

  • Initiation: Add NADPH to initiate metabolism.

  • Incubation: Incubate for 30–60 minutes.

  • Termination: Quench with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Data Interpretation: Search for M+26 Da adducts (addition of CN minus 1H).

Self-Validation Check:

  • If the Positive Control (e.g., Phencyclidine) does not show a +26 Da peak, the assay is invalid (likely inactive microsomes).

  • If the Test Compound shows >1% conversion to adduct relative to parent turnover, structural modification is required.

The Cardiovascular Barrier: hERG Inhibition[3][4][5][6]

Piperidines are notorious for inhibiting the hERG potassium channel (


 current), causing QT interval prolongation and potentially fatal Torsades de Pointes arrhythmias.
The Structural Cause

The hERG channel pore contains aromatic residues (Tyr652, Phe656) that bind drugs via


-stacking and cation-

interactions. Piperidines fit this pharmacophore perfectly:
  • Basic Nitrogen: Protonated at physiological pH (cation).

  • Lipophilic Tail: Engages in hydrophobic interactions.

Mitigation Strategies (SAR)

Modifying the piperidine core to disrupt this binding mode is a standard medicinal chemistry tactic.

StrategyMechanismExample Modification
Reduce Basicity (pKa) Weakens cation-

interaction with Tyr652.
Add electron-withdrawing groups (Fluorine) to the ring; switch to Piperazine or Morpholine .[2]
Reduce Lipophilicity (LogP) Reduces hydrophobic binding in the pore.Introduce polar groups (e.g., Urea, Sulfone) on the periphery.
Zwitterion Formation Neutralizes the net charge; creates electrostatic repulsion.Append a carboxylic acid moiety (e.g., Fexofenadine strategy).
Steric Shielding Prevents deep penetration into the channel pore.Add substituents (Methyl) at the C2/C6 positions of the piperidine ring.

Protocol B: Automated Patch Clamp (hERG)

While binding assays (radioligand) are cheap, they produce false positives. The Automated Patch Clamp is the industry standard for functional safety assessment prior to GLP studies.

Experimental Workflow

Objective: Determine the IC50 of the test compound on the hERG tail current.

Step-by-Step Protocol:

  • Cell System: CHO or HEK293 cells stably expressing the hERG gene.

  • Seal Formation: Dispense cells into the patch plate. Achieve gigaseal (>1 G

    
    ) using automated suction.
    
  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2 seconds (opens channels).

    • Repolarize to -50 mV for 2 seconds (elicits tail current).

  • Compound Application: Apply vehicle, then ascending concentrations of Test Compound (e.g., 0.1, 1, 10, 30 µM).

  • Measurement: Record peak tail current amplitude at steady state for each concentration.

Self-Validation Check:

  • Run E-4031 (specific hERG blocker) as a reference. IC50 must fall within 2-fold of historical mean (typically ~10-20 nM).

  • Seal resistance must remain >500 M

    
     throughout the experiment; otherwise, discard the cell data.
    

Integrated Screening Workflow

Do not test every compound for everything. Use this logic gate to save resources.

ScreeningWorkflow Start New Piperidine Analog InSilico 1. In Silico Prediction (pKa, LogP, hERG models) Start->InSilico Trapping 2. Reactive Metabolite Trapping (CN/GSH) InSilico->Trapping Pass Redesign Redesign Scaffold (See SAR Table) InSilico->Redesign High Risk PatchClamp 3. hERG Patch Clamp (Functional Assay) Trapping->PatchClamp No Adducts Trapping->Redesign Adducts >1% InVivo 4. In Vivo PK/Tox (Rat/Dog) PatchClamp->InVivo IC50 > 30µM PatchClamp->Redesign IC50 < 10µM

Figure 2: Decision tree for piperidine optimization. Fail early (in silico/in vitro) to protect expensive in vivo resources.

Occupational Safety (Raw Material)

While the drug safety focuses on ADMET, the researcher safety focuses on the raw material. Piperidine (CAS 110-89-4) presents immediate physical hazards distinct from its pharmacological profile.

  • Corrosivity: GHS Category 1B.[3] Causes severe skin burns and eye damage.[3][4][5] Fume hoods are non-negotiable.

  • Flammability: Flash point is 16°C (61°F). Vapors form explosive mixtures with air. Ground all glassware during transfer.

  • Incompatibility: Reacts violently with strong oxidizers and dicyanofurazan.

References

  • FDA Guidance for Industry. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals.[6][7][8][9] U.S. Food and Drug Administration.[9] [Link]

  • Kalgutkar, A. S., & Dalvie, D. (2015). Bioactivation of Alicyclic Amines in Drug Discovery. Chemical Research in Toxicology. (Contextualizing the iminium ion mechanism). [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8082, Piperidine. (Safety and Hazard Data). [Link]

  • Perry, M., et al. (2006). Strategies to reduce hERG potassium channel blockade: structural modifications of the piperidine ring.[2] Bioorganic & Medicinal Chemistry Letters.[10] [Link]

Sources

Technical Guide: Pyridinylmethanol Derivatives in Medicinal Chemistry

[1][2]

Executive Summary

Pyridinylmethanol (pyridinemethanol) derivatives represent a privileged scaffold in modern drug discovery, serving as versatile pharmacophores, solubility-enhancing linkers, and critical bioisosteres for phenyl rings. Their utility stems from the unique electronic properties of the pyridine ring—specifically its ability to act as a hydrogen bond acceptor and its reduced lipophilicity compared to benzene—coupled with the functional versatility of the hydroxymethyl group. This guide provides a technical analysis of their synthesis, pharmacological applications, and metabolic profiles, designed for medicinal chemists and drug development scientists.

Chemical Architecture & Synthetic Methodologies

The pyridinylmethanol moiety consists of a pyridine ring substituted with a hydroxymethyl group at the 2-, 3-, or 4-position.[1] The position of the nitrogen atom relative to the alcohol significantly influences the pKa, metal chelating ability, and metabolic susceptibility of the derivative.

Core Synthetic Strategies

The synthesis of pyridinylmethanol derivatives generally follows two primary pathways: Reductive Functionalization and Rearrangement Protocols .

Method A: Reductive Functionalization (Standard)

The most direct route involves the reduction of pyridine carboxylic acids or esters.[1] While Lithium Aluminum Hydride (LiAlH₄) is effective, it requires harsh conditions. A milder, chemoselective approach often employs Sodium Borohydride (NaBH₄) on ester intermediates.[2]

Method B: Boekelheide Rearrangement (Alternative)

For 2- and 4-substituted derivatives, the Boekelheide rearrangement of pyridine N-oxides offers a pathway that avoids strong reducing agents, useful when sensitive functional groups are present.

Visualization: Synthesis of (6-Amino-3-pyridinyl)methanol

The following diagram outlines a validated protocol for synthesizing a key kinase inhibitor intermediate, starting from 6-aminonicotinic acid.

SynthesisPathwayStart6-Aminonicotinic AcidStep1Esterification(EtOH, H2SO4, Reflux)Start->Step1InterEthyl 6-aminonicotinateStep1->InterStep2Reduction(LiAlH4, THF, -60°C to Reflux)Inter->Step2Final(6-Amino-3-pyridinyl)methanolStep2->Final

Figure 1: Step-wise synthesis of (6-amino-3-pyridinyl)methanol, a key intermediate for kinase inhibitors.

Medicinal Chemistry Applications

Case Study: TRPV3 Antagonists (Pain & Inflammation)

Transient Receptor Potential Vanilloid 3 (TRPV3) channels are implicated in chronic pain and skin disorders.[3][4] Recent medicinal chemistry campaigns have identified (pyridin-2-yl)methanol derivatives as potent, selective antagonists.

  • Mechanism: The pyridinylmethanol motif functions as a bioisostere for existing lipophilic blockers but adds polarity, reducing CNS side effects while maintaining potency in peripheral tissues.

  • Key Insight: Optimization of the 2-pyridyl ring substitution pattern was critical to balance metabolic stability with channel affinity.

Case Study: Kinase Inhibitors (Hinge Binding)

In oncology, the 6-amino-3-pyridinylmethanol scaffold is frequently employed to target the ATP-binding pocket of protein kinases.[5]

  • Hinge Interaction: The pyridine nitrogen and the 6-amino group form a donor-acceptor motif that hydrogen bonds with the kinase hinge region (e.g., residues like Met, Glu, or Asp).[5]

  • Solubility: The hydroxymethyl group extends into the solvent-exposed region, improving the water solubility of otherwise lipophilic inhibitors—a common failure point in kinase drug discovery.

Structure-Activity Relationships (SAR) Summary
FeatureMedicinal Chemistry ImpactOptimization Strategy
Pyridine Nitrogen H-bond acceptor; lowers logP.Shift position (2-, 3-, 4-) to tune pKa and avoid metabolic N-oxidation.
Hydroxymethyl Group H-bond donor/acceptor; metabolic handle.Convert to ether or carbamate to block rapid glucuronidation or oxidation.
Ring Substitution Steric fit; electronic modulation.Electron-withdrawing groups (F, CF3) reduce oxidative metabolism of the ring.

Metabolic Stability & Toxicology

Understanding the metabolic fate of pyridinylmethanol derivatives is crucial for lead optimization. The primary metabolic liability is oxidation.

Metabolic Pathways
  • Alcohol Oxidation: The hydroxymethyl group is rapidly oxidized by Alcohol Dehydrogenases (ADH) and Aldehyde Dehydrogenases (ALDH) to the corresponding Pyridine Carboxylic Acid (e.g., Nicotinic Acid derivatives). This often leads to rapid renal clearance (detoxification) but can shorten half-life.

  • N-Oxidation: CYP450 enzymes can oxidize the pyridine nitrogen to an N-oxide, which may be a reactive metabolite or a stable excretion product.

  • N-Methylation: Pyridine rings can undergo N-methylation. Caution: Certain N-methylated pyridinium species (structurally related to MPP+) can be mitochondrial toxins.

Visualization: Metabolic Fate

MetabolismDrugPyridinylmethanol DerivativeAldehydeIntermediate AldehydeDrug->AldehydeADH/CYPNOxidePyridine N-OxideDrug->NOxideCYP450 (N-Oxidation)GlucO-GlucuronideDrug->GlucUGT (Phase II)AcidPyridine Carboxylic Acid(Inactive/Excreted)Aldehyde->AcidALDH

Figure 2: Primary metabolic pathways including oxidation to carboxylic acids and Phase II glucuronidation.

Detailed Experimental Protocol

Protocol: Synthesis of (6-Amino-pyridin-3-yl)methanol

Objective: To synthesize a high-purity intermediate for kinase inhibitor coupling. Safety: LiAlH₄ is pyrophoric. Perform all steps under inert atmosphere (Nitrogen/Argon).

Step 1: Esterification[5][2]
  • Reagents: 6-Aminonicotinic acid (5.0 g, 34.4 mmol), Ethanol (50 mL), Conc. H₂SO₄ (0.95 mL).[5]

  • Procedure: Dissolve acid in ethanol. Add H₂SO₄ dropwise. Reflux for 16 hours.

  • Workup: Cool to RT. Neutralize with aqueous Na₂CO₃.[5] Extract with Ethyl Acetate (3x).[5] Dry organic layer (Na₂SO₄) and concentrate.[5]

  • Yield: ~85% Ethyl 6-aminonicotinate.

Step 2: Reduction[5][2]
  • Reagents: Ethyl 6-aminonicotinate (from Step 1), LiAlH₄ (2.68 g, 68.6 mmol), Anhydrous THF (25 mL).

  • Procedure: Cool THF solution of ester to -60°C. Add LiAlH₄ in portions. Warm to 0°C, then reflux for 1 hour.

  • Quench: Cool to 0°C. Add Water (1.5 mL), then 15% NaOH (1.5 mL), then Water (4.5 mL). Stir 15 min.

  • Purification: Filter precipitate. Concentrate filtrate. Purify via Flash Chromatography (EtOAc/MeOH 95:5).

  • Validation: Confirm structure via ¹H-NMR (distinctive methylene doublet at ~4.5 ppm).

References

  • BenchChem. (2025).[5][2] (6-Amino-3-Pyridinyl)Methanol | High-Purity Reagent. Retrieved from

  • Journal of Medicinal Chemistry. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Retrieved from

  • National Institutes of Health (PMC). (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from

  • Google Patents. (2017). CN107286079A - Synthetic method of 2-pyridinemethanol.[6] Retrieved from

  • PharmaBlock. (2022). Pyridine, A Privileged Scaffold in Drug Discovery — The Magic of Phenyl–Pyridyl Switch. Retrieved from

Methodological & Application

Application Note: Synthesis Protocol for (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the synthesis of (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol , a privileged scaffold in medicinal chemistry often utilized in the development of GPCR ligands and anti-arrhythmic agents.

The protocol prioritizes Method A (Direct


-Alkylation)  due to the commercial availability and cost-effectiveness of 2-(chloromethyl)pyridine hydrochloride. A secondary Method B (Reductive Amination)  is provided as an orthogonal approach for cases where aldehyde precursors are more accessible or mild reducing conditions are required.
Key Chemical Attributes[1][2][3][4][5][6][7][8][9]
  • Target Molecule: (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol

  • Molecular Formula:

    
    
    
  • Molecular Weight: 206.29 g/mol

  • Core Challenge: Preventing O-alkylation of the free hydroxyl group while ensuring complete

    
    -alkylation of the secondary amine.
    

Retrosynthetic Analysis

The strategic disconnection occurs at the


 bond bridging the piperidine and pyridine rings. This reveals two primary synthetic pathways utilizing the commercially available Piperidin-3-yl-methanol (3-hydroxymethylpiperidine)  as the core nucleophile.

Retrosynthesis Target (1-Pyridin-2-ylmethyl- piperidin-3-yl)-methanol (Target) Disconnect Retrosynthetic Disconnection Target->Disconnect N-C Bond FragmentA Piperidin-3-yl-methanol (Nucleophile) Disconnect->FragmentA FragmentB1 2-(Chloromethyl)pyridine HCl (Electrophile - Route A) Disconnect->FragmentB1 Alkylation FragmentB2 2-Pyridinecarboxaldehyde (Electrophile - Route B) Disconnect->FragmentB2 Reductive Amination

Figure 1: Retrosynthetic disconnection showing the two primary routes to the target scaffold.

Method A: Direct -Alkylation (Primary Protocol)

This method relies on the nucleophilic attack of the secondary piperidine amine on the benzylic-like carbon of the 2-picolyl chloride.

Reaction Mechanism

The reaction proceeds via an


 mechanism. The base (

) serves a dual purpose:
  • Neutralizes the hydrochloride salt of the starting material.

  • Scavenges the HCl byproduct generated during the substitution, driving the equilibrium forward.

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[1]Mass/Vol (Scale)Role
Piperidin-3-yl-methanol 115.171.05.00 gNucleophile
2-(Chloromethyl)pyridine HCl 164.031.17.83 gElectrophile
Potassium Carbonate (

)
138.213.018.00 gBase
Acetonitrile (MeCN) --50 mL (10 vol)Solvent
Sodium Iodide (NaI) 149.890.10.65 gCatalyst (Finkelstein)

Note: NaI is added as a catalyst. It converts the alkyl chloride to a more reactive alkyl iodide in situ, significantly accelerating the reaction rate.

Step-by-Step Procedure
  • Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Piperidin-3-yl-methanol (5.00 g) and Acetonitrile (50 mL).

  • Base Addition: Add anhydrous

    
      (18.00 g) to the solution. Stir the suspension at room temperature for 10 minutes to ensure homogeneity.
    
  • Electrophile Addition: Add 2-(Chloromethyl)pyridine hydrochloride (7.83 g) and catalytic NaI (0.65 g).

  • Reaction: Heat the mixture to reflux (

    
    )  under a nitrogen atmosphere. Monitor by TLC (DCM:MeOH 9:1) or LC-MS.
    
    • Target Time: 4–6 hours.

  • Filtration: Once consumption of the starting amine is confirmed, cool the mixture to room temperature. Filter off the inorganic salts (

    
    /KCl) through a Celite pad. Rinse the pad with fresh MeCN (20 mL).
    
  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude oily residue.

Method B: Reductive Amination (Alternative)

Use this method if the alkyl chloride is unavailable or if milder conditions are required to avoid potential O-alkylation side reactions (though rare with this specific substrate).

Protocol Summary
  • Imine Formation: Dissolve Piperidin-3-yl-methanol (1.0 eq) and 2-Pyridinecarboxaldehyde (1.1 eq) in 1,2-Dichloroethane (DCE). Stir for 30 mins.

  • Reduction: Add Sodium triacetoxyborohydride (

    
    )  (1.5 eq) portion-wise.
    
  • Quench: Stir at room temperature for 12 hours. Quench with saturated

    
    .
    

Workup & Purification Strategy

Since the product is an amine containing a pyridine ring, pH-controlled extraction is the most efficient purification method, often negating the need for chromatography.

Workup Start Crude Residue Dissolve Dissolve in DCM (50 mL) Add Water (50 mL) Start->Dissolve Acidify Acidify to pH 2-3 (using 1M HCl) Dissolve->Acidify Sep1 Phase Separation Acidify->Sep1 OrgPhase1 Organic Phase (Impurities/Non-basic) Sep1->OrgPhase1 Discard AqPhase1 Aqueous Phase (Product as Salt) Sep1->AqPhase1 Basify Basify to pH 10-12 (using 4M NaOH) AqPhase1->Basify Extract Extract with DCM (3x 50 mL) Basify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Pure Product (Yellowish Oil) Dry->Final

Figure 2: Acid-Base extraction workflow to isolate the basic amine product.

Purification Steps:
  • Dissolve the crude residue in DCM (50 mL) and water (50 mL).

  • Acid Extraction: Adjust the aqueous layer to pH ~2 with 1M HCl. Extract the mixture.

    • Keep the Aqueous Layer (contains the protonated product).

    • Discard the Organic Layer (removes non-basic impurities).

  • Base Release: Cool the aqueous layer in an ice bath. Slowly add 4M NaOH until pH > 10.

  • Final Extraction: Extract the turbid aqueous layer with DCM (

    
     mL).
    
  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate.
    

Quality Control & Characterization

Expected NMR Data ( )
  • Pyridine Ring:

    • 
       8.5 (d, 1H, 
      
      
      
      -H next to N)
    • 
       7.6 (td, 1H, 
      
      
      
      -H)
    • 
       7.4 (d, 1H, 
      
      
      
      -H)
    • 
       7.1 (m, 1H, 
      
      
      
      -H)
  • Linker:

    • 
       3.6-3.7 (s, 2H, 
      
      
      
      ) – Diagnostic Peak
  • Piperidine Core:

    • 
       3.4-3.6 (m, 2H, 
      
      
      
      )
    • 
       2.8-3.0 (m, 2H, Ring protons adjacent to N)
      
    • 
       1.2-1.9 (m, 5H, Remaining ring protons)
      
Specifications
  • Appearance: Pale yellow viscous oil.

  • Purity (HPLC): >95% (254 nm).

  • Mass Spec (ESI+):

    
    .
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete alkylationAdd 0.1 eq NaI (Finkelstein condition) to catalyze the reaction. Ensure solvent is dry.
O-Alkylation Base too strong / Temp too highUse

(weaker base) instead of NaH. Do not exceed 85°C.
Emulsion during workup Amphiphilic nature of productAdd brine to the aqueous phase or filter the biphasic mixture through Celite.
Product Impure Excess pyridine reactantThe Acid-Base workup (Section 5) is critical. Ensure pH drops to <3 during the first wash to keep product in water.

References

  • General Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 1996.

  • N-Alkylation of Piperidines: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. (Standard Text).
  • Synthesis of Pyridine-Piperidine Analogs: "Synthesis of 1-((pyridin-2-yl)methyl)piperidin-4-ol." PubChem Compound Summary.

  • Properties of 2-(Chloromethyl)pyridine HCl: Sigma-Aldrich Product Sheet.

Sources

Application Note: Evaluation of Piperidine Methanol Analogs as Dual-Action MDR Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Piperidine methanol (piperidinemethanol) scaffolds are "privileged structures" in medicinal chemistry, serving as the core for antimalarials (e.g., Mefloquine) and emerging multidrug-resistance (MDR) reversal agents. Their efficacy is often governed by a delicate balance of lipophilicity and basicity, which dictates their ability to permeate membranes and accumulate within acidic organelles (lysosomotropism). This application note provides a rigorous, self-validating workflow for screening these analogs. We detail a dual-readout assay system that simultaneously quantifies cytotoxicity and P-glycoprotein (P-gp/ABCB1) inhibition, distinguishing between direct anticancer activity and transporter modulation.

Introduction & Mechanistic Rationale

The Piperidine Methanol Pharmacophore

The piperidine ring is ubiquitous in FDA-approved therapeutics.[1][2] However, the addition of a methanol group (hydroxymethyl) at the C2, C3, or C4 position introduces a critical chiral center and a hydrogen-bond donor/acceptor motif.

  • Chemical Consequence: The hydroxyl group increases water solubility compared to the parent piperidine, while the ring maintains lipophilicity. This amphiphilic nature allows these molecules to interact with the transmembrane domains of efflux pumps.

  • Biological Consequence (Lysosomotropism): Piperidine methanols are weak bases (pKa ~9-10). They permeate cell membranes in their neutral form but become protonated and trapped within acidic lysosomes (pH ~4.5–5.0). This "ion trapping" mechanism is identical to that of Mefloquine and Chloroquine, leading to lysosomal swelling and potential autophagy inhibition.

The MDR Reversal Hypothesis

Many piperidine methanol analogs function not just as cytotoxins, but as chemosensitizers . They competitively bind to the drug-binding pocket of P-glycoprotein (P-gp), preventing the efflux of chemotherapeutics like Doxorubicin or Paclitaxel.

Critical Experimental Design Note: A simple viability assay (MTT) is insufficient because it cannot distinguish between a compound that kills the cell and one that merely inhibits the pump. The protocol below uses a Dual-Readout Strategy to resolve this ambiguity.

Mechanistic Pathway Diagram

The following diagram illustrates the dual mechanism: Lysosomal Trapping and P-gp Inhibition.

PiperidineMechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_membrane Cell Membrane cluster_intracellular Cytosol (pH 7.2) Compound Piperidine Methanol (Neutral Form) Pgp P-gp Transporter (ABCB1) Compound->Pgp Competitive Binding (Inhibition) Lysosome Lysosome (pH 4.5) Compound->Lysosome Passive Diffusion Chemo Chemotherapy (e.g., Doxorubicin) Target Nuclear DNA / Microtubules Chemo->Target Accumulation & Toxicity Pgp->Chemo Efflux Blocked Lysosome->Lysosome Protonation & Trapping (Ion Trap)

Caption: Figure 1. Mechanism of Action. Piperidine methanol analogs (Blue) inhibit P-gp efflux (Yellow) while simultaneously accumulating in lysosomes due to protonation, enhancing the efficacy of co-administered chemotherapy.

Experimental Protocols

Protocol A: Physicochemical Preparation

Why this matters: Piperidine methanol analogs often exhibit "brick-dust" insolubility or form aggregates in aqueous media, leading to false negatives in biological assays.

  • Stock Solution: Dissolve the analog in 100% DMSO to a concentration of 10 mM .

    • QC Step: Sonicate for 5 minutes. Visually inspect for turbidity. If cloudy, add 1% (v/v) acetic acid (if compatible with downstream assay) or reduce concentration to 5 mM.

  • Working Solution: Dilute the stock into pre-warmed (37°C) complete culture media immediately prior to use.

    • Limit: Final DMSO concentration must be < 0.5% to avoid solvent toxicity.

  • Precipitation Check: Incubate the working solution at 37°C for 1 hour without cells and measure OD600. An increase >0.05 OD units indicates compound precipitation.

Protocol B: The "Traffic Light" Assay (Multiplexed Cytotoxicity & Efflux)

This protocol simultaneously measures:

  • Efflux Inhibition: Using Rhodamine 123 (Green fluorescence).

  • Cell Viability: Using Resazurin (Red fluorescence).

Materials:

  • Cell Lines:

    • Parental: MCF-7 (Breast Cancer, P-gp negative).

    • Resistant: MCF-7/ADR (Doxorubicin-resistant, P-gp overexpressing).

  • Reagents: Rhodamine 123 (Rho123), Resazurin, Verapamil (Positive Control).

Step-by-Step Workflow:

  • Seeding:

    • Seed MCF-7/ADR cells at 5,000 cells/well in black-walled, clear-bottom 96-well plates.

    • Incubate 24h for attachment.

  • Compound Treatment (Efflux Phase):

    • Remove media.[1] Wash with PBS.

    • Add Test Analog (0.1 µM – 50 µM) in serum-free media containing 0.5 µM Rho123 .

    • Controls:

      • Negative: Rho123 alone (High Efflux = Low Fluorescence).

      • Positive: Rho123 + 10 µM Verapamil (Blocked Efflux = High Fluorescence).

    • Incubate for 90 minutes at 37°C.

  • Readout 1 (Retention):

    • Wash cells 3x with ice-cold PBS to stop transport.

    • Lyse cells (optional) or read live in PBS.

    • Measure Fluorescence: Ex/Em 485/530 nm (Green).

    • Interpretation: Higher signal = Stronger P-gp inhibition.

  • Cytotoxicity Phase (72h):

    • Note: For a separate set of plates, treat cells with the Test Analog for 72 hours.

    • Add Resazurin (final conc. 44 µM) for the last 4 hours.

    • Measure Fluorescence: Ex/Em 560/590 nm (Red).

Assay Workflow Diagram

AssayWorkflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_read Phase 3: Readout Stock 10mM Stock (DMSO) Seed Seed MCF-7/ADR (5k cells/well) Stock->Seed Mix Add Analog + Rho123 Probe Seed->Mix Incubate Incubate 90 min @ 37°C Mix->Incubate Wash Wash 3x PBS (Ice Cold) Incubate->Wash ReadRed Read Red Fluor (Viability - 72h) Incubate->ReadRed Parallel Plate ReadGreen Read Green Fluor (Efflux Inhibition) Wash->ReadGreen

Caption: Figure 2. Multiplexed Screening Workflow. Parallel plates allow simultaneous determination of transporter inhibition (Green) and long-term toxicity (Red).

Data Analysis & Interpretation

Calculating the Resistance Reversal Index

To validate a piperidine methanol analog as a true reversal agent (and not just a toxin), you must calculate the Reversal Index (RI) .

  • Determine the IC50 of a standard chemotherapy drug (e.g., Doxorubicin) alone.

  • Determine the IC50 of Doxorubicin in the presence of a sub-toxic concentration (e.g., 5 µM) of your Piperidine Analog.

Formula:



Representative Data Table

The following table illustrates expected results for a successful lead candidate compared to controls.

CompoundConcentration (µM)Rho123 Retention (RFU)Cytotoxicity (IC50 µM)Reversal Index (RI)Interpretation
Vehicle (DMSO) -150 ± 20 (Low)N/A1.0Baseline Efflux Active
Verapamil 102400 ± 150 (High)>10014.5Potent Inhibitor, Non-toxic
Analog PM-01 52100 ± 100 (High)8512.2Ideal Lead (Inhibitor, Low Toxicity)
Analog PM-02 5300 ± 40 (Low)2.51.1Toxic, Non-specific
Mefloquine 51800 ± 120 (Mod)156.8Moderate Inhibitor + Toxic

Expert Insight:

  • Analog PM-01 is the desired profile: It blocks the pump (High RFU) but does not kill the cells on its own (High IC50).

  • Analog PM-02 is a false positive in simple assays; it kills cells directly, which might look like "activity" but fails as a reversal agent.

Troubleshooting & Optimization

  • Issue: High Background Fluorescence.

    • Cause: Piperidine analogs can autofluoresce.

    • Solution: Include a "Compound Only" well (no cells, no Rho123) to subtract background signal.

  • Issue: Biphasic Dose-Response.

    • Cause: At high concentrations, lysosomotropic agents can induce vacuolization, physically disrupting light path or scattering fluorescence.

    • Solution: Verify cell morphology via phase-contrast microscopy before reading plates.

  • Issue: Edge Effects.

    • Solution: Do not use the outer wells of the 96-well plate. Fill them with sterile PBS to maintain humidity and thermal inertia.

References

  • BenchChem. (2025).[1][2][3][4] Application Notes and Protocols for Cell-Based Screening of Piperidine Analogs.[3] Retrieved from

  • National Institutes of Health (NIH). (2025). Piperidine-containing drugs and recently studied analogs - biological activity.[1][2][3][5][6] PubMed.[5] Retrieved from

  • Wong, W., et al. (2017). The antimalarial Mefloquine targets the Plasmodium falciparum 80S ribosome.[5][7] Nature Microbiology. Retrieved from

  • Sigma-Aldrich. (2025).[8] 4-Piperidinemethanol Product Specification and Properties. Retrieved from [6]

  • CymitQuimica. (2025).[1] Mefloquine: Mechanism of Action and Chemical Properties. Retrieved from

Sources

Application Note: In Vitro Pharmacological Evaluation of Novel TRPV3 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Transient Receptor Potential Vanilloid 3 (TRPV3) is a non-selective cation channel predominantly expressed in keratinocytes and oral/nasal epithelia. Unlike its rapidly desensitizing cousin TRPV1, TRPV3 exhibits a unique "sensitization" property upon repeated heat or chemical stimulation, making it a distinct target for chronic pruritus (itch), atopic dermatitis, and hair growth disorders.

This guide details a robust in vitro testing cascade for identifying and characterizing novel TRPV3 antagonists. We move beyond generic screening advice to focus on the specific biophysical quirks of TRPV3—specifically its voltage-dependent gating hysteresis and heat sensitivity—that often lead to false negatives in standard assays.

Assay Strategy & Workflow

To ensure high fidelity in hit identification, we employ a funnel approach: starting with a high-throughput calcium flux assay (FLIPR) and validating hits with automated or manual patch-clamp electrophysiology.

Strategic Workflow Diagram

TRPV3_Workflow Start Compound Library Primary Primary Screen: Ca2+ Flux (FLIPR) (Agonist: Carvacrol/2-APB) Start->Primary Filter1 Hit Selection (>50% Inhibition) Primary->Filter1 Filter1->Primary Fail/Retest Secondary Secondary Screen: Dose-Response (IC50) Filter1->Secondary Pass Counter Selectivity Profiling (TRPV1, TRPA1, TRPM8) Secondary->Counter Electro Orthogonal Validation: Whole-Cell Patch Clamp (Voltage Ramps) Secondary->Electro Lead Lead Candidate Counter->Lead High Selectivity Electro->Lead Mechanism Confirmed

Caption: Figure 1. Integrated screening cascade for TRPV3 antagonists. The workflow prioritizes early exclusion of false positives via selectivity profiling before labor-intensive electrophysiology.

Protocol 1: High-Throughput Calcium Flux Assay (FLIPR)

Objective: Rapidly screen compound libraries for inhibition of agonist-induced Ca²⁺ influx.

Biological System[1][2][3][4][5][6][7][8][9]
  • Cell Line: HEK293 cells stably expressing human TRPV3 (hTRPV3).[1]

    • Expert Insight: Avoid transient transfections for HTS; variation in expression levels can mask partial antagonists.

  • Agonist Selection:

    • 2-APB (2-Aminoethoxydiphenyl borate): Highly potent (EC₅₀ ~30 µM) but non-specific (activates TRPV1/V2). Good for maximizing signal window.

    • Carvacrol: Less potent (EC₅₀ ~300-500 µM) but more "natural" and specific to TRPV3 over other vanilloids.

    • Recommendation: Use 2-APB (100 µM) for primary screening to ensure a robust Z', but validate hits with Carvacrol to rule out 2-APB-specific binding artifacts.

Reagents & Buffer Composition
ComponentConcentrationPurpose
HBSS (1X) -Base physiological buffer
HEPES 20 mMpH buffering (pH 7.[2]4)
Calcium 2 mMEssential for Ca²⁺ influx signal
Probenecid 2.5 mMPrevents dye leakage (OAT inhibitor)
Fluo-4 AM 4 µMCa²⁺ indicator dye
Pluronic F-127 0.04%Aids dye solubility
Step-by-Step Protocol
  • Cell Plating: Plate hTRPV3-HEK293 cells at 15,000 cells/well in poly-D-lysine coated 384-well black/clear plates. Incubate overnight at 37°C/5% CO₂.

  • Dye Loading: Remove culture media. Add 20 µL/well of Dye Loading Solution (Fluo-4 AM + Probenecid). Incubate 60 min at 37°C.

  • Equilibration: Equilibrate plate to room temperature (RT) for 15 min.

    • Critical Step: Although TRPV3 is heat-sensitive, running HTS at RT reduces thermal variability across the plate. Agonists like 2-APB function well at RT.

  • Compound Addition (Pre-incubation): Add test compounds (10 µL) to cells. Incubate for 10–20 min to allow equilibrium binding.

    • Control:Ruthenium Red (10 µM) as a non-specific pore blocker (100% inhibition control).

  • Agonist Injection (Measurement): Place plate in FLIPR (or FlexStation).

    • Start recording fluorescence (Ex 488nm / Em 525nm).

    • At T=10s, inject Agonist (2-APB, final 100 µM) .

    • Record for 120s.

  • Data Analysis: Calculate Max-Min fluorescence units (RFU). Determine % Inhibition relative to DMSO (0%) and Ruthenium Red (100%).

Protocol 2: Whole-Cell Patch Clamp Electrophysiology

Objective: Confirm direct channel inhibition and determine the mechanism of action (pore block vs. gating modification).

The "Sensitization" Challenge

TRPV3 currents increase progressively upon repeated stimulation (hysteresis). A stable baseline is difficult to achieve.

  • Expert Solution: Use a Voltage Ramp protocol. TRPV3 is outwardly rectifying. Antagonist effects are best quantified at positive potentials (+80 to +100 mV) where currents are largest.

Setup & Solutions[11]
  • Extracellular Solution (Bath): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

  • Intracellular Solution (Pipette): 140 CsCl, 10 HEPES, 5 EGTA (pH 7.2).

    • Note: CsCl is used to block potassium channels, isolating the TRPV3 cation current.

Voltage Protocol
  • Holding Potential: -60 mV.[3]

  • Stimulation: Ramp from -100 mV to +100 mV over 400 ms.

  • Interval: Apply ramp every 5 seconds.

Experimental Steps
  • Seal Formation: Establish a GΩ seal and break-in to whole-cell mode.

  • Run-Up: Perfuse Agonist (e.g., 300 µM 2-APB) continuously.

    • Observation: Current will increase slowly. Wait 1–2 minutes until the current amplitude stabilizes (plateau phase).

  • Compound Application: Once stable, switch perfusion to Agonist + Test Compound .

  • Washout: Switch back to Agonist only to check reversibility.

Mechanistic Diagram (TRPV3 Gating)

TRPV3_Gating Closed Closed State Open Open State (Conducting) Closed->Open Agonist/Heat Open->Closed Washout Sensitized Sensitized State (Hysteresis) Open->Sensitized Repeated Stimulus Sensitized->Open Lower Threshold Antagonist Antagonist Antagonist->Closed Stabilize Closed Antagonist->Open Pore Block

Caption: Figure 2. TRPV3 gating cycle. Novel antagonists may act by physically blocking the pore (Open state) or by stabilizing the Closed state (Allosteric modulation).

Selectivity Profiling (Critical)

TRPV3 antagonists often cross-react with TRPV1 due to high structural homology.

  • Counter-Screen 1 (TRPV1): HEK293-TRPV1 cells stimulated with Capsaicin (100 nM) .

  • Counter-Screen 2 (TRPM8): HEK293-TRPM8 cells stimulated with Menthol (100 µM) .

  • Acceptance Criteria: Selectivity ratio (IC₅₀_TRPV1 / IC₅₀_TRPV3) should be > 30-fold.

References

  • Nilius, B., et al. (2014). "Pharmacological profiling of the TRPV3 channel in recombinant and native assays." British Journal of Pharmacology. Link

  • Vogt-Eisele, A. K., et al. (2007).[4] "Monoterpenoid agonists of TRPV3." British Journal of Pharmacology. Link

  • Fan, M., et al. (2023). "Structural basis of TRPV3 inhibition by an antagonist." Nature Chemical Biology. Link

  • Luo, J., & Hu, H. (2014). "Thermally activated TRPV3 channels." Current Topics in Membranes. Link

  • Molecular Devices. (2011). "Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions." NIH Bookshelf. Link

Sources

Animal models for evaluating neuroprotective effects of piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Evaluation of Piperidine Derivatives for Neuroprotection

Executive Summary & Strategic Rationale

The piperidine ring is a privileged pharmacophore in neuropharmacology, serving as the structural backbone for FDA-approved agents like Donepezil (Aricept) and emerging candidates targeting Sigma-1 receptors and monoamine transporters.

When evaluating novel piperidine derivatives, the "one-size-fits-all" approach to animal modeling is a primary cause of translational failure. The specific substitution pattern of the piperidine ring dictates its mechanism—whether it acts as an Acetylcholinesterase (AChE) inhibitor, an Nrf2 activator, or an NMDA modulator.

This guide details three distinct, self-validating protocols tailored to the specific pharmacological profile of your derivative.

Model Selection Decision Matrix

Before initiating in vivo studies, use the following logic flow to select the appropriate model based on your compound's primary in vitro hits.

ModelSelection Compound Novel Piperidine Derivative InVitro In Vitro Primary Target? Compound->InVitro AChE AChE Inhibition (Ki < 100nM) InVitro->AChE Cholinergic Mito Mitochondrial/ROS (MAO-B inhibit.) InVitro->Mito Dopaminergic Vasc Anti-inflammatory/ Vascular InVitro->Vasc Ischemic Model_Scop Model A: Scopolamine-Induced Amnesia AChE->Model_Scop Validate Memory Restoration Model_MPTP Model B: MPTP-Induced Parkinsonism Mito->Model_MPTP Validate Motor Preservation Model_MCAO Model C: MCAO (Ischemia/ Reperfusion) Vasc->Model_MCAO Validate Infarct Reduction

Figure 1: Decision matrix for matching piperidine pharmacodynamics to the appropriate in vivo pathology.

Protocol A: Cholinergic Restoration (Alzheimer’s Profile)

Target Mechanism: AChE Inhibition (e.g., Donepezil analogs).[1][2] Model: Scopolamine-Induced Amnesia in Mice.

Scientific Rationale: Scopolamine is a non-selective muscarinic antagonist that produces transient memory deficits mimicking early-stage Alzheimer's. This model is high-throughput and specifically validates the symptomatic relief potential of piperidines acting on the cholinergic system.

Experimental Workflow
  • Subjects: Male ICR or Swiss Albino mice (25–30g). Avoid C57BL/6 for this specific task as their baseline performance in water mazes can be variable compared to albino strains.

  • Drug Administration (Preventive Phase):

    • Administer the Test Piperidine Derivative (p.o. or i.p.) daily for 7–14 days .

    • Positive Control: Donepezil (5 mg/kg, p.o.).

    • Vehicle Control: Saline/CMC.

  • Induction (Testing Day):

    • Inject Scopolamine Hydrobromide (1 mg/kg, i.p.) exactly 45 minutes before the behavioral trial.

    • Critical Note: The window of amnesia is short. Testing outside 30–90 minutes post-injection yields false negatives.

  • Behavioral Readout: Morris Water Maze (MWM)

    • Acquisition: 4 days of training (finding hidden platform).

    • Probe Trial (Day 5): Remove platform. Measure Time in Target Quadrant .

    • Success Metric: Scopolamine reduces target time to chance levels (~25%). Effective piperidines should restore this to >40%.

Protocol B: Dopaminergic Neuroprotection (Parkinson’s Profile)

Target Mechanism: MAO-B inhibition, Antioxidant (Nrf2), Mitochondrial protection. Model: MPTP-Induced Dopaminergic Degeneration.[3][4]

Scientific Rationale: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is structurally similar to piperidine. It is metabolized to MPP+, which selectively destroys dopaminergic neurons in the Substantia Nigra pars compacta (SNpc). This model is the gold standard for testing neuroprotective (disease-modifying) piperidines.

Experimental Workflow
  • Subjects: Male C57BL/6 mice (8–10 weeks).

    • Critical Constraint: Do NOT use rats or other mouse strains. Rats are resistant to MPTP toxicity due to blood-brain barrier enzymes.

  • Safety Precaution: MPTP is a potent neurotoxin to humans. Use a fume hood and double nitrile gloves.

  • Dosing Regimen (Sub-acute):

    • Day 1–7: Pre-treatment with Piperidine Derivative (10, 30 mg/kg).

    • Day 8–12: Co-administration of Piperidine + MPTP (30 mg/kg i.p. daily).

  • Readouts (Day 14):

    • Behavioral: Rotarod test (latency to fall) and Pole Test (time to turn/descend).

    • Histological: Tyrosine Hydroxylase (TH) Immunohistochemistry in the Striatum and SNpc.

    • Success Metric: Preservation of >60% of TH+ neurons compared to the MPTP-only group.

Protocol C: Ischemic Rescue (Stroke Profile)

Target Mechanism: Anti-excitotoxicity (NMDA), Anti-inflammatory. Model: Middle Cerebral Artery Occlusion (MCAO) - Reperfusion.[5][6]

Scientific Rationale: Piperidine derivatives often exhibit vascular effects. The MCAO model mimics ischemic stroke.[5][7] The "Longa Method" (intraluminal filament) allows for reperfusion, essential for testing drugs that mitigate reperfusion injury (ROS generation).

Experimental Workflow
  • Subjects: Male Sprague-Dawley Rats (250–300g).

  • Surgery (The Longa Method):

    • Anesthetize (Isoflurane).[5][6]

    • Expose the Common Carotid Artery (CCA).[5][6][7]

    • Insert a silicon-coated monofilament (4-0 nylon) into the Internal Carotid Artery (ICA) until mild resistance is felt (blocking the MCA origin).

    • Validation: Use Laser Doppler Flowmetry. A drop in cerebral blood flow (CBF) by >70% confirms occlusion.

  • Ischemia & Reperfusion:

    • Occlude for 90 minutes .

    • Withdraw filament to allow reperfusion.

    • Administer Piperidine Derivative immediately upon reperfusion (curative design).

  • Readouts (24h post-reperfusion):

    • TTC Staining: Slice brain (2mm coronal), stain with 2% TTC. Viable tissue stains red; infarct stains white.[5]

    • Neurological Score: Garcia Score (3–18 scale).

Mechanistic Validation & Data Interpretation[8]

To claim "neuroprotection," you must prove the compound acts on specific survival pathways, not just masking symptoms.

Pathway Visualization

Piperidines typically act via the Cholinergic or Nrf2/Keap1 pathways.

NeuroprotectionPathways Piperidine Piperidine Derivative AChE AChE Enzyme Piperidine->AChE Inhibits Nrf2 Nrf2 Translocation Piperidine->Nrf2 Activates ACh Synaptic Acetylcholine AChE->ACh Prevents Hydrolysis Cognition Cognitive Function ACh->Cognition ARE ARE Promoter Nrf2->ARE Enzymes SOD / CAT / GSH ARE->Enzymes Upregulation Survival Neuronal Survival Enzymes->Survival Reduces ROS

Figure 2: Dual mechanism of action common in piperidine derivatives: AChE inhibition (symptomatic) and Nrf2 activation (neuroprotective).

Summary of Expected Data
EndpointScopolamine ModelMPTP ModelMCAO Model
Primary Readout Escape Latency (sec)Latency to Fall (sec)Infarct Volume (%)
Disease Control High Latency (>60s)Low Latency (<30s)~30-40% Volume
Piperidine Effect Reduction (p<0.05)Increase (p<0.[8]05)Reduction (p<0.[8]05)
Biomarker AChE Activity (Brain)Striatal DopamineTNF-

/ IL-6

References

  • Donepezil Mechanism: Sugimoto, H., et al. "Donepezil Hydrochloride (E2020) and Other Acetylcholinesterase Inhibitors." Current Medicinal Chemistry, 2000.

  • Scopolamine Protocol: Kwon, S.H., et al. "Neuroprotective effects of chlorogenic acid on scopolamine-induced amnesia." European Journal of Pharmacology, 2010.

  • MPTP Model Standards: Jackson-Lewis, V., & Przedborski, S.[3] "Protocol for the MPTP mouse model of Parkinson's disease."[3] Nature Protocols, 2007.

  • MCAO Methodology: Longa, E.Z., et al.[5] "Reversible middle cerebral artery occlusion without craniectomy in rats." Stroke, 1989.[5][9]

  • Piperidine Antioxidant Effects: Mittal, R., & Gupta, R.L. "In vitro antioxidant activity of piperine." Methods in Molecular Biology, 2000.

Sources

Application Note: High-Throughput Screening of Pyridinylmethyl-Piperidinyl Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic design, synthesis, and high-throughput screening (HTS) of pyridinylmethyl-piperidinyl small molecule libraries. Recognized as "privileged scaffolds," these moieties are statistically over-represented in FDA-approved therapeutics, particularly G-Protein Coupled Receptor (GPCR) modulators (e.g., antihistamines, antipsychotics, and chemokine antagonists). This protocol integrates parallel solution-phase synthesis with a functional calcium-flux HTS workflow, ensuring high-fidelity hit identification.[1]

Introduction: The Privileged Scaffold Rationale

In modern drug discovery, the concept of "privileged structures"—molecular frameworks capable of providing useful ligands for more than one receptor—is central to library design.[2] The pyridinylmethyl-piperidinyl architecture combines two such powerhouses:

  • The Piperidine Ring: A ubiquitous pharmacophore found in over 70 FDA-approved drugs, providing a flexible core that directs substituents into specific binding pockets.

  • The Pyridine Moiety: Acts as a bioisostere for phenyl rings, improving water solubility and offering a hydrogen bond acceptor (the nitrogen lone pair) to interact with specific residues (e.g., serine or threonine) in the receptor active site.

Mechanistic Insight: The methylene linker between these rings allows for rotational freedom, enabling the molecule to adopt an induced-fit conformation within the transmembrane helices of Class A GPCRs.

Library Construction: Parallel Reductive Amination

To generate a diversity-oriented library, we utilize reductive amination . This reaction is robust, tolerates moisture, and is amenable to 96-well parallel synthesis.

Synthetic Pathway Visualization

The following diagram illustrates the convergent synthesis strategy.

SynthesisWorkflow Aldehyde Pyridinyl-Aldehyde (Scaffold A) Imine Imine Intermediate (Unstable) Aldehyde->Imine Mixing Amine Substituted Piperidine (Scaffold B) Amine->Imine Product Pyridinylmethyl-Piperidinyl Library Member Imine->Product Reduction Reagent Reducing Agent (NaBH(OAc)3) Reagent->Imine Activates

Figure 1: Convergent parallel synthesis via reductive amination. The reaction couples a pyridine aldehyde with a substituted piperidine.

Synthesis Protocol (96-Well Format)

Objective: Synthesize 96 unique analogs with >85% purity.

Reagents:

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred over MeOH to minimize imine reduction competition).

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) – chosen for its mildness; it reduces the imine but not the aldehyde.[1]

  • Scavenger Resin: Polystyrene-supported isocyanate (to remove excess amine).[1]

Step-by-Step Procedure:

  • Dispensing: In a deep-well polypropylene plate, dispense 0.1 mmol of unique piperidine derivatives (Scaffold B) into each well.

  • Scaffold Addition: Add 0.1 mmol of the pyridinyl-aldehyde (Scaffold A) dissolved in 500 µL DCE to all wells.

  • Activation: Shake at room temperature (RT) for 30 minutes to promote imine formation. Note: Acid catalysis (acetic acid) is usually not required for this specific scaffold pair due to the basicity of the piperidine.[1]

  • Reduction: Add 0.15 mmol NaBH(OAc)₃ (solid or slurry in DCE) to each well. Seal and shake for 16 hours at RT.

  • Quenching & Purification: Add 1 mL of 1N NaOH to quench. Extract the organic layer.

  • Polishing: Pass the organic layer through a pre-packed silica plug or use scavenger resin to remove unreacted starting materials.

  • Formatting: Evaporate solvent and reconstitute in 100% DMSO at 10 mM concentration for the Master Plate.

HTS Assay Development: GPCR Calcium Flux

Since the pyridinylmethyl-piperidinyl scaffold is highly relevant for GPCRs (e.g., Chemokine receptors CCR2/CCR5), a functional Calcium Flux Assay is the gold standard for screening.

Mechanism of Action

We utilize a cell line stably expressing the target GPCR and a promiscuous G-protein (Gα16 or chimeric Gqi5) to force coupling to the Gq pathway.[1] This triggers Phospholipase C (PLC) activation, IP3 generation, and the release of intracellular calcium stores.[3]

HTS Workflow Visualization

HTS_Workflow cluster_Cell Intracellular Signaling Library Compound Library (Master Plate) Echo Acoustic Dispensing (Echo 550) Library->Echo Source AssayPlate Assay Plate (Cells + Dye) Echo->AssayPlate 50 nL Transfer FLIPR FLIPR Tetra (Kinetic Read) AssayPlate->FLIPR Load GPCR GPCR Activation AssayPlate->GPCR Compound Binding Analysis Data Analysis (Z-Factor & Hit Sel) FLIPR->Analysis RFU Data Calcium Ca2+ Release GPCR->Calcium Fluorescence Fluorescence Increase Calcium->Fluorescence

Figure 2: HTS Workflow integrating acoustic dispensing and kinetic calcium detection.

Detailed Protocol: FLIPR Calcium Assay

Materials:

  • Cells: CHO-K1 or HEK293 stably expressing target GPCR + Gα16.[1]

  • Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).[1]

  • Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid (to inhibit anion transport and prevent dye leakage).

Procedure:

  • Cell Plating: Plate cells (10,000/well) in 384-well black-wall/clear-bottom poly-D-lysine coated plates. Incubate overnight at 37°C/5% CO₂.

  • Dye Loading: Aspirate media and add 20 µL of Dye Loading Buffer. Incubate for 60 minutes at 37°C, then 15 minutes at RT to equilibrate.

  • Compound Transfer: Use an acoustic dispenser (e.g., Echo 550) to transfer 50 nL of library compounds (from the DMSO Master Plate) directly into the assay plate.

    • Target Concentration: 10 µM.

    • DMSO Final: <0.5% (Critical to prevent solvent artifacts).

  • Kinetic Read (FLIPR):

    • Baseline: Read fluorescence for 10 seconds (Excitation 485nm / Emission 525nm).

    • Addition: Inject agonist (for antagonist screen) or buffer (for agonist screen).

    • Measurement: Read continuously for 90-120 seconds.

  • Output: Calculate Max-Min RFU (Relative Fluorescence Units).

Data Analysis & Validation

Quality Control: The Z-Factor

To validate the screen, every plate must contain High Controls (Max Signal) and Low Controls (Background). The Z-factor is calculated per plate using the method defined by Zhang et al. (1999) .[1][4]


[1]
  • 
    : Standard deviation of positive/negative controls.
    
  • 
    : Mean of positive/negative controls.
    

Acceptance Criteria:

  • Z > 0.5: Excellent assay (Proceed to analysis).

  • 0 < Z < 0.5: Marginal (Re-optimize assay window).

  • Z < 0: Fail (Do not use data).

Hit Selection & Troubleshooting

Data should be normalized to Percent Effect (PE). Hits are typically defined as compounds exhibiting activity > Mean + 3 Standard Deviations of the sample population.

Troubleshooting Matrix:

IssueProbable CauseCorrective Action
Low Signal Window Poor dye loading or low receptor expression.[1]Increase Probenecid conc.; Verify receptor expression via Flow Cytometry.
High CV% (>10%) Pipetting error or cell clumping.Switch to acoustic dispensing; Optimize cell dissociation (Accutase vs. Trypsin).
Edge Effects Evaporation or thermal gradients.Use "dummy" water wells on plate perimeter; Allow plates to equilibrate to RT before reading.
False Positives Compound aggregation or fluorescence.Cross-reference hits with a non-specific cytotoxicity assay; Check compound autofluorescence at 525nm.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[5] Journal of Biomolecular Screening. Link

  • Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology. Link

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: FLIPR™ Assays for GPCR and Ion Channel Targets. NCBI Bookshelf. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link[1]

Sources

Molecular docking simulation of (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol with target protein

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Molecular Docking Simulation of (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol with Human Acetylcholinesterase

Abstract

This application note details a rigorous protocol for the molecular docking of (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol (Ligand ID: PYP-3M ) against Human Acetylcholinesterase (hAChE) . Given the structural homology of the piperidine-pyridine scaffold to known cholinesterase inhibitors like Donepezil, this simulation aims to predict binding affinity and elucidate the molecular mechanism of action within the catalytic active site (CAS) and peripheral anionic site (PAS) of hAChE. This guide prioritizes reproducibility, offering a self-validating workflow using open-source methodologies.

Scientific Rationale & Target Selection

Ligand Chemistry: PYP-3M features a flexible piperidine ring substituted with a hydroxymethyl group and an N-linked pyridin-2-ylmethyl moiety. The basic nitrogen of the piperidine ring (pKa


 9.0–10.0) is expected to be protonated at physiological pH, mimicking the quaternary ammonium of acetylcholine.

Target Selection (hAChE): The piperidine scaffold is a pharmacophore "privileged structure" in neurotherapeutics. We utilize PDB ID: 4EY7 (hAChE complexed with Donepezil). This structure is chosen because Donepezil shares critical structural features with PYP-3M (a benzyl-piperidine moiety), allowing for high-confidence validation of the docking grid and interaction profile.

Computational Resources & Software

  • Ligand Preparation: Avogadro (Structure generation), ORCA (DFT Optimization), OpenBabel (Format conversion).

  • Receptor Preparation: UCSF Chimera / PyMOL.

  • Docking Engine: AutoDock Vina (v1.2.3 or later).

  • Visualization: PyMOL, BIOVIA Discovery Studio Visualizer.

Experimental Protocol

Phase 1: Ligand Preparation (The "Input" Integrity)

Rationale: Standard force fields often fail to accurately model ring puckering and nitrogen inversion energies. We employ Density Functional Theory (DFT) for initial geometry optimization.

  • Structure Generation:

    • Generate the 3D structure of (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol using SMILES: OCC1CN(CC2=NC=CC=N2)CCC1.

    • Stereochemistry: If the sample is racemic, generate both (3R) and (3S) enantiomers. For this protocol, we assume the (3R) enantiomer for specificity.

  • Protonation State (Critical Step):

    • At pH 7.4, the piperidine nitrogen is protonated (

      
      ). The pyridine nitrogen remains unprotonated.
      
    • Validation: Use ChemAxon or OpenBabel (obabel -p 7.4) to verify the net charge is +1.

  • Energy Minimization (DFT):

    • Perform geometry optimization using ORCA or Gaussian (Level: B3LYP/6-31G*).

    • Convert the optimized output to .pdbqt format using OpenBabel, ensuring Gasteiger partial charges are applied and non-polar hydrogens are merged.

Phase 2: Receptor Preparation (hAChE)

Rationale: The AChE active site is a deep gorge (~20 Å). Proper handling of water molecules is distinct here; while most are stripped, conserved waters bridging the ligand to the protein (e.g., Water-1159 in some structures) can be critical. For Vina, we typically strip all to avoid steric clashes unless using hydrated docking methods.

  • Retrieval: Download PDB: 4EY7 from the RCSB Protein Data Bank.

  • Cleaning:

    • Remove Chain B (use Chain A only).

    • Remove the co-crystallized ligand (Donepezil).

    • Remove all water molecules and heteroatoms (ions).

  • Refinement:

    • Add polar hydrogens.

    • Assign Kollman united atom charges.

    • Check: Ensure Histidine tautomers are optimized (His447 is part of the catalytic triad).

    • Save as hAChE_clean.pdbqt.

Phase 3: Grid Box Generation

Rationale: A "blind docking" approach is inefficient. We define the search space around the known binding gorge of Donepezil.

  • Center: X= -13.5, Y= -44.0, Z= 27.0 (Approximate coordinates of the Donepezil centroid in 4EY7).

  • Size: 25 Å x 25 Å x 25 Å. (Sufficient to cover both the CAS and PAS).

  • Spacing: 0.375 Å (Standard) or 1.0 Å (if using Vina's internal scoring grid optimization).

Phase 4: Docking Execution

Run AutoDock Vina with high exhaustiveness to ensure the global minimum is found within the complex gorge.

Data Analysis & Interpretation

Quantitative Results Table

Note: Values are illustrative estimates based on scaffold similarity.

Ligand IDAffinity (kcal/mol)RMSD l.b. (Å)Key Interactions (Predicted)
Donepezil (Ref) -12.10.00

-stacking (Trp86, Trp286)
PYP-3M (R-isomer) -9.41.25Cation-

(Trp86), H-bond (Tyr124)
PYP-3M (S-isomer) -8.92.10Cation-

(Trp86)
Interaction Profiling
  • Cation-

    
     Interaction:  The protonated piperidine nitrogen should orient towards Trp86  in the choline-binding site. This is the hallmark of high-affinity AChE inhibitors.
    
  • 
    -
    
    
    
    Stacking:
    The pyridine ring may engage in stacking interactions with Trp286 in the peripheral anionic site (PAS) or Phe338 .
  • Hydrogen Bonding: The hydroxymethyl group (-CH2OH) acts as a hydrogen bond donor/acceptor, potentially interacting with Tyr124 or Ser203 (catalytic serine).

Workflow Visualization

DockingWorkflow cluster_validation Quality Control Ligand Ligand: PYP-3M (SMILES Input) PrepLig Ligand Prep (Protonation pH 7.4 -> DFT Opt) Ligand->PrepLig Docking AutoDock Vina (Exhaustiveness=32) PrepLig->Docking Protein Target: hAChE (PDB: 4EY7) PrepProt Protein Prep (Strip H2O, Add H, Charges) Protein->PrepProt Grid Grid Generation (Center: -13.5, -44.0, 27.0) PrepProt->Grid Redock Redocking Validation (RMSD < 2.0 Å) PrepProt->Redock Grid->Docking Analysis Interaction Profiling (PyMOL/Discovery Studio) Docking->Analysis

Figure 1: Step-by-step computational workflow for the molecular docking of PYP-3M against hAChE.

Validation Strategy (Self-Correcting Protocol)

To ensure trustworthiness (Trustworthiness in E-E-A-T), you must perform a Redocking Experiment :

  • Take the co-crystallized Donepezil from PDB 4EY7.

  • Separate it from the protein and randomize its coordinates.

  • Dock it back into the defined grid using the exact same parameters as PYP-3M.

  • Success Criterion: The Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose must be < 2.0 Å . If RMSD > 2.0 Å, the grid box center or force field parameters must be re-evaluated before trusting the PYP-3M results.

References

  • Cheung, J., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands.[1] Journal of Medicinal Chemistry.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Sussman, J. L., et al. (1991). Atomic structure of acetylcholinesterase from Torpedo californica: a prototypic acetylcholine-binding protein. Science.

  • BenchChem. (2025).[1][2] Application Notes and Protocols for Molecular Docking Studies of Piperidine-Hydrazone Derivatives.

  • Dawood, R. S., & Dayl, S. A. (2020).[3] Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives. Synthetic Communications.[3]

Sources

How to measure the anticancer activity of piperidine derivatives using MTT assay

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Measurement of Anticancer Potency in Piperidine Derivatives via MTT Assay

Abstract & Scientific Context

The piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in numerous FDA-approved anticancer agents (e.g., Ibrutinib, Raloxifene, and Ceritinib). Its prevalence stems from its ability to modulate physicochemical properties—specifically solubility and basicity (pKa ~11)—and its capacity to interact with diverse biological targets, including kinases and G-protein-coupled receptors (GPCRs).

However, the chemical nature of piperidine derivatives presents specific challenges in colorimetric assays. Their secondary amine structure can induce pH shifts in unbuffered media, and certain derivatives possess redox potentials capable of reducing tetrazolium salts abiotically. This guide details a robust, self-validating MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay protocol specifically optimized to mitigate these interferences and generate reproducible IC50 data.

Critical Pre-requisites & Experimental Design

Before initiating the assay, three critical parameters must be defined to ensure data integrity.

A. Chemical Handling & Solubility

Piperidine derivatives are often lipophilic bases. Improper solubilization leads to precipitation in aqueous media, causing light scattering that artificially inflates absorbance readings.

  • Stock Solution: Dissolve compounds in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 10–50 mM.

  • Storage: Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Working Solution: Dilute in culture medium immediately prior to use. Ensure the final DMSO concentration in the well never exceeds 0.5% (v/v) , as higher levels induce cytotoxicity unrelated to the test compound.

B. Cell Line Optimization

The metabolic rate varies significantly between cell lines (e.g., HeLa vs. MCF-7). You must determine the optimal seeding density so that cells remain in the logarithmic growth phase throughout the 72-hour experiment. Over-confluent cells undergo contact inhibition and metabolic slowing, reducing MTT reduction capacity.

  • Target: 70–80% confluency at the end of the assay.

C. The "False Positive" Control (Crucial for Amines)

Secondary amines can theoretically reduce MTT to formazan in the absence of cellular enzymes.

  • Requirement: You must run a Cell-Free Compound Control (Medium + Compound + MTT) to quantify non-enzymatic reduction.

Detailed Protocol: Validated MTT Workflow

Phase 1: Reagent Preparation
  • MTT Stock Solution (5 mg/mL):

    • Dissolve MTT powder in sterile PBS (pH 7.4).

    • Critical: Filter-sterilize using a 0.22 µm syringe filter to remove insoluble residues.

    • Store at 4°C in the dark (MTT is light-sensitive). Discard if the solution turns green or grey.

  • Solubilization Buffer:

    • Use 100% DMSO for adherent cells.

    • Alternative for suspension cells: SDS-HCl solution (10% SDS in 0.01 M HCl) can be used to solubilize formazan without removing the supernatant.

Phase 2: Cell Seeding (Day 0)
  • Harvest cells and count viability using Trypan Blue exclusion (>95% viability required).

  • Seed cells in 96-well flat-bottom plates.

    • Adherent cells: 3,000 – 5,000 cells/well in 100 µL media.

    • Suspension cells: 10,000 – 20,000 cells/well.

  • Edge Effect Mitigation: Fill the outer perimeter wells with 200 µL sterile PBS instead of cells. This prevents evaporation-induced concentration gradients in experimental wells.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 3: Compound Treatment (Day 1)
  • Prepare serial dilutions of the piperidine derivative in culture medium (e.g., 9-point dilution series from 100 µM to 0.1 µM).

  • Aspirate old media carefully (for adherent cells).

  • Add 100 µL of treatment media to assigned wells.

  • Controls:

    • Vehicle Control (VC): Media + 0.5% DMSO (0% Inhibition).

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin) relevant to the cancer type.

    • Blank: Media only (no cells).

    • Compound Interference Control: Media + Highest Concentration of Compound (No cells).

  • Incubate for 48–72 hours.

Phase 4: MTT Reaction & Readout (Day 3/4)
  • Add 10 µL of MTT Stock to each well (Final conc: 0.5 mg/mL). Do not remove the drug-containing media.

  • Incubate for 3–4 hours at 37°C.

    • Checkpoint: View under a microscope. Viable cells will contain dark purple intracellular formazan crystals.[1]

  • Solubilization:

    • Carefully aspirate the medium (do not disturb crystals).

    • Add 100 µL DMSO to each well.

    • Agitate plate on an orbital shaker for 15 minutes at room temperature to dissolve crystals.

  • Measurement:

    • Measure Absorbance (OD) at 570 nm .

    • Measure Reference Absorbance at 630 nm (subtracts background from plastic and cell debris).

Data Presentation & Analysis

A. Quantitative Calculation

Calculate the corrected Optical Density (OD) for each well:



Calculate % Viability:



B. IC50 Determination

Plot Log(Concentration) vs. % Viability. Fit the data using a non-linear regression (sigmoidal dose-response, variable slope) equation:



C. Data Summary Table

Example Dataset for Piperidine Derivative "PIP-001"

Sample GroupConcentration (µM)Mean OD (570nm)% ViabilitySD
Vehicle Control 0 (DMSO)1.250100%0.05
PIP-001 0.11.21096.8%0.04
PIP-001 1.01.05084.0%0.06
PIP-001 10.00.45036.0%0.03
PIP-001 100.00.0806.4%0.01
Compound Control 100.0 (No Cells)0.045N/A0.005

Note: The Compound Control OD (0.045) is similar to the Blank OD, confirming no chemical interference.

Visualizations

Figure 1: Optimized MTT Assay Workflow

This diagram illustrates the critical path, including the specific controls required for piperidine derivatives.

MTT_Workflow cluster_controls Critical Controls Start Start: Piperidine Derivative Solubilization (DMSO) Seeding Day 0: Cell Seeding (3k-5k cells/well) + Edge Effect Barrier Start->Seeding Treatment Day 1: Compound Treatment (Serial Dilutions) Seeding->Treatment Vehicle Vehicle Control (0.5% DMSO) Treatment->Vehicle Interference Cell-Free Compound Control (Check for abiotic reduction) Treatment->Interference Incubation Incubation (48-72 Hours, 37°C) Treatment->Incubation MTT_Add Day 3: Add MTT Reagent (Incubate 3-4 Hours) Incubation->MTT_Add Solubilization Solubilization (DMSO or SDS-HCl) MTT_Add->Solubilization Readout Read Absorbance (570nm - 630nm) Solubilization->Readout

Caption: Step-by-step MTT workflow emphasizing the inclusion of cell-free interference controls for amine-based compounds.

Figure 2: Troubleshooting Logic for Anomalous Data

A decision tree to diagnose issues common with basic lipophilic compounds.

Troubleshooting Issue Issue: High Background or Inconsistent Data Check1 Check Compound Control (Cell-Free) Issue->Check1 Check2 Check Microscopy (Pre-solubilization) Issue->Check2 Result1A High OD in Cell-Free Well? Check1->Result1A Result1B Low OD in Cell-Free Well? Check1->Result1B Result2A Crystals visible but OD low? Check2->Result2A Result2B Precipitate visible? Check2->Result2B Action1 Chemical Interference: Switch to ATP/Luminescence Assay Result1A->Action1 Action2 Incomplete Solubilization: Mix longer or use SDS Result2A->Action2 Action3 Compound Crash-out: Reduce Conc. or Check Solubility Result2B->Action3

Caption: Diagnostic logic for identifying chemical interference or solubility issues specific to piperidine derivatives.

References

  • Riss, T. L., et al. (2013). Cell Viability Assays.[1][2][3][4][5][6][7] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Stockert, J. C., et al. (2018). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 114(8), 785-796. [Link]

  • Goegan, P., et al. (1995). Effects of serum protein and colloid on the alamarBlue assay in cell cultures. Toxicology in Vitro, 9(3), 257-266. (Relevant for serum interference discussions). [Link]

  • Jeong, Y., et al. (2020).[8] Anticancer Effects of Piperidine Derivatives in Glioblastoma.[8] (Contextual reference for piperidine efficacy). [Link]

Sources

Application Note: Precision Experimental Design for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Structure-Activity Relationship (SAR) studies are the engine of medicinal chemistry, transforming hit compounds into viable drug candidates. However, the integrity of an SAR campaign relies heavily on the quality of the experimental design rather than just the volume of compounds synthesized. This guide details a rigorous framework for SAR studies, moving beyond basic screening to incorporate statistical assay validation (Z-factor), proactive interference filtering (PAINS), and quantitative analysis (Matched Molecular Pair Analysis).

Part 1: The Foundation – Assay Development & Validation

Before a single analog is synthesized, the biological assay must be rigorously validated. A common failure mode in SAR is "chasing noise"—optimizing compounds based on data derived from an unstable assay.

Statistical Validation: The Z-Factor

The Z-factor is the standard metric for assessing whether an assay has a sufficient signal window to distinguish active compounds from background noise.[1] Unlike Signal-to-Noise (S/N) ratios, the Z-factor accounts for the variability (standard deviation) of both the positive and negative controls.[2]

Formula:



  • 
    : Standard deviation of positive and negative controls.
    
  • 
    : Mean signal of positive and negative controls.
    

Interpretation Table:

Z-Factor ValueInterpretationAction
1.0 Ideal (Theoretical)Perfect assay.
0.5 – 1.0 ExcellentReady for SAR screening.
0.0 – 0.5 MarginalOptimization Required. High risk of false positives/negatives.
< 0 UnacceptableStop. Do not proceed. Signal overlaps with noise.
Excluding False Positives (PAINS)

Pan-Assay Interference Compounds (PAINS) are chemical substructures that generate false readouts via non-specific mechanisms (e.g., redox cycling, fluorescence quenching, colloidal aggregation) rather than specific target engagement.[3][4]

  • Common Offenders: Rhodanines, enones, quinones, catechols.[3]

  • Mitigation: Run a counter-screen using a detergent (e.g., 0.01% Triton X-100) to disrupt colloidal aggregates, or use an orthogonal readout (e.g., switch from Fluorescence Intensity to Mass Spectrometry).

Visualization: Assay Validation Logic

The following diagram illustrates the decision tree for validating an assay before commencing SAR.

AssayValidation Start Start Assay Validation CalcZ Calculate Z-Factor Start->CalcZ CheckZ Z-Factor > 0.5? CalcZ->CheckZ Optimize Optimize Buffer/Reagents CheckZ->Optimize No PAINS Check for PAINS/Interference CheckZ->PAINS Yes Optimize->CalcZ CounterScreen Run Counter-Screen (e.g., +Detergent) PAINS->CounterScreen Clean Signal Retained? CounterScreen->Clean Reject Reject Assay/Compound Clean->Reject No (Artifact) Proceed Proceed to SAR Screening Clean->Proceed Yes (True Active)

Figure 1: Decision logic for assay validation. Note the critical loop for Z-factor optimization and the mandatory counter-screen for interference.

Part 2: The "Structure" Component – Strategic Design

Random modification of a lead compound is inefficient. Modern SAR relies on hypothesis-driven design strategies.

Bioisosterism & Scaffold Hopping

The goal is to improve physicochemical properties (solubility, metabolic stability) without sacrificing potency.

  • Classical Bioisosteres: Replacing a Carboxylic Acid (-COOH) with a Tetrazole. This maintains acidity and planar geometry but improves membrane permeability and metabolic stability.

  • Scaffold Hopping: Changing the central core (scaffold) to exit a crowded patent space or solve a toxicity issue, while retaining the vector orientation of the binding groups (pharmacophores).

The "Magic Methyl" Effect

The addition of a single methyl group can alter potency by orders of magnitude.

  • Mechanism: A methyl group can fill a hydrophobic pocket (enthalpic gain) or restrict the rotation of a bond, locking the molecule into its bioactive conformation (entropic gain).

  • Protocol: Systematically "walk" a methyl group around the available ring positions of the scaffold.

Part 3: The "Activity" Component – Execution Protocol

This protocol describes the generation of a robust IC50 (half-maximal inhibitory concentration) curve, the gold standard for SAR data.

Protocol: High-Throughput IC50 Determination

Objective: Determine the potency of 20 analogs against Target X using a Fluorescence Polarization (FP) assay.

Reagents:

  • Assay Buffer (HEPES pH 7.4, 0.01% Triton X-100).

  • Target Protein (10 nM final).

  • Fluorescent Tracer (2 nM final).

  • Test Compounds (10 mM DMSO stock).

Step-by-Step Workflow:

  • Compound Preparation (Serial Dilution):

    • Prepare a 384-well "Source Plate" with compounds.

    • Perform a 1:3 serial dilution (11 points + 1 DMSO control).

    • Why 1:3? It covers a 4-log concentration range (e.g., 10 µM to 0.1 nM), ensuring the full sigmoidal curve is captured.

  • Acoustic Transfer:

    • Use an acoustic liquid handler (e.g., Echo) to transfer 50 nL of compound from Source Plate to Assay Plate.

    • Control: Columns 1 and 24 should contain DMSO only (High/Low controls).

  • Reagent Addition:

    • Dispense 10 µL of Target Protein solution into all wells except the Low Control (background) wells.

    • Incubate for 15 minutes at RT to allow compound-protein equilibrium.

    • Dispense 10 µL of Fluorescent Tracer into all wells.

  • Equilibration & Read:

    • Incubate for 60 minutes in the dark.

    • Read Fluorescence Polarization (mP units) on a multi-mode plate reader.

  • Data Analysis:

    • Normalize raw mP data to % Inhibition using High (DMSO + Protein) and Low (Free Tracer) controls.

    • Fit data to a 4-Parameter Logistic (4PL) Model :

      
      
      (Where 
      
      
      
      = IC50,
      
      
      = Hill Slope).

Part 4: Data Integration – Matched Molecular Pair Analysis (MMPA)

Once data is generated, it must be analyzed to extract design rules. Simple lists of IC50s are insufficient.

MMPA Methodology

MMPA compares pairs of molecules that differ by a single, defined structural transformation (e.g., H


 Cl) to quantify the effect of that change across the entire dataset.
  • The Concept: If Molecule A (IC50 = 100 nM) becomes Molecule B (IC50 = 10 nM) upon adding a chlorine, the "MMP shift" is 10-fold.

  • The Power: If this shift is consistent across 5 different scaffolds, it becomes a Design Rule : "Chlorination at position 3 improves potency 10x."

Visualization: The DMTA Cycle with MMPA

This diagram integrates the experimental workflow with the analytical feedback loop.

DMTA_Cycle Design DESIGN (Scaffold Hopping) Make MAKE (Synthesis) Design->Make Library Planning Test TEST (IC50 Assay) Make->Test QC & Purity Analyze ANALYZE (MMPA & QSAR) Test->Analyze Data Normalization Analyze->Design Refined Hypothesis

Figure 2: The Design-Make-Test-Analyze (DMTA) cycle. The "Analyze" phase feeds directly back into "Design" using MMPA-derived rules.

Part 5: Troubleshooting & Optimization

ObservationRoot Cause AnalysisCorrective Action
Flat SAR Compounds are precipitating or sticking to plastic.Check solubility. Add 0.01% BSA or Triton X-100 to buffer.
Hill Slope > 2.0 Non-specific inhibition, aggregation, or covalent binding.Run counter-screen with detergent. Check for PAINS substructures.
Z-Factor < 0.5 High variability in pipetting or reagent instability.Recalibrate liquid handlers. Use fresh protein aliquots.
Potency Cliff Small structural change causes massive activity loss.Essential binding interaction disrupted (e.g., steric clash). Dock molecule to crystal structure.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[5] Journal of Biomolecular Screening. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[3] Journal of Medicinal Chemistry. Link

  • Kramer, C., & Gedeck, P. (2010). Matched Molecular Pair Analysis: Significance and the Impact of Experimental Uncertainty. Journal of Medicinal Chemistry. Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link

Sources

Custom synthesis of (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Custom Synthesis of (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol Analogs Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction & Retrosynthetic Analysis

The (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol scaffold represents a privileged pharmacophore in medicinal chemistry, frequently observed in ligands targeting voltage-gated ion channels (e.g., sodium channel blockers like Flecainide analogs) and specific GPCRs. The presence of the basic piperidine nitrogen, the hydrogen-bond donating hydroxyl group, and the pi-deficient pyridine ring creates a versatile motif for exploring structure-activity relationships (SAR).

This application note details two distinct synthetic pathways for accessing this scaffold:

  • Reductive Amination (Method A): The preferred route for library generation and analog diversification due to milder conditions and higher chemoselectivity.

  • Direct

    
    -Alkylation (Method B):  An alternative route suitable for scale-up when specific halide precursors are readily available.
    
Retrosynthetic Disconnection

The strategic disconnection occurs at the


-benzylic position. This reveals two primary precursor sets:
  • Path A: 3-Piperidinemethanol (nucleophile) + 2-Pyridinecarboxaldehyde (electrophile).

  • Path B: 3-Piperidinemethanol (nucleophile) + 2-(Chloromethyl)pyridine (electrophile).

Retrosynthesis Target (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol Disconnection Target->Disconnection N-C Disconnection PrecursorA1 3-Piperidinemethanol (Nucleophile) Disconnection->PrecursorA1 PrecursorA2 2-Pyridinecarboxaldehyde (Electrophile - Path A) Disconnection->PrecursorA2 Reductive Amination PrecursorB2 2-(Chloromethyl)pyridine (Electrophile - Path B) Disconnection->PrecursorB2 N-Alkylation

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.

Method A: Reductive Amination (Preferred Protocol)

Rationale: Reductive amination is the superior method for analog synthesis. It avoids the risk of over-alkylation (quaternization) common with alkyl halides and allows for the use of a wide variety of commercially available aldehydes. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent because it is mild enough to leave the aldehyde unreduced until the iminium ion is formed, minimizing side reactions.

Reagents & Materials
  • Amine: 3-Piperidinemethanol (1.0 equiv)

  • Aldehyde: 2-Pyridinecarboxaldehyde (1.1 equiv)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 equiv) - Crucial for catalyzing imine formation.

Step-by-Step Protocol
  • Imine Formation:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-piperidinemethanol (10 mmol, 1.15 g) in anhydrous DCE (40 mL).

    • Add 2-pyridinecarboxaldehyde (11 mmol, 1.18 g).

    • Add Glacial Acetic Acid (10 mmol, 0.6 mL).

    • Expert Insight: Stir at room temperature for 30–60 minutes under Nitrogen. This "pre-complexation" period ensures equilibrium formation of the iminium species before the reducing agent is introduced, maximizing yield.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add Sodium triacetoxyborohydride (14 mmol, 2.97 g) portion-wise over 5 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

    • Monitoring: Check reaction progress via TLC (10% MeOH in DCM + 1% NH4OH). The aldehyde spot should disappear.

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous NaHCO3 (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

    • Extract the aqueous layer with DCM (3 x 30 mL).

    • Combine organic layers and wash with brine (1 x 30 mL).

    • Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Method B: Direct N-Alkylation (Scale-Up Alternative)

Rationale: This method is often more cost-effective for large-scale production if the chloromethyl pyridine precursor is available as a salt. However, strict control of stoichiometry and base strength is required to prevent the formation of bis-alkylated quaternary ammonium salts.

Reagents & Materials
  • Amine: 3-Piperidinemethanol (1.0 equiv)

  • Alkyl Halide: 2-(Chloromethyl)pyridine hydrochloride (1.0 equiv)

  • Base: Potassium Carbonate (K2CO3) (3.0 equiv) - Excess required to neutralize the HCl salt and scavenge protons.

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Catalyst: Sodium Iodide (NaI) (0.1 equiv) - Finkelstein catalyst to generate the more reactive iodide in situ.

Step-by-Step Protocol
  • Reaction Setup:

    • Suspend 3-piperidinemethanol (10 mmol, 1.15 g) and K2CO3 (30 mmol, 4.14 g) in dry Acetonitrile (50 mL).

    • Stir at room temperature for 15 minutes.

  • Addition:

    • Add 2-(Chloromethyl)pyridine hydrochloride (10 mmol, 1.64 g) and NaI (1 mmol, 150 mg).

    • Expert Insight: Unlike Method A, do not use excess electrophile. A 1:1 ratio is critical to minimize over-alkylation.

  • Heating:

    • Heat the reaction mixture to reflux (approx. 80°C) for 6–8 hours.

    • Monitor via LC-MS to detect the formation of the mono-alkylated product (M+H) vs. the bis-alkylated impurity.

  • Workup:

    • Cool to room temperature and filter off the inorganic solids (K2CO3/KCl).

    • Concentrate the filtrate.

    • Redissolve the residue in EtOAc and wash with water to remove residual DMF/salts.

Purification & Characterization Strategy

Due to the basic nature of both the pyridine and piperidine rings, standard silica chromatography can lead to significant streaking and product loss.

Purification Protocol:

  • Acid-Base Extraction (Pre-purification):

    • Dissolve crude oil in 1M HCl. Wash with Et2O (removes non-basic impurities).

    • Basify the aqueous layer to pH > 12 using 4M NaOH.

    • Extract with DCM.[1] This yields the "amine-pure" fraction.

  • Flash Chromatography:

    • Stationary Phase: Amine-functionalized silica (NH-Silica) is ideal.

    • Mobile Phase (Standard Silica): DCM : MeOH : NH4OH (90 : 9 : 1). The ammonium hydroxide is mandatory to deprotonate surface silanols and prevent peak tailing.

Analytical Data (Expected):

  • 1H NMR (400 MHz, CDCl3):

    • 
       8.5 (d, 1H, Py-H), 7.6 (t, 1H, Py-H), 7.4 (d, 1H, Py-H), 7.1 (t, 1H, Py-H).
      
    • 
       3.6–3.7 (s, 2H, N-CH2-Py) - Diagnostic singlet.
      
    • 
       3.4–3.5 (m, 2H, CH2-OH).
      
    • 
       1.2–2.8 (m, 9H, Piperidine ring protons).
      

Comparative Analysis & Troubleshooting

FeatureMethod A: Reductive AminationMethod B: N-Alkylation
Reaction Type Reductive AlkylationNucleophilic Substitution (SN2)
Key Reagent NaBH(OAc)3K2CO3 / NaI
Selectivity High (Mono-alkylation favored)Moderate (Risk of quaternization)
Conditions Room Temp, Mild AcidReflux, Basic
Scope Broad (Any aldehyde)Limited (Available halides)
Primary Risk Incomplete reduction if wetOver-alkylation
Experimental Workflow Diagram

Workflow Start Start: 3-Piperidinemethanol Decision Select Method Start->Decision MethodA Method A: Reductive Amination (Library/Small Scale) Decision->MethodA MethodB Method B: Alkylation (Scale Up/Cost) Decision->MethodB StepA1 Add 2-Pyridinecarboxaldehyde + AcOH in DCE MethodA->StepA1 StepA2 Add NaBH(OAc)3 Stir 16h @ RT StepA1->StepA2 Workup Workup: Acid-Base Extraction (Isolate Basic Fraction) StepA2->Workup StepB1 Add 2-(Chloromethyl)pyridine HCl + K2CO3 + NaI in MeCN MethodB->StepB1 StepB2 Reflux 80°C for 8h StepB1->StepB2 StepB2->Workup Purification Flash Chromatography DCM:MeOH:NH4OH (90:9:1) Workup->Purification Final Pure Product (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol Purification->Final

Figure 2: Decision matrix and experimental workflow for the synthesis.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

  • Matassini, C., et al. "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica, 2020.

  • Sigma-Aldrich. "Application Note – Reductive Amination." MilliporeSigma Technical Library.

  • Kodama, T., et al. "Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions."[2] Journal of Organic Chemistry, 2021, 86, 8926-8932.[2]

Sources

Application of Piperidine Derivatives in Antifungal Research: Mechanisms, Screening, and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PHARM-2026-04

Executive Summary

The rise of multi-drug resistant (MDR) fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the exploration of novel pharmacophores. Piperidine derivatives—saturated six-membered nitrogen heterocycles—have emerged as a critical scaffold in antifungal discovery. Unlike azoles that target lanosterol 14


-demethylase (ERG11), piperidine derivatives (e.g., fenpropidin) predominantly inhibit 

-reductase (ERG24)
and

-isomerase (ERG2)
. This distinct mechanism makes them invaluable for combination therapies and for targeting strains resistant to classical ergosterol inhibitors.

This guide provides a comprehensive technical framework for evaluating piperidine derivatives, moving from mechanistic rationale to validated bench protocols.

Mechanistic Rationale & Chemical Space

The Piperidine Pharmacophore

The piperidine ring serves as a flexible linker or a core binding motif. In antifungal applications, its efficacy often stems from its ability to mimic the carbocationic high-energy intermediates formed during sterol biosynthesis.

  • Key Structural Insight: The basic nitrogen atom (often protonated at physiological pH) interacts with negatively charged amino acid residues in the enzyme's active site, while hydrophobic substituents (phenyl, alkyl chains) anchor the molecule within the lipophilic pocket of the enzyme.

Pathway Interference: Ergosterol Biosynthesis

Piperidines disrupt the late stages of the ergosterol pathway. Inhibition of ERG24 and ERG2 leads to the accumulation of "aberrant sterols" (e.g., ignosterol, fecosterol) rather than ergosterol. These aberrant sterols fail to maintain membrane fluidity and integrity, leading to fungistatic or fungicidal effects.

Visualization: Piperidine Interference in Sterol Biosynthesis

The following diagram maps the specific enzymatic blockade points characteristic of piperidine antifungals.

ErgosterolPathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Eburicol Eburicol (24-methylene-dihydrolanosterol) Lanosterol->Eburicol ERG11 Fecosterol Fecosterol (Accumulates) Eburicol->Fecosterol ERG24 blocked Episterol Episterol Fecosterol->Episterol ERG2 blocked Ergosterol Ergosterol (Depleted) Episterol->Ergosterol ERG11 ERG11 (Azole Target) ERG24 ERG24 (C-14 Reductase) ERG2 ERG2 (C-8 Isomerase) Piperidines Piperidine Derivatives (e.g., Fenpropidin) Piperidines->ERG24 Inhibits Piperidines->ERG2 Inhibits

Figure 1: Mechanism of Action.[1] Piperidine derivatives block ERG24 and ERG2, causing accumulation of toxic fecosterol and depletion of essential ergosterol.

Validated Experimental Protocols

Protocol A: Microbroth Dilution for MIC Determination (CLSI M27-A4 Adapted)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of novel piperidine derivatives against yeast pathogens.

Reagents & Equipment:

  • Medium: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

  • Solvent: DMSO (Dimethyl sulfoxide) – Critical: Piperidines are often lipophilic; ensure stock is fully solubilized.

  • Plates: 96-well U-bottom polystyrene microtiter plates (untreated).[2]

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a 100× stock solution of the piperidine derivative in DMSO (e.g., 6400 µg/mL).

    • Perform serial 2-fold dilutions in RPMI 1640 to achieve final test concentrations ranging from 64 µg/mL to 0.125 µg/mL. Note: Final DMSO concentration must be <1% to avoid solvent toxicity.

  • Inoculum Preparation:

    • Subculture Candida albicans (e.g., ATCC 90028) or C. auris on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

    • Suspend colonies in sterile saline (0.85%) to reach 0.5 McFarland standard (

      
       to 
      
      
      
      cells/mL).
    • Dilute this suspension 1:100, then 1:20 in RPMI 1640 to achieve a final inoculum of

      
       to 
      
      
      
      cells/mL.
  • Assay Setup:

    • Add 100 µL of the diluted compound to columns 1-10.

    • Add 100 µL of the inoculum to all wells.

    • Controls: Column 11 (Growth Control: Medium + Inoculum + DMSO), Column 12 (Sterility Control: Medium only).

  • Incubation:

    • Incubate at 35°C in ambient air.

    • Duration: 24h for Candida spp.; 48–72h for Cryptococcus or slow-growing molds.[3]

  • Readout:

    • Visual: Determine the lowest concentration with significant growth inhibition (≥50% inhibition compared to growth control, often termed "prominent decrease in turbidity" for azoles/piperidines due to trailing effects).

Protocol B: Sterol Quantitation (Mechanism Verification)

Objective: Confirm that the piperidine derivative inhibits ergosterol synthesis by quantifying total cellular ergosterol.

Principle: Saponification releases sterols from the cell membrane, which are then extracted into a non-polar solvent (n-heptane) and quantified via UV spectrophotometry (distinct ergosterol absorbance at 282 nm).

Reagents:

  • Saponification Reagent: 25% KOH (w/v) in 60% Ethanol (35 mL water + 65 mL Ethanol).

  • Extraction Solvent: n-Heptane (Spectroscopic grade).

  • Sterol Standard: Pure Ergosterol (Sigma-Aldrich) for standard curve.

Step-by-Step Procedure:

  • Culture & Treatment:

    • Inoculate 50 mL YPD broth with the test fungus (

      
       cells/mL).
      
    • Add the piperidine derivative at sub-MIC levels (e.g., MIC/2) to stress the pathway without killing all cells. Incubate for 16–24h with shaking (200 rpm).

  • Cell Harvesting:

    • Centrifuge at 3000

      
       for 5 min. Wash pellets once with sterile distilled water.
      
    • Weigh the wet pellet (normalize input mass, approx. 0.5–1.0 g).

  • Saponification (Lysis):

    • Resuspend the pellet in 3 mL of 25% alcoholic KOH .

    • Vortex vigorously for 1 min.

    • Incubate in a water bath at 85°C for 1 hour . Safety: Use screw-cap borosilicate glass tubes to prevent evaporation/explosion.

  • Extraction:

    • Cool tubes to room temperature.[4]

    • Add 1 mL sterile water and 3 mL n-heptane .[4]

    • Vortex for 3 minutes (vigorous mixing is essential for phase transfer).

    • Allow layers to separate (approx. 30 min) or centrifuge briefly.

  • Quantification:

    • Transfer the upper heptane layer (containing sterols) to a quartz cuvette.

    • Scan absorbance between 240 nm and 300 nm.[4]

    • Calculation: Ergosterol exhibits a characteristic four-peak spectrum.[4] Use the absorbance at 282 nm .

    • Note: 290 is the E-value (extinction coefficient) for crystalline ergosterol.

Data Interpretation & Screening Workflow

Comparative Activity Profile

When analyzing piperidine derivatives, compare their activity against standard controls. Piperidines often show "trailing" growth (partial inhibition) similar to azoles.

Table 1: Representative Susceptibility Data (Mock Data for Context) | Compound Class | Test Organism | MIC


 (µg/mL) | Ergosterol Reduction (%) | Cytotoxicity (CC

HUVEC) | | :--- | :--- | :--- | :--- | :--- | | Fenpropidin (Control) | C. albicans | 0.5 - 2.0 | >85% | >50 µg/mL | | Novel Piperidine A | C. albicans | 0.125 - 0.5 | >90% | >100 µg/mL | | Novel Piperidine A | C. auris (MDR) | 1.0 - 4.0 | 80% | >100 µg/mL | | Fluconazole | C. auris (MDR) | >64 (Resistant) | <10% | N/A |
Screening Workflow Visualization

This workflow ensures a logical progression from chemical synthesis to lead candidate selection.

ScreeningWorkflow Library Piperidine Library Synthesis PrimaryScreen Primary Screen (MIC - Candida spp.) Library->PrimaryScreen HitSel Hit Selection (MIC < 4 µg/mL) PrimaryScreen->HitSel Filter MechStudy Mechanism Check (Sterol Quantitation) HitSel->MechStudy Confirm Target ToxScreen Tox Screen (Mammalian Cells) HitSel->ToxScreen Safety LeadCand Lead Candidate MechStudy->LeadCand High Potency ToxScreen->LeadCand Low Tox

Figure 2: Strategic Screening Workflow. A funnel approach filtering by efficacy (MIC), mechanism validation (Sterol), and safety (Tox).

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2023.[5]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 2020.

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (M27-A4). Clinical and Laboratory Standards Institute (CLSI).[3][6]

  • Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Antimicrobial Agents and Chemotherapy, 2000.[6]

  • Discovery of novel piperidine-containing thymol derivatives as potent antifungal agents for crop protection. Pest Management Science, 2024.[7]

Sources

Application Note: Investigating Neuroprotective Pathways Using Piperidinemethanol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a "privileged scaffold" in medicinal chemistry, serving as the core structure for numerous CNS-active agents, including NMDA receptor antagonists and Sigma-1 receptor ligands. This application note details a robust workflow for evaluating 4-piperidinemethanol derivatives (PMDs) as neuroprotective agents. We provide a validated protocol for differentiating SH-SY5Y neuroblastoma cells to a mature neuronal phenotype, inducing excitotoxicity via glutamate, and quantifying neuroprotection using metabolic assays and real-time calcium imaging.

Introduction: The Piperidinemethanol Scaffold in Neurobiology

Neurodegenerative disorders, such as Alzheimer's and ischemic stroke, share a common pathophysiological cascade: excitotoxicity . This process is driven by the overactivation of N-methyl-D-aspartate receptors (NMDARs), leading to massive intracellular calcium (


) influx, mitochondrial depolarization, and subsequent apoptosis.

Piperidinemethanol analogs are of high interest because their structural flexibility allows them to act as:

  • NMDAR Antagonists: Blocking the ion channel pore or allosteric sites (similar to Ifenprodil).

  • Sigma-1 Receptor (Sig-1R) Agonists: Modulating ER-mitochondria calcium signaling to prevent cell death.

This guide focuses on using PMDs to dissect these pathways, moving beyond simple viability screening to mechanistic elucidation.

Structural Basis of Activity

The 4-piperidinemethanol core provides a hydrogen-bond donor (hydroxyl group) and a basic nitrogen center. Modifications at the N-position (e.g., benzyl or phenethyl groups) often dictate affinity for the NMDAR NR2B subunit or the Sig-1R hydrophobic pocket.

Mechanistic Pathway Visualization

Understanding the target pathway is critical for experimental design. The diagram below illustrates the excitotoxic cascade and the intervention points for Piperidinemethanol Analogs.

NeuroprotectionPathway Glutamate Extracellular Glutamate (Excess) NMDAR NMDA Receptor (Activation) Glutamate->NMDAR Binds Ca_Influx Intracellular Ca2+ Overload NMDAR->Ca_Influx Ion Influx ROS ROS Generation (Oxidative Stress) Ca_Influx->ROS Triggers Mito_Dysfunction Mitochondrial Depolarization Ca_Influx->Mito_Dysfunction Overloads Apoptosis Neuronal Apoptosis (Cell Death) ROS->Apoptosis Mito_Dysfunction->Apoptosis PM_Analog Piperidinemethanol Analog PM_Analog->NMDAR Antagonism Sig1R Sigma-1 Receptor (Chaperone) PM_Analog->Sig1R Agonism Sig1R->Ca_Influx Modulates

Figure 1: Mechanism of Action. The analog prevents apoptosis by blocking NMDAR-mediated calcium influx or activating Sigma-1 receptor chaperones.

Experimental Protocols

Protocol A: SH-SY5Y Differentiation and Glutamate Insult

Rationale: Undifferentiated SH-SY5Y cells are mitotic and lack mature NMDAR expression. To study excitotoxicity accurately, cells must be differentiated into a post-mitotic, neuron-like phenotype using Retinoic Acid (RA).

Materials:

  • SH-SY5Y cells (ATCC CRL-2266)

  • Differentiation Media: DMEM/F12 + 1% FBS + 10 µM all-trans Retinoic Acid (RA).

  • Insult Buffer: Low-serum media or HBSS (Mg2+-free to prevent NMDAR block).

  • L-Glutamate (Monosodium salt).

Step-by-Step Workflow:

  • Seeding: Plate SH-SY5Y cells at a density of

    
     cells/cm² in collagen-coated plates.
    
  • Differentiation (Day 0-5):

    • Replace media with Differentiation Media (10 µM RA).

    • Change media every 48 hours.

    • Validation: Cells should extend long neurites (>2x soma diameter) by Day 5.

  • Compound Pre-treatment (Day 6):

    • Wash cells with PBS.

    • Add Piperidinemethanol analogs (0.1 – 10 µM) in low-serum media.

    • Incubate for 2 hours to allow target engagement (e.g., Sig-1R trafficking).

  • Excitotoxic Insult:

    • Add L-Glutamate to a final concentration of 20–50 mM (titrate for your specific clone to achieve ~50% kill).

    • Note: High glutamate is required for SH-SY5Y compared to primary neurons.

  • Readout (24h later):

    • Perform MTT or LDH release assay to quantify viability.

Protocol B: Real-Time Calcium Imaging (Fluo-4 AM)

Rationale: Viability assays show the endpoint, but calcium imaging reveals the cause. If the PMD works via NMDAR antagonism, it must blunt the immediate calcium spike caused by glutamate.

Materials:

  • Fluo-4 AM (calcium indicator).[1][2][3][4]

  • Pluronic F-127 (dispersing agent).

  • Confocal microscope or High-Content Imager.[3]

Step-by-Step Workflow:

  • Dye Loading:

    • Prepare loading buffer: HBSS + 2 µM Fluo-4 AM + 0.02% Pluronic F-127.

    • Incubate differentiated cells for 30–45 minutes at 37°C in the dark.

  • De-esterification:

    • Wash cells 2x with HBSS.

    • Incubate in dye-free HBSS for 20 minutes to allow intracellular esterases to cleave the AM group (trapping the dye).

  • Baseline Acquisition:

    • Record fluorescence (

      
      ) for 30 seconds (Ex/Em: 494/506 nm).
      
  • Stimulation:

    • Inject Glutamate (100 µM) live during recording.

    • Control: Pre-incubate with PMD analog (1 µM) for 10 mins prior to recording.

  • Analysis:

    • Calculate

      
      . A successful neuroprotective analog will significantly reduce the peak amplitude.
      

Data Presentation & Analysis

When reporting results, normalize data to the "Vehicle Control" (100% viability) and "Glutamate Only" (0% protection).

Table 1: Expected Viability Data (MTT Assay)

Treatment GroupConcentrationCell Viability (%)Interpretation
Vehicle (Control) -100 ± 5Healthy baseline
Glutamate Only 40 mM45 ± 4Successful excitotoxicity model
PMD-1 (Analog) 1 µM52 ± 3Minimal protection
PMD-1 (Analog) 10 µM88 ± 6 Significant neuroprotection (

)
MK-801 (Pos. Ctrl) 5 µM92 ± 4Validates NMDAR mechanism
Workflow Visualization

ExperimentalWorkflow Start Compound Synthesis (PMD Library) Diff SH-SY5Y Differentiation (5 Days + RA) Start->Diff Prep Screen Viability Screen (MTT / LDH) Diff->Screen + Glutamate Hit Hit Identification (>80% Protection) Screen->Hit Select Mech Mechanism Check (Ca2+ Imaging) Hit->Mech Validate

Figure 2: Screening Workflow. From synthesis to mechanistic validation.

References

  • Piperidine Scaffold Utility: BenchChem. (2025).[5] Application of Piperidine Scaffolds in Central Nervous System Drug Discovery.

  • SH-SY5Y Differentiation Protocol: Shipley, M. M., et al. (2016). Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line. JoVE.

  • Glutamate Toxicity Model: Xie, Y., et al. (2022). Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells. Int. J. Mol. Sci.

  • Calcium Imaging Methodology: Thermo Fisher Scientific. Fluo-4 Calcium Imaging Protocols for Neural Stem Cells.

  • Piperidine SAR in Neuroprotection: Singh, P., et al. (2023).[6] Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease. Curr. Top. Med. Chem.

Sources

Troubleshooting & Optimization

Purification challenges for pyridinylmethyl-piperidinyl compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Pyridinylmethyl-Piperidinyl Compounds

Status: Operational Support Tier: Senior Application Scientist Ticket ID: PYR-PIP-PUR-001

Executive Summary: The "Dual-Base" Challenge

Welcome to the technical support hub for pyridinylmethyl-piperidinyl scaffolds. As you have likely discovered, these compounds present a unique purification paradox. You are dealing with two distinct basic nitrogen centers:[1]

  • The Piperidine Nitrogen (

    
    ):  Highly basic (
    
    
    
    ), prone to protonation and strong ionic binding.
  • The Pyridine Nitrogen (

    
    ):  Moderately basic (
    
    
    
    ), aromatic, and prone to
    
    
    -
    
    
    stacking.

This duality creates a "perfect storm" for purification: severe tailing on silica due to silanol interactions, poor solubility in non-polar solvents, and difficult separation of regioisomers. This guide bypasses standard textbook advice to provide field-tested protocols for these specific heterocycles.

Tier 1: Normal Phase Chromatography (Silica Gel)

Q: My compound streaks from the baseline to the solvent front on TLC and flash columns. How do I fix this "comet" effect?

Diagnosis: This is the classic "Silanol Drag." The acidic silanols (


) on the silica surface are protonating your piperidine nitrogen, effectively turning your column into an unintentional cation-exchange resin. Standard modifiers like 1% TEA often fail because they cannot compete effectively with the localized high concentration of your compound.

The Solution: The "Ammoniated Organic" Protocol Do not just add ammonia to the bottle. You must create a stable ternary system. We recommend the 90:9:1 System (DCM : MeOH :


).[2]

Protocol: Preparation of Ammoniated Eluent

  • Calculate: For 1 Liter of mobile phase, measure 900 mL Dichloromethane (DCM) and 90 mL Methanol (MeOH).

  • Activate: Add 10 mL of Ammonium Hydroxide (28-30% aqueous

    
    ).
    
  • Equilibrate: Shake vigorously in a separatory funnel. Crucial Step: You will likely see a small aqueous layer separate at the top because DCM cannot hold that much water. Discard this top aqueous layer. The remaining organic phase is now saturated with ammonia.

  • Run: Use this saturated organic phase as your "B" solvent, or run isocratically.

Why this works: The aqueous ammonia saturates the silica surface, deactivating the acidic silanols more effectively than TEA, while the methanol keeps the polar amine in solution.

Visual Troubleshooting: Modifier Selection Logic

ModifierLogic Start Severe Tailing Observed CheckpKa Check Basic Nitrogen pKa Start->CheckpKa LowBase pKa < 6 (Pyridine only) CheckpKa->LowBase HighBase pKa > 9 (Piperidine present) CheckpKa->HighBase TEA Add 1% Triethylamine (TEA) LowBase->TEA Moderate Interaction Ammonia Use DCM/MeOH/NH4OH (90:9:1) HighBase->Ammonia Strong Interaction AmineSilica Switch to Amine-Functionalized Silica (KP-NH) Ammonia->AmineSilica If Tailing Persists caption Figure 1: Decision Matrix for Mobile Phase Modifiers in Basic Amine Purification

Tier 2: Reverse Phase Strategy (HPLC/Prep)

Q: I see split peaks or broad humps on C18, even with TFA. Why?

Diagnosis: At low pH (TFA/Formic Acid, pH ~2), your molecule is dicationic (both nitrogens protonated). This creates two problems:

  • Coulombic Repulsion: The charged molecule repels the hydrophobic C18 chains, leading to early elution (poor retention).

  • Secondary Interactions: The charged amines interact with residual silanols on the C18 silica support, causing peak broadening.

The Solution: High pH Reverse Phase You must operate above the


 of the piperidine ring. Switching to a high pH buffer (pH 10-11) suppresses ionization, rendering the molecule neutral (free base). This maximizes hydrophobic interaction with the C18 chain and improves peak shape.

Protocol: High pH Buffer System

  • Column: Must use a hybrid-silica column (e.g., Waters XBridge, Phenomenex Gemini) or Polymer column. Standard Silica C18 will dissolve at pH > 8.

  • Buffer A: 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.

  • Buffer B: Acetonitrile (MeCN).

Data Comparison: Retention Behavior

ParameterLow pH (0.1% TFA)High pH (10mM NH4HCO3, pH 10)
Charge State Dication (+2)Neutral (0)
Retention Time Early Elution (

)
Strong Retention (

)
Peak Shape Tailing / FrontingSharp / Symmetrical
Load Capacity Low (< 10 mg)High (> 50 mg)

Tier 3: Isolation & Workup (The "Catch & Release")

Q: My product is an oil that refuses to crystallize, and it forms emulsions during extraction. How do I isolate a clean solid?

Diagnosis: Pyridinyl-piperidines are amphiphilic. They act as surfactants, stabilizing emulsions between water and DCM/EtOAc. Rotovapping them often yields a "goo" due to trace solvent trapping.

The Solution: SCX Catch-and-Release Instead of liquid-liquid extraction, use Solid Phase Extraction (SPE) with a Strong Cation Exchange (SCX) cartridge. This is a digital purification step: your amine binds chemically, impurities wash away, and you release the pure amine.

Protocol: SCX Workflow

  • Load: Dissolve crude oil in MeOH (or DCM/MeOH). Load onto pre-conditioned SCX cartridge.

  • Wash: Flush with 3 Column Volumes (CV) of MeOH.

    • Result: Non-basic impurities (neutrals, acids) are washed away. Your product is chemically bound to the sulfonic acid resin.

  • Release: Elute with 2M Ammonia in Methanol.

    • Result: The ammonia displaces your amine.

  • Concentrate: Evaporate the filtrate. You will obtain the free base, often as a cleaner solid or crisp foam.

Visualizing the Speciation

Speciation Acid pH < 4 (Dication +2) Soluble in H2O Neutral pH 7-8 (Monocation +1) Amphiphilic Acid->Neutral Add Base Base pH > 11 (Neutral) Lipophilic Neutral->Base Add Base Base->Neutral Add Acid caption Figure 2: Charge State vs. pH for Pyridinyl-Piperidines

References

  • Teledyne ISCO. (2012).[3] Method Development Strategies for Amine Bonded Phase Columns.

  • Biotage. (2023).[1][4] Is there an easy way to purify organic amines?

  • McCalley, D. V. (2005). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.[4][5][6] Journal of Chromatography A.

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.[7]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development Guide (pH Stability).

Sources

Technical Support Center: Solubility Optimization for Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Overcoming Aqueous Solubility Barriers for Piperidine Scaffolds Ticket Priority: High (Blocker for Biological Assays) Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary & Scope

User Query: "My piperidine-based lead compound precipitates in PBS/media. How do I solubilize it without killing my cells or interfering with the assay?"

Technical Context: Piperidine (


) is a secondary amine with a typical 

of 10.8–11.2. While the core ring is water-miscible, medicinal derivatives often bear lipophilic substituents (aryl/alkyl groups) that drastically increase

and lattice energy.

The Core Conflict: At physiological pH (7.4), a piperidine derivative (


) is predominantly ionized (

). However, the intrinsic solubility (

) of the free base is often so low that even the ionized fraction cannot support the required concentration, or the presence of common ions (like

in saline) forces the salt to crash out due to the common ion effect .

This guide provides a tiered troubleshooting approach:

  • Thermodynamic Stabilization: Salt Selection & pH Control.

  • Kinetic Stabilization: Cosolvents & Surfactants.

  • Molecular Encapsulation: Cyclodextrin Complexation.

Interactive Troubleshooting Workflows

Workflow A: The Solubility Decision Matrix

Before attempting random additives, follow this logic to determine the correct solubilization strategy based on your compound's physicochemical profile.

PiperidineSolubility node_start START: Compound Precipitates in Aqueous Media node_pka Check pKa vs. pH 7.4 (Is it ionized?) node_start->node_pka node_salt Strategy 1: Salt Screen (Counter-ion change) node_pka->node_salt Basic (pKa > 8) node_cosolvent Strategy 2: Cosolvent (DMSO/PEG) node_salt->node_cosolvent Salt Hydrophobic/Hygroscopic node_success Soluble & Stable node_salt->node_success Solubility > Target node_complex Strategy 3: Cyclodextrin Complexation node_cosolvent->node_complex Precipitates on Dilution node_cosolvent->node_success Stable < 1% DMSO node_complex->node_success

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on physicochemical properties.

Module 1: The pH & Salt Strategy (First Line of Defense)

The Science: According to the Henderson-Hasselbalch equation , the solubility of a base (


) increases as pH drops below its 

:

However, simply adding HCl is often insufficient if the resulting hydrochloride salt has high lattice energy (crystallizes too easily). You must break the crystal lattice.
Protocol: "In Situ" Salt Screening

Use this when the HCl salt is insoluble or hygroscopic.

Materials:

  • Free base of piperidine derivative.

  • Counter-acids: Methanesulfonic acid (Mesylate), L-Tartaric acid, Citric acid.

  • Solvent: Methanol or Ethanol (for initial dissolution).

Step-by-Step:

  • Dissolution: Dissolve 10 mg of free base in minimal methanol.

  • Stoichiometry: Add 1.05 equivalents of the selected acid (e.g., Mesylate is excellent for lipophilic amines).

  • Evaporation: Slowly evaporate solvent to yield the salt.

  • Reconstitution: Attempt to dissolve the residue in water/buffer.[1]

  • Verification: Measure pH. If pH < 5, the salt is stable. If pH rises, the free base may precipitate.

Expert Insight:

"Avoid using HCl if your assay buffer is PBS (Phosphate Buffered Saline). The high concentration of chloride ions (137 mM) in PBS can drive the equilibrium backward, precipitating your drug as the HCl salt due to the Common Ion Effect ." [1]

Module 2: Cosolvents & Biological Compatibility

The Science: Cosolvents reduce the dielectric constant of water, making it more "welcoming" to non-polar molecules. However, in biological assays, toxicity is the limit .

Solvent Tolerance Table (Cell-Based Assays)
SolventMax Tolerated % (Robust Cells)Max Tolerated % (Sensitive/Primary)Mechanism of Toxicity
DMSO 0.5% - 1.0%< 0.1%Membrane permeabilization, differentiation induction [2].
Ethanol 1.0%0.1%Protein denaturation, signaling interference.
PEG 400 5.0%1.0%Osmotic stress.
Glycerol 2.0%0.5%Viscosity changes, metabolic interference.
Protocol: The "Step-Down" Dilution

Prevents "crashing out" when moving from stock to media.

  • Master Stock: Dissolve compound in 100% DMSO at 1000x the final assay concentration (e.g., 10 mM for a 10 µM assay).

  • Intermediate Dilution (Critical Step):

    • Do NOT pipette 1 µL DMSO stock directly into 1 mL media. This creates a local supersaturation "plume" that precipitates immediately.

    • Instead: Dilute 1:10 in a secondary solvent (e.g., PEG 400 or pure water) with vigorous vortexing.

  • Final Dilution: Add the intermediate mix to the media.

Module 3: Cyclodextrin Complexation (The "Heavy Artillery")

The Science: When salts and cosolvents fail, encapsulation is required.


-Cyclodextrins (CDs) are cone-shaped molecules with a hydrophilic exterior and a hydrophobic cavity. The lipophilic piperidine tail fits inside the cavity, shielding it from water.

Preferred Derivative: Sulfobutyl ether-


-cyclodextrin (SBE-

-CD)
or Hydroxypropyl-

-cyclodextrin (HP-

-CD)
.[2] Avoid native

-CD due to nephrotoxicity and lower solubility [3].

CD_Mechanism cluster_0 Free State cluster_1 Inclusion Complex Drug Piperidine (Hydrophobic) Complex Drug-CD Complex (Water Soluble) Drug->Complex Thermodynamic Equilibrium CD Cyclodextrin (Host) CD->Complex k_1:1

Figure 2: Mechanism of host-guest inclusion complex formation.

Protocol: Phase Solubility Study
  • Preparation: Prepare 20% (w/v) HP-

    
    -CD in water.
    
  • Excess Addition: Add excess piperidine derivative to the CD solution.

  • Equilibration: Shake at room temperature for 24–48 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter (to remove undissolved drug).

  • Quantification: Analyze filtrate by HPLC/UV.

  • Usage: Use this concentrated complex solution as your "Stock" instead of DMSO.

FAQ & Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Precipitation immediately upon adding DMSO stock to media. "Oiling out" / Local supersaturation.Use the Step-Down Dilution protocol (Module 2). Pre-dilute in PEG-400 before media.
Compound dissolves in water but crashes in PBS. Common Ion Effect (Cl- ions).Switch from HCl salt to Mesylate or Tartrate salt. Avoid saline; use Glucose (5%) for isotonicity if possible.
Cells dying in Vehicle Control. DMSO toxicity.Reduce DMSO < 0.1%.[1][3][4] Switch to HP-

-CD
formulation (Module 3).
Solution is clear but assay results are erratic. Micelle formation (aggregation).If compound is amphiphilic, it may form micelles. Add 0.01% Tween-80 to break non-specific aggregates.
Salt form is sticky/hygroscopic. High amorphous content.Recrystallize the salt from Acetone/Ethanol to improve crystallinity and stability.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2][5][6] Advanced Drug Delivery Reviews.

  • Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. Cryobiology.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • BenchChem Technical Support. (2025). Enhancing the Solubility of Piperidine Intermediates.

Sources

Technical Support Center: Pyridinylmethanol Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesizing pyridinylmethanols (hydroxymethylpyridines) presents a unique dichotomy in organic synthesis: the pyridine ring is electron-deficient, making it susceptible to nucleophilic attack (over-reduction), yet the ester/acid functionality often requires vigorous reducing agents that exacerbate this ring instability. Furthermore, the amphiphilic nature of the product leads to significant isolation losses, often mistaken for "reaction failure."

This guide moves beyond standard textbook protocols to address the chemoselectivity and isolation thermodynamics required to obtain high-purity pyridinylmethanols.

Critical Troubleshooting Modules

Module A: The "Over-Reduction" Paradox (Ring Saturation)

The Issue: You are reducing a pyridine ester (e.g., methyl nicotinate) to the alcohol.

  • Scenario A: You use Lithium Aluminum Hydride (LiAlH

    
    ) and observe significant formation of piperidinylmethanol (ring saturation) or complex mixtures.[1]
    
  • Scenario B: You use Sodium Borohydride (NaBH

    
    ) to avoid ring reduction, but recover unreacted starting material.[1]
    

The Mechanism: The pyridine ring is electron-poor.[1] Strong nucleophilic hydrides (like LiAlH


) can attack the ring carbons (typically C2 or C4), leading to partial or full saturation (piperidines). Conversely, standard NaBH

is not electrophilic enough to activate the ester carbonyl, resulting in no reaction.[1]

The Solution: Lewis Acid Activation (The "Goldilocks" Protocol) To reduce the ester without touching the ring, you must activate the borohydride in situ. The addition of CaCl


 or LiCl modifies the reducing species to a more reactive borohydride (e.g., Ca(BH

)

) while the metal cation coordinates to the carbonyl oxygen, increasing its electrophilicity.

Protocol: Activated Borohydride Reduction

  • Reagents: NaBH

    
     (3.0 equiv), CaCl
    
    
    
    (1.5 equiv), EtOH/THF (2:1).[1]
  • Step 1: Dissolve ester in absolute EtOH/THF (0.2 M).

  • Step 2: Add CaCl

    
     (anhydrous) and stir for 15 mins (Solution may become hazy).
    
  • Step 3: Add NaBH

    
     portion-wise at 0°C.
    
  • Step 4: Allow to warm to RT. Monitor by TLC/LCMS.[1]

  • Why it works: The Ca

    
     activates the ester carbonyl, allowing the borohydride to reduce it. The borohydride is not strong enough to overcome the aromatic stabilization energy of the pyridine ring, ensuring 100% chemoselectivity.
    
Visualization: Reagent Selection Logic

ReagentSelection Start Substrate: Pyridine Ester LiAlH4 Reagent: LiAlH4 Start->LiAlH4 High Reactivity NaBH4 Reagent: NaBH4 (Std) Start->NaBH4 Low Reactivity Activated Reagent: NaBH4 + CaCl2 Start->Activated Tunable Reactivity Result_LiAlH4 Risk: Ring Reduction (Piperidines) + Safety Hazard LiAlH4->Result_LiAlH4 Result_NaBH4 Result: No Reaction (Recovered SM) NaBH4->Result_NaBH4 Result_Activated Success: Selective Alcohol (Intact Ring) Activated->Result_Activated

Caption: Decision matrix for selecting reducing agents to avoid ring saturation side products.

Module B: The "Disappearing Product" (Isolation & Chelation)

The Issue: The reaction shows 100% conversion on LCMS, but after aqueous workup, the isolated yield is <30%. The product is likely lost in the aqueous layer or trapped in Boron/Aluminum complexes.[1]

The Mechanism:

  • Water Solubility: Pyridinylmethanols are highly polar and water-soluble (LogP often < 1).[1] Standard EtOAc/Water extraction partitions the product into the water.[1]

  • Chelation: The pyridine nitrogen has a lone pair that forms stable Lewis acid-base adducts with Boron (from NaBH

    
    ) or Aluminum salts.[1] These complexes are often water-soluble or form emulsions that prevent extraction.[1]
    

The Solution: Chelation Breaking & Salting Out You must chemically destroy the B-N or Al-N bond before extraction.[1]

Protocol: High-Recovery Workup

  • Quench: Add Acetone (to destroy excess hydride).

  • Chelation Break: Adjust pH to <3 with 1M HCl (protonates the pyridine, breaking the metal complex). Stir for 30 mins.

  • Neutralization: Carefully adjust pH back to ~8-9 using sat. NaHCO

    
     or NaOH.[1][2] Do not go too basic if your product is a secondary alcohol (see Module C).
    
  • Saturation: Saturate the aqueous layer with solid NaCl (Salting out).[1]

  • Extraction: Use DCM/Isopropanol (9:1) or CHCl

    
    /Isopropanol (3:1)  for extraction.[1] Pure EtOAc is often insufficient for pyridines.[1] Perform 4-5 extractions.
    
Visualization: Isolation Workflow

Workup RxnMix Reaction Mixture (Boron-Pyridine Complex) Acid Add HCl (pH < 3) Breaks Chelation RxnMix->Acid Base Neutralize (pH 8-9) Free Base Form Acid->Base Salt Saturate w/ NaCl (Salting Out) Base->Salt Extract Extract w/ DCM:IPA (9:1) (Not just EtOAc) Salt->Extract

Caption: Step-by-step workup to disrupt metal-pyridine complexes and maximize organic phase recovery.

Module C: Dehydration (Vinyl Pyridine Formation)

The Issue: When synthesizing secondary pyridinyl alcohols (e.g., from acetylpyridine), you observe the formation of vinyl pyridine (styrene-like) impurities.

The Mechanism: Secondary pyridinyl alcohols are prone to E1cB or E2 elimination because the pyridine ring can stabilize the transition state, and the resulting vinyl group is conjugated with the ring. This is accelerated by heat and strong bases during workup.[1]

The Fix:

  • Avoid Distillation: Do not attempt to purify these alcohols by high-temperature distillation.[1]

  • Mild Workup: Keep the pH during neutralization < 10.

  • Storage: Store at low temperature; these compounds can auto-dehydrate over time.[1]

Comparative Data: Reducing Agents

FeatureLiAlH

NaBH

(Standard)
NaBH

+ CaCl

Reactivity Very HighLow (Aldehyde/Ketone only)Moderate (Esters OK)
Ring Reduction Risk High (Piperidine formation)NoneNegligible
Solvent Ether/THF (Strictly Anhydrous)MeOH/EtOHTHF/EtOH
Safety Profile Pyrophoric, H

evolution
Mild H

evolution
Mild
Rec.[1] Use Case Only for simple alkyl estersKetones/AldehydesPyridine Esters

Frequently Asked Questions (FAQ)

Q: Can I use DIBAL-H for this reduction? A: Yes, but DIBAL-H typically stops at the aldehyde (pyridine carboxaldehyde) at -78°C. To get the alcohol, you must warm it up or use excess reagent. However, DIBAL-H is aluminum-based, so the chelation issues (Module B) will still apply during workup.

Q: My product is an oil and I can't crystallize it. How do I remove the boron salts? A: If the acid/base workup didn't work, try a MeOH co-evaporation .[1] Dissolve the crude oil in MeOH and rotovap.[1] Repeat 3-4 times. This forms volatile Trimethyl Borate (B(OMe)


), which is removed under vacuum, leaving clean product.[1]

Q: Why do I see a "doublet" in the NMR of my secondary alcohol? A: If you reduced a ketone (e.g., 2-acetylpyridine), you created a chiral center. If you used a chiral reducing agent, this is expected.[1] If not, you have a racemate.[1] If the "doublet" signals are distinct species, check for pinacol coupling (dimerization), a common side reaction if the radical mechanism initiates.

References

  • Activated Borohydride Reduction

    • Mechanism & Protocol: Drahos, B., et al. "Synthesis and Complexation Properties of Pyridine-Based Macrocycles."[1] Inorganic Chemistry, vol. 49, no.[1][3] 7, 2010, pp. 3224–3238.[1][3]

    • Verification:

  • Lithium Aluminum Hydride Selectivity

    • General Reactivity: Brown, H. C., et al. "Selective Reductions.[1] Reaction of Lithium Aluminum Hydride with Pyridine Esters."[4] Journal of the American Chemical Society.[1]

    • Context: Discusses the risk of ring reduction in nitrogen heterocycles.
    • Verification:

  • Isolation & Chelation Management

    • Workup Strategies: "Purification of Pyridine Derivatives."[1] Rochester University Chemistry Dept.[1][5] Guide on Drying & Isolation.

    • Verification:

  • Dehydration Side Reactions

    • Vinyl Pyridine Formation:[1][2] "Dehydration of 2-pyridine ethanol to 2-vinyl pyridine."[1][2] US Patent 2,848,456.[1][2]

    • Verification:

Sources

Optimization of ADME properties for piperidine-based drug candidates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Paradox

The piperidine scaffold is a cornerstone of medicinal chemistry, present in blockbuster drugs ranging from fentanyl to donepezil. However, its ubiquity comes with a specific set of liabilities. The secondary or tertiary amine within the six-membered ring typically has a pKa of 9–11, ensuring it is protonated at physiological pH. While this cation is often essential for target binding (e.g., aspartate residues in GPCRs), it is simultaneously the primary driver of hERG inhibition , P-gp efflux , and high metabolic clearance .

This guide is structured as a troubleshooting center. Locate your specific ADME failure mode below to access diagnostic workflows and optimization protocols.

Module 1: Metabolic Stability (High )

User Issue: "My piperidine analog shows rapid disappearance in human liver microsomes (HLM), but is stable in plasma."

Root Cause Analysis

Piperidines are susceptible to two primary oxidative pathways mediated by CYP450 (predominantly CYP3A4 and CYP2D6):

  • N-dealkylation: Oxidation of the

    
    -carbon adjacent to the nitrogen, leading to an unstable carbinolamine intermediate that collapses to cleave the N-substituent.
    
  • Ring Hydroxylation: Direct oxidation of the ring carbons, typically at the C3 or C4 positions (the "metabolic soft spots").

Troubleshooting & Optimization Protocol
Diagnostic StepObservationOptimization Strategy
Metabolite ID M+16 peak (Hydroxylation)Fluorine Scan: Introduce fluorine at C3 or C4. The C-F bond is metabolically robust and the electron-withdrawing effect deactivates the ring toward oxidation. Gem-dimethyl: Block the site with steric bulk (e.g., 3,3-dimethylpiperidine).
Metabolite ID M-alkyl (Dealkylation)Steric Shielding: Introduce a methyl group at C2 or C6 (adjacent to Nitrogen) to sterically hinder the approach of the CYP heme iron. Scaffold Hop: Switch to a morpholine (reduces electron density on N) or a 1-azaspiro[3.3]heptane (bioisostere with improved stability).
Visual Workflow: Metabolic Stabilization

MetabolicOptimization Start High Intrinsic Clearance (Cl_int) MetID Run Metabolite ID (LC-MS/MS) Start->MetID Decision Dominant Metabolite? MetID->Decision NOxide N-Oxidation / N-Dealkylation (Attack at alpha-C or N) Decision->NOxide Loss of alkyl group RingOx Ring Hydroxylation (Attack at C3/C4) Decision->RingOx +16 Da mass shift Sol1 STRATEGY A: Steric Shielding (Add C2-Methyl) NOxide->Sol1 Sol2 STRATEGY B: Reduce Basicity (e.g., Morpholine, Piperazine) NOxide->Sol2 Sol3 STRATEGY C: Block Soft Spot (Add Fluorine at C3/C4) RingOx->Sol3 Sol4 STRATEGY D: Bioisostere Swap (1-azaspiro[3.3]heptane) RingOx->Sol4

Caption: Decision tree for stabilizing piperidine scaffolds based on metabolite identification.

Module 2: hERG Inhibition (Cardiotoxicity Risk)[1]

User Issue: "Potent target engagement, but hERG


 is < 10 

M. We are seeing QT prolongation risks."
Root Cause Analysis

The hERG channel pore contains aromatic residues (Y652 and F656) that stabilize drug binding via


-stacking  and cation-

interactions
. The protonated nitrogen of the piperidine forms a high-affinity cation-

interaction with these residues.
Troubleshooting & Optimization Protocol

The Golden Rule: Reduce the basicity of the piperidine nitrogen (


) to reduce the fraction of cationic species at physiological pH.
ModificationMechanism of ActionImpact on hERG
N-Arylation Delocalizes the lone pair into an aromatic ring (e.g., N-phenylpiperidine).High Impact: Drastically lowers pKa; eliminates the cation-

interaction.
Electron Withdrawing Groups (EWG) Adding a

-fluorine or converting to a piperidinone (lactam).
Medium Impact: Inductive effect lowers pKa.
Rigidification Bridged systems (e.g., tropanes) or spiro-cycles.Medium Impact: Restricts conformational induced-fit into the hERG pore.
Zwitterionic Design Incorporating a carboxylic acid or tetrazole nearby.High Impact: Internal charge neutralization prevents channel trapping.

Expert Insight: If the basic amine is critical for your primary target (e.g., salt bridge to an Asp/Glu residue), you cannot simply remove it. In this case, use steric shielding . Adding a substituent at the C2 position of the piperidine can disrupt hERG binding geometry while preserving the salt bridge to your target protein [1].

Visual Workflow: hERG Mitigation

hERG_Mitigation Hit Hit Compound (hERG IC50 < 10 uM) Check Is Basic N Essential for Potency? Hit->Check Strat1 STRATEGY 1: Steric Bulk Add substituent at C2/C6 (Disrupts hERG fit) Check->Strat1 Yes Strat2 STRATEGY 2: Electronic Add F at C3/C4 (Lowers pKa slightly) Check->Strat2 Yes Strat3 STRATEGY 3: Remove Charge Convert to Amide/Lactam or Move N to Pyridine Check->Strat3 No Yes YES No NO Retest Retest hERG & Potency Strat1->Retest Strat2->Retest Strat3->Retest

Caption: Logic flow for reducing hERG liability while maintaining on-target potency.

Module 3: Permeability & Efflux (P-gp)

User Issue: "Low brain penetration (


) or poor oral bioavailability despite good solubility."
Root Cause Analysis

P-glycoprotein (P-gp) recognizes cationic species and Hydrogen Bond Donors (HBD). A secondary amine piperidine has both a positive charge and an HBD (N-H).

Optimization Strategies
  • Cap the Amine: Convert a secondary amine to a tertiary amine (removes the HBD).

  • Reduce Basicity: As with hERG, lowering the pKa reduces the cationic fraction, which is the preferred substrate for P-gp.

  • Prodrug Approach: If the amine is essential, consider a carbamate prodrug that is cleaved in plasma/liver, masking the charge during absorption/BBB crossing.

Module 4: Experimental Protocols

Protocol A: Microsomal Stability Assay (High Throughput)

Validates Module 1

  • Preparation: Prepare 1

    
    M test compound in phosphate buffer (pH 7.4) with 0.5 mg/mL human liver microsomes (HLM).
    
  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH (1 mM final).

  • Sampling: Aliquot at 0, 5, 15, 30, and 45 min into ice-cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. Slope =

    
    .
    
Protocol B: Fluorescence Polarization hERG Assay

Validates Module 2 (Rapid Triage)

  • Principle: Competition binding between a fluorescent tracer (e.g., E-4031 analog) and test compound for the hERG channel.

  • Setup: Incubate membrane preparations expressing hERG with Red-hERG tracer (1 nM) and test compound (10-point titration).

  • Measurement: Measure Fluorescence Polarization (FP) after 2-4 hours.

  • Validation: High FP = Tracer bound (No inhibition). Low FP = Tracer displaced (Inhibition).

  • Note: Always confirm hits with automated patch-clamp (QPatch or SyncroPatch) as FP can yield false negatives for pore-blockers that bind distinct sites.

References

  • Jamieson, C., et al. (2006). "Medicinal Chemistry Strategies to Reduce hERG Channel Inhibition." Journal of Medicinal Chemistry. Link

  • Stepan, A. F., et al. (2011). "Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity." Chemical Research in Toxicology. Link

  • Gleeson, M. P. (2008). "Generation of a Set of Simple, Interpretable ADMET Rules of Thumb." Journal of Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties of a new scaffold for drug discovery." Angewandte Chemie International Edition. Link (Relevant for spirocyclic bioisosteres).

  • Mykhailiuk, P. K. (2023).[1] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Chemistry – A European Journal. Link

Sources

Technical Support Center: Troubleshooting In Vitro Efficacy of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Piperidine Paradox"

Piperidine moieties are ubiquitous in medicinal chemistry (found in ~12% of top-selling drugs) due to their favorable solubility and ability to form key hydrogen bonds. However, they frequently exhibit a frustrating phenotype in early discovery: high affinity in cell-free binding assays but poor efficacy or potency in whole-cell functional assays.

If you are observing a significant drop-off between biochemical


 and cellular 

(or

), do not immediately assume low permeability or metabolic instability. For piperidines, the culprit is often Lysosomal Trapping or Cationic Amphiphilic Sequestration .

This guide moves beyond generic troubleshooting to address the physicochemical liabilities specific to the piperidine core.

Part 1: The Primary Suspect – Lysosomal Trapping[1][2]

The Mechanism

Piperidines are typically Cationic Amphiphilic Drugs (CADs) .

  • Basic pKa: The secondary or tertiary amine usually has a pKa of 8–10. At physiological pH (7.4), it exists in equilibrium between charged and uncharged forms.

  • Lipophilicity: The hydrocarbon ring confers lipophilicity (LogP > 1).

The Trap: The uncharged form permeates the cell membrane and enters the lysosome. The lysosome is acidic (pH ~4.5–5.0). Upon entry, the piperidine becomes fully protonated (


 ionized). Since the charged form cannot cross the membrane back into the cytosol, the drug accumulates in the lysosome against the concentration gradient.

Consequence: The free concentration in the cytosol (where your target likely resides) is depleted, shifting your apparent


 to the right (lower potency).
Visualizing the Trap

LysosomalTrapping cluster_ext Extracellular Space (pH 7.4) cluster_cyto Cytosol (pH 7.2) cluster_lyso Lysosome (pH 4.5) Drug_Ext Piperidine (Uncharged) Drug_Cyto Piperidine (Uncharged) Drug_Ext->Drug_Cyto Passive Diffusion Target Target Protein Drug_Cyto->Target Binding (Efficacy) Drug_Lyso_H Piperidine-H+ (Trapped) Drug_Cyto->Drug_Lyso_H Diffusion & Protonation Drug_Lyso_H->Drug_Cyto Impermeable

Figure 1: Mechanism of Lysosomal Trapping.[1] The protonated piperidine is sequestered in the acidic compartment, reducing cytosolic availability.

Diagnostic Protocol: The Bafilomycin A1 Rescue Assay

To confirm if trapping is the cause of your low efficacy, you must disrupt the lysosomal pH gradient. If potency improves after disrupting the gradient, your compound is being trapped.

Reagents:

  • Bafilomycin A1 (BafA1): A specific V-ATPase inhibitor (prevents lysosomal acidification).[2][3]

  • Alternative: Ammonium Chloride (

    
    ).
    

Step-by-Step Protocol:

  • Preparation:

    • Prepare two sets of assay plates with your cells.

    • Prepare BafA1 stock (typically 10 µM in DMSO).

  • Pre-treatment:

    • Plate A (Control): Add media + Vehicle (DMSO).

    • Plate B (Rescue): Add media + 100 nM Bafilomycin A1 .

    • Note: Incubate for 30–60 minutes at 37°C. This is sufficient to neutralize lysosomal pH [1].

  • Compound Addition:

    • Add your piperidine test compounds in a dose-response curve to both plates.

  • Readout:

    • Perform your standard functional assay (e.g., cAMP, Calcium flux, Phosphorylation).

  • Data Analysis:

    • Calculate the

      
       for both conditions.
      
    • Interpretation: A left-shift in

      
       (increased potency) in the presence of BafA1 confirms lysosomal trapping.
      

Safety Note: BafA1 can be toxic >24 hours. This protocol is best for short-term signaling assays (<6 hours). For longer assays, use 10–20 mM


 [2].

Part 2: Secondary Suspect – Non-Specific Binding (NSB)

Piperidines, especially those with lipophilic tails, are notorious for sticking to plastic tips and polystyrene plates. This reduces the actual concentration added to the well.

The "Sticky" Matrix
FactorRisk LevelMitigation Strategy
Plate Type HighSwitch to Low-Binding Polypropylene plates for serial dilutions. Use "Non-Binding Surface" (NBS) plates for the assay if possible.
Tip Material MediumUse low-retention pipette tips. Pre-wet tips (aspirate/dispense once) before transferring.
Buffer HighBSA (0.1%) or CHAPS (0.05%) are mandatory. They act as "sacrificial" proteins/surfactants to coat the plastic.
Serial Dilution CriticalDo not dilute in aqueous buffer. Perform serial dilutions in 100% DMSO, then perform a single transfer to the assay buffer (intermediate dilution step) [3].
Troubleshooting NSB (The "Shift" Test)

If you suspect the compound is lost to the plastic:

  • Prepare the compound at

    
     concentration in a glass vial.
    
  • Transfer to a plastic well and incubate for 30 minutes.

  • Transfer the supernatant to the cells.

  • Compare efficacy against fresh compound added directly from the glass stock.

  • Result: If the "plastic-incubated" sample loses potency, you have a surface adsorption issue.

Part 3: Chemical Stability (N-Oxidation)

Secondary amines (like piperidine) are susceptible to oxidation, forming hydroxylamines or nitrones, especially in the presence of trace peroxides found in aged detergents (Tween-20, Triton X-100) or PEG [4].

Symptoms:

  • Loss of mass in LC-MS (M+16 peak appears).

  • Time-dependent loss of potency in stock solutions.

Corrective Action:

  • Reagent Check: Use "Oxidant-Free" or "Low-Peroxide" grade detergents.

  • Antioxidants: Add 1 mM Ascorbic Acid or TCEP to the assay buffer if the protein target tolerates it.

  • Storage: Store piperidine stocks as HCl salts, not free bases, to improve stability.

Part 4: Decision Tree for Troubleshooting

Use this logic flow to isolate the variable causing low efficacy.

TroubleshootingFlow Start Problem: High Biochemical Potency Low Cellular Efficacy Q1 Is the compound a Cationic Amphiphile (CAD)? (pKa > 7, LogP > 1) Start->Q1 Test1 Run Bafilomycin A1 Rescue Assay Q1->Test1 Yes Q2 Check Plasticware/NSB Q1->Q2 No Result1 Potency Improves? Test1->Result1 Trapping Cause: Lysosomal Trapping Solution: Chemical modification to lower pKa or LogP Result1->Trapping Yes Result1->Q2 No Test2 Run 'Shift Test' with Glass vs. Plastic Q2->Test2 Result2 Potency Drops in Plastic? Test2->Result2 NSB Cause: Plastic Adsorption Solution: Add 0.1% BSA or Use Glass-Coated Plates Result2->NSB Yes Permeability Cause: Low Permeability or Efflux (P-gp substrate) Result2->Permeability No

Figure 2: Diagnostic workflow for isolating efficacy issues in piperidine compounds.

FAQ: Frequently Asked Questions

Q: My piperidine compound precipitates when I add it to the media. Why? A: Piperidines are bases. If you store them as a Free Base in DMSO, they may crash out upon hitting the aqueous buffer (pH 7.4) if the concentration is high.

  • Fix: Formulate the compound as a Hydrochloride (HCl) or Tartrate salt . Salts have vastly superior aqueous solubility and dissolution kinetics compared to free bases.

Q: Can I just inhibit lysosomes in my final drug screening to fix the data? A: No. Bafilomycin A1 is a diagnostic tool, not a therapeutic fix. If your compound is trapped in vitro, it will likely be trapped in vivo (leading to high volume of distribution,


, and potential phospholipidosis). You must use this data to guide Medicinal Chemistry to reduce basicity (lower pKa) or lipophilicity.

Q: Does serum (FBS) affect piperidine efficacy? A: Yes. Basic amines bind to Alpha-1 Acid Glycoprotein (AAG) and Albumin. High serum (10% FBS) shifts the


 to the right compared to serum-free conditions. Always report 

with the specific % serum used.

References

  • Bafilomycin A1 Mechanism: Bowman, E. J., et al. "Bafilomycins: A class of inhibitors of membrane ATPases from microorganisms, animal cells, and plant cells." Proceedings of the National Academy of Sciences (1988).[3]

  • Lysosomal Trapping Protocols: Nadanaciva, S., et al. "Assessment of Drug-Induced Lysosomal Trapping using In Vitro Assays." Current Protocols in Toxicology (2011).

  • Non-Specific Binding Mitigation: Di, L., & Kerns, E. H. "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today (2006).

  • Amine Oxidation: Roberts, J.D., & Caserio, M.C. "Oxidation of Amines."[4][5][6] Basic Principles of Organic Chemistry.

Sources

Technical Support Center: Off-Target Effects of (1-(Pyridin-2-ylmethyl)piperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the off-target profile of (1-(Pyridin-2-ylmethyl)piperidin-3-yl)methanol (CAS: 939986-40-0). This analysis treats the molecule as a representative Cationic Amphiphilic Drug (CAD) pharmacophore, a structural class known for specific cellular liabilities.

Executive Summary: The Pharmacophore Liability

(1-(Pyridin-2-ylmethyl)piperidin-3-yl)methanol contains a lipophilic pyridine ring linked to a basic piperidine nitrogen (pKa ~9–10). This structure classifies it as a Cationic Amphiphilic Drug (CAD) .

In cell-based assays, this scaffold is prone to Lysosomotropism (accumulation in acidic organelles) and hERG channel blockade . Researchers observing unexpected phenotypic changes (e.g., "foamy" cytoplasm) or non-linear toxicity profiles are likely encountering these physicochemical off-target effects rather than specific target engagement.

Troubleshooting Guide & FAQs

Issue 1: "My cells have developed large cytoplasmic vacuoles."

Diagnosis: Drug-Induced Phospholipidosis (DIP) / Lysosomal Trapping Technical Explanation: The basic nitrogen of the piperidine ring becomes protonated in the acidic environment of the lysosome (pH ~4.5). Once protonated, the molecule cannot diffuse back across the lysosomal membrane (Ion Trapping). The lipophilic pyridine tail then interacts with intralysosomal phospholipids, inhibiting phospholipase activity. This leads to the accumulation of undigested lipids and the formation of lamellar bodies (vacuoles).

Troubleshooting Protocol:

  • Step 1: Check concentration. CAD-induced vacuolization is concentration-dependent, often appearing >5–10 µM.

  • Step 2: Washout test. Replace media with compound-free media. If vacuoles are due to simple ion trapping, they may resolve within 24 hours; if phospholipidosis (lipid accumulation) has occurred, they will persist.

  • Step 3: Co-incubate with Bafilomycin A1 (10 nM). Bafilomycin inhibits the V-ATPase, raising lysosomal pH. If the accumulation is driven by pH trapping, Bafilomycin will prevent vacuole formation (Counter-intuitive but diagnostic).

Issue 2: "I see unexpected cytotoxicity at high concentrations (>30 µM)."

Diagnosis: Lysosomal Membrane Permeabilization (LMP) Technical Explanation: Excessive accumulation of the compound causes lysosomal swelling and detergent-like disruption of the membrane. This releases Cathepsins (proteases) into the cytosol, triggering non-apoptotic or necrotic cell death. This is a "false positive" for specific target toxicity.

Issue 3: "My patch-clamp data shows QT prolongation or irregular currents."

Diagnosis: hERG Channel Blockade Technical Explanation: The Pyridine-Linker-Piperidine motif is a "privileged structure" for binding the inner pore of the hERG potassium channel. This is a common off-target liability for this chemical class, leading to delayed repolarization in cardiomyocytes or interference with ion channel assays in HEK-hERG lines.

Mechanism of Action Diagrams

Diagram 1: Lysosomotropism & Phospholipidosis Cycle

This diagram illustrates how the physicochemical properties of the molecule drive lysosomal accumulation.

Lysosomotropism Compound_Ext Compound (Neutral pH 7.4) Lipophilic & Uncharged Cytosol Cytosol (pH 7.2) Compound_Ext->Cytosol Passive Diffusion Membrane Cell Membrane Lysosome Lysosome (pH 4.5) Cytosol->Lysosome Diffusion Protonation Protonation (R-NH+) Lysosome->Protonation Acidic Environment Trapping Ion Trapping (Cannot Exit) Protonation->Trapping Charge Prevents Exit PLD Inhibition of Phospholipases Trapping->PLD Accumulation Vacuoles Phospholipidosis (Foamy Vacuoles) PLD->Vacuoles Lipid Buildup

Caption: Mechanism of Cationic Amphiphilic Drug (CAD) accumulation leading to vacuolization.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to validate if observed effects are off-target.

Troubleshooting Start Observed Phenotype Vacuoles Cytoplasmic Vacuoles Start->Vacuoles Toxicity Cell Death Start->Toxicity Check_Conc Check Concentration Vacuoles->Check_Conc Toxicity->Check_Conc High_Conc > 10 µM? Check_Conc->High_Conc Baf_Test Bafilomycin A1 Test High_Conc->Baf_Test Yes LMP_Test Galectin-3 Assay (LMP Detection) High_Conc->LMP_Test Yes Result_Vac Vacuoles Disappear? Likely Lysosomotropism Baf_Test->Result_Vac Result_Tox Positive Galectin Puncta? Likely Lysosomal Rupture LMP_Test->Result_Tox

Caption: Decision matrix for distinguishing specific toxicity from physicochemical off-target effects.

Validation Protocols

Protocol A: Confirmation of Phospholipidosis (HCS LipidTOX)

To confirm if vacuoles are lipid-rich (phospholipidosis) versus aqueous (swelling).

Materials:

  • HCS LipidTOX™ Green/Red Phospholipidosis Detection Reagent.

  • Hoechst 33342 (Nuclear stain).

  • Positive Control: Amiodarone (10 µM) or Chloroquine (20 µM).

Method:

  • Seed Cells: Plate cells (e.g., HeLa, HepG2) in 96-well plates (5,000 cells/well).

  • Treat: Incubate with test compound (dose-response: 1–50 µM) for 24–48 hours.

  • Stain: Add LipidTOX reagent (1:1000) directly to the media for 30 minutes.

  • Fix: Fix with 4% Paraformaldehyde for 15 mins (Optional: LipidTOX can be used on live cells).

  • Image: Acquire images on a High-Content Imager (Confocal).

    • Result: Intense punctate cytoplasmic staining indicates phospholipid accumulation.

Protocol B: hERG Liability Assessment (Fluorescence)

A rapid surrogate for patch-clamp to assess ion channel risk.

Materials:

  • FluxOR™ Potassium Ion Channel Assay or similar thallium-sensitive dye.

  • HEK-293 cells stably expressing hERG.

Method:

  • Load: Load cells with thallium-sensitive dye for 60 mins.

  • Treat: Add test compound (10 µM) for 20 mins.

  • Stimulate: Add Thallium/Potassium stimulus buffer.

  • Measure: Record fluorescence kinetic trace.

    • Result: Reduced fluorescence influx compared to control indicates hERG blockade.

Summary of Known & Potential Off-Targets

Based on the structural motif (Pyridine)-(Linker)-(Piperidine), the following table summarizes the risk profile.

Off-Target CategoryProbabilityMechanismPhenotype in Culture
Lysosomal Trapping High pKa-driven accumulation (CAD)Vacuolization, Foamy Macrophages
Phospholipidosis High Inhibition of Lysosomal Phospholipase A1/A2Lipid accumulation, metabolic stress
hERG Channel Medium-High Pore blockade via hydrophobic interactionNone visible; requires electrophysiology
Sigma Receptors Medium Binding to Sigma-1/2 (common for piperidines)Altered Ca2+ signaling, ER stress
Muscarinic Receptors Low-Medium Structural similarity to Acetylcholine analogsAltered cAMP/Ca2+ (cell type dependent)

References

  • Halliwell, S. N., et al. (2017). "Valency and the design of lysosomotropic agents." Journal of Medicinal Chemistry. (Explains the pKa-dependent trapping mechanism of piperidine-containing drugs). Link

  • Funk, R. S., & Krise, J. P. (2012). "Cationic amphiphilic drugs cause a marked expansion of lysosomal volume: implications for drug distribution and toxicity." Molecular Pharmaceutics. (Foundational paper on CAD-induced vacuolization). Link

  • Vandenberg, J. I., et al. (2012). "hERG K+ channels: structure, function, and clinical significance." Physiological Reviews. (Details the pharmacophore requirements for hERG block, including pyridine-piperidine motifs). Link

  • Morelli, A., et al. (2020). "Drug-induced phospholipidosis: A review of the histopathological and toxicological aspects." Toxicologic Pathology. Link

Enhancing the stability of (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol for experiments

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol . It is designed to address stability challenges through mechanistic insight and actionable protocols.[1][2][3]

Ticket ID: STAB-PPM-001 Status: Open Priority: High (Experimental Integrity Risk) Assigned Specialist: Senior Application Scientist[3]

Executive Summary & Critical Alerts

Compound Profile:

  • Systematic Name: (1-(pyridin-2-ylmethyl)piperidin-3-yl)methanol[3]

  • Core Vulnerabilities: Oxidation (N-oxide formation), Hygroscopicity, Photodegradation.[1][2][3]

  • Preferred State: Dihydrochloride Salt (Solid) > Free Base (Oil/Solid).[1][2][3]

🚨 Critical Alerts (Immediate Action Required)

If you observe any of the following, pause your experiment immediately and consult the Troubleshooting section.

  • Color Change: Transition from off-white/colorless to yellow or brown indicates oxidative degradation (likely N-oxide formation or pyridylic oxidation).[1][2][3]

  • Physical State Change: A free-flowing powder turning into a sticky gum or oil suggests moisture absorption (hygroscopicity).[1][2][3]

  • LC-MS Ghost Peaks: Appearance of M+16 or M+14 peaks indicates N-oxidation or carbonyl formation, respectively.[1][2][3]

The Stability Matrix: Mechanistic Insights

To stabilize this molecule, you must understand why it degrades.[1][3] The structure contains three distinct "risk zones."[1][2][3]

Structural Vulnerabilities[1][2][3]
  • The Piperidine Nitrogen (Tertiary Amine): This is the most reactive site for N-oxidation.[1][2][3] In the presence of atmospheric oxygen, it forms the N-oxide, which increases polarity and alters biological binding.[1][2][3]

  • The Pyridylic Linker (-CH₂-): The methylene bridge connecting the pyridine and piperidine rings is "pyridylic" (analogous to benzylic).[1][2][3] The C-H bonds here are activated and susceptible to radical autoxidation, potentially leading to cleavage.[1][2]

  • The Primary Alcohol (-CH₂OH): While relatively stable, prolonged exposure to oxidants can convert this to the aldehyde or carboxylic acid.[1][2][3]

Degradation Pathways Diagram

The following diagram maps the specific chemical risks associated with improper storage.

DegradationPathways Compound (1-Pyridin-2-ylmethyl- piperidin-3-yl)-methanol Oxidation Oxidative Stress (Air/Light) Compound->Oxidation Moisture Hygroscopic Stress (Humidity) Compound->Moisture NOxide N-Oxide Impurity (M+16) Oxidation->NOxide 1° Pathway (Piperidine N) Aldehyde Aldehyde/Acid (M-2 / M+14) Oxidation->Aldehyde 2° Pathway (Alcohol group) Hydrolysis Hydrate Formation (Sticky Gum) Moisture->Hydrolysis Physical Change

Figure 1: Primary degradation pathways.[2][3] The tertiary amine N-oxidation is the dominant kinetic product.[3]

Storage & Handling Protocols

The "Gold Standard" Storage Protocol

Objective: Maximize shelf-life (>12 months).

ParameterRecommendationScientific Rationale
Temperature -20°C (Freezer)Slows kinetic rate of autoxidation and radical formation.[1][3]
Atmosphere Argon or NitrogenDisplaces O₂, preventing N-oxide formation.[1][2][3]
Container Amber Glass VialPyridine rings absorb UV light; amber glass blocks <450nm wavelengths.[1][2][3]
Seal Parafilm + DesiccantPrevents moisture ingress (hygroscopicity management).[1][2][3]
Solution Stability (Experimental Use)

Scenario: You have dissolved the compound for an assay.

  • Solvent Choice: DMSO or Methanol are preferred.[1][2][3] Avoid ethers (THF) which can form peroxides that initiate degradation.[1][3]

  • Buffer Compatibility:

    • Avoid: Phosphate buffers > pH 8.0 for long periods (accelerates free base oxidation).[1][2][3]

    • Preferred: Ammonium Acetate or Formate (pH 4.0 - 6.[1][2][3]0) stabilizes the nitrogen via protonation.[1][2][3]

  • Shelf-Life:

    • Room Temp: < 4 hours.[1][2][3]

    • 4°C: < 24 hours.[1][2][3]

    • -20°C: < 2 weeks (freeze/thaw cycles degrade the compound).[1][2][3]

Advanced Protocol: Salt Formation Conversion

Issue: You possess the "Free Base" (oil/gum) and it is degrading too fast. Solution: Convert to the Dihydrochloride (2HCl) Salt .[1][2][3] This crystallizes the lattice, preventing oxygen diffusion and locking the nitrogens in a protonated (oxidation-resistant) state.[1][3]

Step-by-Step Protocol:

  • Dissolution: Dissolve 100 mg of the free base in 2 mL of dry Ethanol (EtOH) or Methanol (MeOH).

  • Acidification: Cool to 0°C on ice. Dropwise add 2.2 equivalents of 4M HCl in Dioxane (or 1.25M HCl in MeOH).[1][3]

    • Note: You need >2 equivalents because both the Pyridine (pKa ~5.[1][2][3]2) and Piperidine (pKa ~9-10) will protonate.[1][2][3]

  • Precipitation: Stir for 30 minutes. Slowly add Diethyl Ether (Et₂O) until the solution turns cloudy.

  • Crystallization: Keep at -20°C overnight. White crystals should form.[1][3]

  • Filtration: Filter quickly under Argon (the salt is hygroscopic) and dry under high vacuum.

Troubleshooting Guide (FAQ)

Q1: My compound has turned into a yellow oil. Can I still use it?

  • Diagnosis: This is likely the "Free Base" form that has undergone partial surface oxidation.[1][3]

  • Action: Check purity via LC-MS. If purity >90%, you can purify it.[1][3]

    • Fix: Dissolve in DCM, wash with dilute NaHCO₃, dry over Na₂SO₄, and re-concentrate.[1][3] If purity <90%, discard.[1][3]

Q2: I see a "Ghost Peak" at M+16 in my Mass Spec. What is it?

  • Diagnosis: This is the N-Oxide (Oxygen = 16 amu).[1][2][3]

  • Cause: The sample was dissolved in a non-degassed solvent or left on the benchtop.[1][2]

  • Prevention: Use freshly degassed buffers.[1][2][3] Add 0.1% Formic acid to the mobile phase (protonation protects the nitrogen).[1][2][3]

Q3: Can I autoclave this compound for cell culture?

  • Answer: NO.

  • Reason: The heat (121°C) will accelerate oxidative cleavage at the pyridylic position.[1][3]

  • Alternative: Sterile filter using a 0.22 µm PVDF or PES membrane.[1][2][3]

QC & Validation Workflow

Before starting critical experiments, validate your batch integrity using this decision tree.

QCWorkflow Start Start QC Check Visual Visual Inspection: White Solid? Start->Visual LCMS LC-MS Analysis Visual->LCMS Yes Fail FAIL: Check Impurities Visual->Fail No (Yellow/Sticky) Purity Purity > 95%? LCMS->Purity Pass PASS: Proceed to Experiment Purity->Pass Yes Purity->Fail No Recrystallize Action: Recrystallize (HCl Salt) Fail->Recrystallize If M+16 absent

Figure 2: Quality Control Decision Tree. Visual inspection is the first line of defense.

References

  • BenchChem. (2025).[1][3][4] Technical Guide on the Solubility and Stability of Piperidine Derivatives.[1] (General stability of piperidine scaffolds).[1][2][3][4] [3]

  • National Institutes of Health (NIH). (2024).[1][3] Oxidative Dearomatization of Pyridines.[1][2][3][5] (Mechanisms of pyridine oxidation).

  • Fisher Scientific. (2023).[1][3] Safety Data Sheet: 4-Piperidinemethanol.[1][3][6][7] (Handling and storage of piperidine alcohols).[1][2][3][4][6][7]

  • Sigma-Aldrich. (2024).[1][3] Product Specification: 3-Pyridinemethanol.[1][3][8][9][10][11] (Physical properties of pyridine alcohols).

  • PubChem. (2025).[1][3] Compound Summary: Phenyl(pyridin-2-yl)methanol.[1][3] (Analogous pyridylic alcohol stability data). [3]

Sources

Chiral separation techniques for (pyridin-2-yl)methanol enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Separation of


-Substituted (Pyridin-2-yl)methanols 

Subject: Troubleshooting & Method Development for Pyridyl-Alcohol Enantiomers Ticket ID: #CHIRAL-PYR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Core Technical Assessment

Critical Clarification: You have inquired about the separation of (pyridin-2-yl)methanol enantiomers. Please note that the parent compound (pyridin-2-yl)methanol (CAS: 586-98-1, also known as 2-pyridylmethanol or Piconol) is achiral because the central carbon is bonded to two identical hydrogen atoms. It does not possess enantiomers.

Assumed Target Analytes: This guide addresses the


-substituted derivatives , which are chiral and frequently encountered in drug synthesis. The protocols below apply specifically to:
  • 1-(Pyridin-2-yl)ethanol (Methyl-substituted)

  • Phenyl(pyridin-2-yl)methanol (Phenyl-substituted)[1]

These compounds present a specific chromatographic challenge: the basic nitrogen atom on the pyridine ring interacts with residual silanols on silica-based columns, causing severe peak tailing if not managed correctly.

Method Development & Troubleshooting (Q&A)

Phase 1: Column Selection & Screening

Q: Which chiral stationary phase (CSP) is most effective for pyridyl alcohols? A: For 1-(pyridin-2-yl)ethanol and its analogs, polysaccharide-based columns are the industry standard.

  • Primary Recommendation: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Lux Amylose-1). This phase often provides superior selectivity for the pyridine ring due to

    
    -
    
    
    
    interactions.
  • Secondary Recommendation: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, Lux Cellulose-1). Effective for bulky aryl substituents like phenyl(pyridin-2-yl)methanol.

  • Immobilized Phases: If solubility is an issue and you need to use aggressive solvents (DCM, THF), use immobilized versions (e.g., Chiralpak IA, IB, IC).

Q: I am seeing no separation on my OD-H column. What is the next step? A: The "shape recognition" mechanism of cellulose columns (OD-H) might be insufficient for the small methyl group in 1-(pyridin-2-yl)ethanol.

  • Action: Switch to an Amylose-based column (AD-H) . The helical structure of amylose creates different inclusion cavities that often resolve small aromatic alcohols better than cellulose.

  • Alternative: Change the alcohol modifier. If using Isopropanol (IPA), switch to Ethanol (EtOH) . Ethanol can alter the solvation of the chiral selector, often inducing a reversal of elution order or improved resolution (

    
    ).
    
Phase 2: Peak Shape & Mobile Phase Optimization

Q: My peaks are tailing severely (


). Is my column degrading? 
A:  Likely not. The tailing is caused by the basic pyridine nitrogen  interacting with acidic silanols on the silica support.
  • The Fix: You must add a basic additive to the mobile phase.

    • Standard Protocol: Add 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) to the mobile phase premix.

    • Mechanism: The amine additive preferentially binds to the silanol sites, "masking" them from the pyridine analyte.

Q: Can I use 100% alcohol for scale-up? A: Yes, but only on specific columns.

  • Polar Organic Mode (POM): 100% Ethanol or Methanol (with 0.1% DEA) works well for scale-up to maximize solubility.

  • Warning: Ensure your column is compatible. Coated phases (AD-H, OD-H) are generally safe with 100% alcohols, but never use ethyl acetate or DCM on coated phases.

Validated Experimental Protocols

Protocol A: Analytical HPLC Separation

Target: 1-(Pyridin-2-yl)ethanol

  • System Preparation: Flush system with Hexane/IPA (90:10) to remove storage solvent.

  • Mobile Phase Preparation:

    • Solvent A: n-Hexane[2]

    • Solvent B: Isopropanol (IPA) + 0.1% Diethylamine (DEA). Note: Add DEA to the alcohol component before mixing.

    • Ratio: Isocratic 90:10 (Hexane:IPA+DEA).

  • Column: Chiralcel OD-H or Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m).
  • Parameters:

    • Flow Rate: 1.0 mL/min[3]

    • Temperature: 25°C

    • Detection: UV @ 254 nm (Pyridine absorption max).

  • Success Criteria: Baseline resolution (

    
    ). If 
    
    
    
    , increase Solvent A (Hexane) to 95%.
Protocol B: Enzymatic Kinetic Resolution (Alternative)

For preparative scale when chromatography is cost-prohibitive.

  • Reagents: Racemic 1-(pyridin-2-yl)ethanol, Vinyl Acetate (acyl donor), Candida antarctica Lipase B (CAL-B) (immobilized, e.g., Novozym 435).

  • Solvent: Methyl tert-butyl ether (MTBE) or Toluene.

  • Procedure:

    • Dissolve substrate (100 mg) in MTBE (5 mL).

    • Add Vinyl Acetate (3 equivalents).

    • Add CAL-B (50 mg).

    • Incubate at 30°C with shaking.

  • Monitoring: Monitor by HPLC (Protocol A). The enzyme typically acetylates the (

    
    )-enantiomer, leaving the (
    
    
    
    )-alcohol unreacted.
  • Termination: Filter off the enzyme when conversion reaches 50%.

Quantitative Performance Data

Table 1: Comparative Resolution of Phenyl(pyridin-2-yl)methanol on Polysaccharide Columns Conditions: n-Hexane/IPA (90:10) + 0.1% DEA, Flow: 1.0 mL/min

Column PhaseTrade Name

(Selectivity)

(Resolution)
Elution OrderNotes
Cellulose tris(3,5-DMPC) Chiralcel OD-H1.423.21 (+)/(-)Recommended for Phenyl derivatives.
Amylose tris(3,5-DMPC) Chiralpak AD-H1.151.80(+)/(-)Good backup, lower retention.
Cellulose tris(4-methylbenzoate) Chiralcel OJ-H1.050.60--Poor separation (Partial).
Amylose tris(5-chloro-2-methylphenylcarbamate) Chiralpak AY-H1.654.50 (-)/(+)Excellent for chlorinated analogs.

Data aggregated from internal application notes and literature [1, 2].

Decision Logic & Workflow

The following diagram outlines the logical flow for selecting the correct separation mode based on your specific derivative and constraints.

ChiralWorkflow Start Start: Define Analyte CheckChirality Is C-alpha substituted? (e.g., Methyl, Phenyl) Start->CheckChirality AchiralStop STOP: Compound is Achiral (No Separation Possible) CheckChirality->AchiralStop No (H, H) ColSelect Primary Column Screen: AD-H (Amylose) & OD-H (Cellulose) CheckChirality->ColSelect Yes (H, R) PeakShape Check Peak Shape ColSelect->PeakShape Tailing Tailing (As > 1.2)? PeakShape->Tailing AddBase Add 0.1% DEA or TEA to Mobile Phase Tailing->AddBase Yes ResolutionCheck Check Resolution (Rs) Tailing->ResolutionCheck No AddBase->ResolutionCheck GoodRes Rs > 1.5 Proceed to Validation ResolutionCheck->GoodRes BadRes Rs < 1.5 ResolutionCheck->BadRes Optimize Optimization Loop: 1. Switch Alcohol (IPA <-> EtOH) 2. Lower Temp (10°C) BadRes->Optimize Optimize->ResolutionCheck Re-inject

Caption: Workflow for method development of pyridyl-alcohol derivatives, prioritizing chirality verification and peak shape correction.

References

  • Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Application Guide.[4]

  • Uenishi, J., et al. (1998).[5] "Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation." Journal of Organic Chemistry, 63(8), 2481-2487.[5]

  • El-Behairy, M. F., et al. (2021).[6] "Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines." Molecules, 26, 123.

  • Sigma-Aldrich. (2024). Basics of Chiral HPLC and Inclusion Complexing. Technical Library.

Sources

Validation & Comparative

Structural Evolution & Pharmacological Efficacy: A Comparative Guide to 2-Piperidinemethanol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The 2-piperidinemethanol (2-PM) motif represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. By modifying the substituents at the methanol carbon (C


) or the piperidine nitrogen, researchers can toggle the pharmacological profile from Central Nervous System (CNS) stimulation to potent anti-infective activity.

This guide provides a technical comparative analysis of two distinct evolutionary branches of this scaffold:

  • The Diphenyl-2-PM Class: CNS stimulants targeting monoamine transporters (e.g., Pipradrol).

  • The Quinoline-2-PM Class: Anti-infective agents targeting lysosomal and ribosomal pathways (e.g., Mefloquine).

Comparative Analysis: CNS Modulation (The Diphenyl Class)

The primary application of the diphenyl-substituted 2-PM scaffold is the modulation of dopamine (DAT) and norepinephrine (NET) transporters. The critical structural determinant here is the presence or absence of the hydroxyl moiety at the benzylic position.

Structural Activity Relationship (SAR): The Metabolic Handle

The comparison between Pipradrol (containing the OH group) and Desoxypipradrol (2-DPMP, lacking the OH group) illustrates a fundamental principle of metabolic stability.

  • Pipradrol: The tertiary alcohol serves as a polar "handle" for Phase II conjugation (glucuronidation), facilitating excretion.

  • Desoxypipradrol: Lacking this polar group, the molecule becomes highly lipophilic (

    
    ) and resistant to metabolism, resulting in a dangerously prolonged half-life.
    
Quantitative Pharmacological Data

The following table contrasts the binding affinities and pharmacokinetic profiles of these analogs against Methylphenidate (a structural cousin).

Table 1: Comparative Neuropharmacology of 2-PM Analogs

CompoundStructure TypeDAT Inhibition (

, nM)
NET Inhibition (

, nM)
Elimination

(Human)
Primary Mechanism
Pipradrol Diphenyl-2-PM~140~852–4 hoursReuptake Inhibitor
Desoxypipradrol Diphenyl-piperidine1.82.416–20 hoursPotent Reuptake Inhibitor
Methylphenidate Phenyl-piperidine ester1403802–3 hoursReuptake Inhibitor

Data Sources: [1], [2]

Mechanistic Pathway (CNS)

The following diagram illustrates the competitive inhibition mechanism at the synaptic cleft.

CNS_Mechanism Presynaptic Presynaptic Neuron Vesicle Dopamine Vesicle Presynaptic->Vesicle Synthesis DAT DAT Transporter (Target) DAT->Presynaptic Recycling Cleft Synaptic Cleft Vesicle->Cleft Release (Exocytosis) Cleft->DAT Reuptake (Normal) Postsynaptic Postsynaptic Receptor Cleft->Postsynaptic Signal Transduction Analog 2-PM Analog (Inhibitor) Analog->DAT High Affinity Binding (Blockade)

Figure 1: Mechanism of Dopamine Transporter (DAT) blockade by 2-PM analogs, preventing reuptake and increasing synaptic dopamine concentrations.

Comparative Analysis: Anti-Infective Profiles (The Quinoline Class)

Fusing the 2-piperidinemethanol scaffold with a quinoline ring (as seen in Mefloquine) shifts the biological activity toward anti-infective properties. Recent studies have expanded this to include antiviral activity against Influenza A.

Antimalarial & Antifungal Efficacy

Mefloquine analogs exhibit lysosomotropism—they accumulate in acidic organelles (lysosomes in host cells, food vacuoles in parasites).

  • Mechanism: Disruption of the 80S ribosome (protein synthesis inhibition) and interference with lysosomal pH regulation.

  • Stereochemistry: Surprisingly, recent data indicates that the stereochemistry of the piperidine methanol group (erythro vs. threo) is not critical for antifungal activity, simplifying synthesis requirements.

Antiviral Potency (Influenza A)

Novel ether-linked derivatives (e.g., Compound 11e) target the viral life cycle at the early-to-middle stage.[1]

Table 2: Anti-Infective Potency of Quinoline-2-PM Analogs

Analog ClassTarget OrganismKey MetricValueSelectivity Index (SI)
Mefloquine (Erythro) C. neoformansMIC1 µg/mLN/A
Mefloquine (Threo) C. neoformansMIC2 µg/mLN/A
Compound 11e Influenza A (H1N1)EC500.05 µM> 160,000
Amantadine (Control) Influenza A (H1N1)EC50> 50 µMLow (Resistant)

Data Sources: [3], [4]

Lysosomotropic Mechanism

The lipophilic nature of these analogs allows membrane permeation, while the basic piperidine nitrogen leads to protonation and trapping within acidic compartments.

Lysosome_Mechanism Extracellular Extracellular Space (pH 7.4) Drug_Uncharged 2-PM Analog (Uncharged) Extracellular->Drug_Uncharged Membrane Cell Membrane Cytosol Cytosol (pH 7.2) Membrane->Cytosol Lysosome Lysosome/Vacuole (pH 4.5 - 5.0) Cytosol->Lysosome Diffusion Drug_Charged 2-PM Analog (Protonated/Trapped) Lysosome->Drug_Charged Protonation (Ion Trapping) Drug_Uncharged->Membrane Drug_Charged->Lysosome Accumulation (Cannot Exit) Target Target: 80S Ribosome or Viral Uncoating Drug_Charged->Target Inhibition

Figure 2: Ion trapping mechanism of 2-PM analogs in acidic organelles, leading to high local concentrations and inhibition of viral/parasitic targets.

Experimental Protocols

To validate the activities described above, the following self-validating protocols are recommended. These workflows prioritize reproducibility and control over false positives.

Protocol A: Dopamine Transporter (DAT) Radioligand Binding Assay

Purpose: To determine the affinity (


) of 2-PM analogs for the dopamine transporter.
  • Membrane Preparation:

    • Homogenize rat striatal tissue or HEK293 cells stably expressing human DAT in ice-cold binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Centrifuge at 48,000

      
       for 20 mins at 4°C. Resuspend pellet to a final protein concentration of 200 µg/mL.
      
  • Incubation:

    • In a 96-well plate, add:

      • 25 µL Test Compound (7 concentrations,

        
         to 
        
        
        
        M).
      • 25 µL Radioligand:

        
        WIN 35,428 (Final conc: 5 nM).
        
      • 200 µL Membrane suspension.

    • Non-specific binding control: Include wells with 10 µM Nomifensine.

  • Equilibration: Incubate for 2 hours at 4°C (to minimize ligand internalization).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

    • Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Viral Plaque Reduction Assay (Influenza)

Purpose: To measure antiviral efficacy (


) against Influenza A.
  • Cell Seeding: Seed MDCK cells in 6-well plates (

    
     cells/well). Incubate 24h until 90% confluent.
    
  • Infection:

    • Wash cells with PBS.

    • Inoculate with Influenza A virus (approx. 50-100 PFU/well) diluted in serum-free medium containing 1 µg/mL TPCK-trypsin.

    • Incubate 1h at 37°C for adsorption.

  • Treatment:

    • Remove inoculum.

    • Overlay with 0.8% agarose in MEM containing TPCK-trypsin and the Test Analog (serial dilutions).

  • Incubation: Incubate for 48–72 hours at 37°C / 5% CO2.

  • Fixation & Staining:

    • Fix cells with 10% formalin.

    • Remove agarose overlay.

    • Stain with 0.1% Crystal Violet.

  • Quantification: Count plaques manually. Calculate % inhibition relative to virus-only control.

References

  • Desoxypipradrol Pharmacology: Davidson, C., et al. (2012). "Desoxypipradrol is more potent than cocaine on evoked dopamine efflux in the nucleus accumbens."[2] Journal of Psychopharmacology.

  • DAT/NET Selectivity: Simmler, L. D., et al. (2014). "Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives." Biochemical Pharmacology.

  • Mefloquine Antifungal Activity: "Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs." (2024).[3] ACS Medicinal Chemistry Letters.

  • Influenza Inhibition: Wang, G., et al. (2014). "Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors." Organic & Biomolecular Chemistry.

  • Mefloquine Mechanism: "Researchers uncover the mechanism of mefloquine." (2017).[4] The Pharmaceutical Journal.

Sources

Comparative Guide: Efficacy of (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol Derivatives vs. Other TRPV3 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identification

The Core Subject: The chemical structure (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol (CAS: 939986-40-0) serves as a critical pharmacophore scaffold for a class of potent, synthetic TRPV3 antagonists. While the base molecule itself exhibits modest activity, it has been optimized by groups (notably AbbVie) into highly potent clinical candidates, such as Compound 74a (cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol).

Guide Scope: This guide compares the efficacy of this Pyridinyl-Methanol Class (represented by Compound 74a) against industry-standard and novel TRPV3 antagonists. We analyze IC50 values, selectivity profiles, and mechanism of action (MoA), supported by rigorous experimental protocols.

Key Findings at a Glance
  • Potency: The optimized Pyridinyl-Methanol derivative (Compound 74a) exhibits a

    
     of 0.56 µM , making it significantly more potent than natural products like Forsythoside B (
    
    
    
    6.7 µM) but less potent than the ultra-high affinity antagonist FTP-THQ (
    
    
    ~0.12 µM).
  • Selectivity: This class demonstrates superior selectivity against related thermo-TRPs (TRPV1, TRPV4) compared to non-specific blockers like Ruthenium Red or 2-APB analogs.

  • Therapeutic Utility: Primary efficacy is observed in neuropathic pain and dermatitis/pruritus models.

Comparative Efficacy Analysis

Pharmacological Profile Comparison

The following table synthesizes experimental data from calcium flux assays (FLIPR) and whole-cell patch-clamp recordings.

Compound ClassRepresentative MoleculePotency (

/

)
Selectivity ProfileMechanism of ActionKey Limitation
Pyridinyl-Methanol Compound 74a 0.56 µM (

)
High (>100x vs TRPV1/4)Allosteric modulation; stabilizes closed stateModerate solubility
Tetrahydroquinoline FTP-THQ 0.12 µM Very High Potent pore blockerHigh lipophilicity; CNS exposure issues
Natural Phenylethanoid Forsythoside B 6.70 µM ModerateInteraction with S4-S5 linkerLow potency; rapid metabolism
2-APB Analog Drofenine ~10-20 µM Low to ModeratePore block / permeation modificationOff-target effects on Orai/IP3R
Benzamide Derivative Trpvicin ~1.00 µM HighSubtype-selective inhibitionLimited in vivo data
Inorganic Dye Ruthenium Red ~0.10 µM None Physical pore occlusionBlocks ALL TRPs; cytotoxic
Mechanistic Pathway & Signaling

Understanding where these antagonists act is crucial for interpreting efficacy. TRPV3 is highly expressed in keratinocytes (skin) and DRG neurons.

  • Compound 74a (Pyridinyl-Methanol): Binds to a pocket distinct from the agonist 2-APB site, preventing the channel from undergoing the conformational change required for pore opening upon heat stimulation.

  • Downstream Effect: Inhibition prevents

    
     influx, blocking the release of pro-inflammatory cytokines (IL-1
    
    
    
    , IL-33) and pruritogens.

TRPV3_Signaling Stimulus Heat / Chemical Agonist (Camphor/2-APB) TRPV3_Closed TRPV3 Channel (Closed State) Stimulus->TRPV3_Closed Activates TRPV3_Open TRPV3 Channel (Open State) TRPV3_Closed->TRPV3_Open Gating Ca_Influx Ca2+ Influx TRPV3_Open->Ca_Influx Antagonist Pyridinyl-Methanol Antagonist (Blocks Transition) Antagonist->TRPV3_Closed Stabilizes Keratinocyte Keratinocyte Activation Ca_Influx->Keratinocyte Cytokines Release of IL-1α, IL-33, TSLP Keratinocyte->Cytokines Symptom Pruritus (Itch) & Dermatitis Cytokines->Symptom

Figure 1: Mechanism of Action for TRPV3 Antagonists preventing the transition to the open state, thereby halting the inflammatory cascade.

Experimental Protocols for Validation

To objectively compare (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol derivatives against other antagonists, two primary assays are required: FLIPR Calcium Flux (High Throughput) and Whole-Cell Patch Clamp (High Fidelity).

Protocol A: FLIPR Calcium Flux Assay (Screening)

Use this for determining IC50 values rapidly.

  • Cell Line: HEK293 cells stably expressing human TRPV3 (hTRPV3).

  • Seeding: Plate cells at 50,000 cells/well in poly-D-lysine coated 96-well black plates. Incubate for 24h at 37°C.

  • Dye Loading:

    • Remove media.

    • Add 100 µL Fluo-4 AM (4 µM) in assay buffer (HBSS + 20 mM HEPES).

    • Incubate 45 min at 37°C, then 15 min at room temperature (RT).

  • Compound Addition (Antagonist Mode):

    • Wash cells 3x with assay buffer.

    • Add 50 µL of test compound (e.g., Pyridinyl-Methanol derivative) at varying concentrations (0.01 µM – 30 µM).

    • Incubate for 10-15 minutes to allow binding.

  • Stimulation:

    • Place plate in FLIPR Tetra system.

    • Inject 2-APB (300 µM) or Camphor (2 mM) to stimulate TRPV3.

  • Data Analysis:

    • Measure fluorescence (Ex 488 nm / Em 525 nm).

    • Calculate % Inhibition relative to vehicle control.

    • Fit data to a 4-parameter logistic equation to derive

      
      .
      
Protocol B: Whole-Cell Patch Clamp (Mechanism)

Use this to confirm direct channel block vs. indirect effects.

  • Setup: Use an Axopatch 200B amplifier and pCLAMP software.

  • Pipette Solution (Intracellular): 140 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.2.

  • Bath Solution (Extracellular): 140 mM NaCl, 5 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    , 10 mM HEPES, 10 mM Glucose, pH 7.4.
  • Protocol:

    • Establish G

      
       seal and break-in (Whole-cell configuration).
      
    • Hold membrane potential at -60 mV .

    • Apply a Voltage Ramp from -100 mV to +100 mV over 400 ms every 2 seconds.

  • Application:

    • Perfuse 2-APB (300 µM) to establish baseline current (

      
      ).
      
    • Co-apply 2-APB + Test Compound (Pyridinyl-Methanol derivative).

    • Measure steady-state current (

      
      ).
      
  • Calculation:

    • Current Density (pA/pF) = Current / Cell Capacitance.

    • Inhibition =

      
      .
      

Workflow Step1 HEK293-hTRPV3 Seeding Step2 Dye Loading (Fluo-4 AM) Step1->Step2 Step3 Pre-Incubation (Test Compound) Step2->Step3 Step4 Agonist Injection (2-APB/Camphor) Step3->Step4 Step5 Data Acquisition (FLIPR/Patch) Step4->Step5

Figure 2: Experimental workflow for validating TRPV3 antagonist efficacy.

Synthesis & Structure-Activity Relationship (SAR)

The (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol core is critical because the pyridine nitrogen and the hydroxyl group often form hydrogen bonds with residues in the TRPV3 linker region.

  • The Piperidine Ring: Provides the necessary steric bulk and conformational rigidity to fit the hydrophobic pocket.

  • The Pyridine-Methanol Moiety: Acts as the "warhead" for hydrogen bonding.

  • Optimization (Compound 74a): The addition of a trifluoromethyl group (

    
    ) to the pyridine ring significantly enhances lipophilicity and potency (lowering 
    
    
    
    from ~10 µM to 0.56 µM) by displacing water molecules in the binding site.

Recommendation for Researchers: If you are synthesizing derivatives, maintain the pyridine-methanol spatial arrangement . Modifications here often result in a "activity cliff" (drastic loss of potency), whereas the piperidine nitrogen allows for substitution to tune solubility (ADME properties).

References

  • AbbVie Inc. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. Journal of Medicinal Chemistry.

  • Neuberger, A., et al. (2023).[1] TRPV3: Structure, Diseases and Modulators. International Journal of Molecular Sciences.

  • Glenmark Pharmaceuticals. (2012). Discovery of GRC 15300, a potent TRPV3 antagonist for the treatment of pain.

  • Zhang, Y., et al. (2019). Forsythoside B: A specific inhibitor of TRPV3 channels. Biochemical Pharmacology.

  • Tocris Bioscience. (2024). TRPV3 74a Product Information and Activity Profile.

Sources

Validating Anticancer Efficacy of Novel Piperidine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperidine Advantage

In the landscape of heterocyclic anticancer agents, the piperidine scaffold remains a "privileged structure" due to its ability to modulate physicochemical properties (solubility, lipophilicity) and its flexible conformation that allows for diverse receptor binding. Unlike rigid planar intercalators, piperidine derivatives often act as multi-target agents—inhibiting kinases (e.g., EGFR, CDK2) while simultaneously inducing mitochondrial apoptosis.

This guide provides a technical framework for validating the anticancer activity of novel piperidine derivatives.[1] It moves beyond simple cytotoxicity screening to establish a robust mechanism of action (MOA), comparing performance directly against clinical standards like Doxorubicin, 5-Fluorouracil (5-FU), and Erlotinib.

Comparative Efficacy Analysis

To validate a new derivative, it must be benchmarked against established agents. The following data synthesizes recent high-impact studies comparing novel piperidine hybrids against standard chemotherapy agents.

Table 1: Comparative Cytotoxicity Profile (IC50/GI50)
Compound ClassTarget Cell LineStandard Drug (Control)Novel Derivative Potency (IC50)Standard Potency (IC50)Relative EfficacyMechanism Note
Coumarin-Piperazine (Cmpd 7f) MCF-7 (Breast)5-Fluorouracil2.1 µM 4.8 µM2.3x Potency Superior EGFR inhibition [1]
Vindoline-Piperazine (Cmpd 23) MDA-MB-468 (Breast)Vinblastine1.00 µM VariableHigh PotencyTubulin disruption & Apoptosis [2]
Piperidine-Sulfonamide (Cmpd 17a) PC3 (Prostate)Cisplatin0.81 µM ~2.5 µM3.0x Potency G0/G1 Cell Cycle Arrest [3]
DTPEP (Tamoxifen-Piperidine) MDA-MB-231 (TNBC)Tamoxifen1.2 µM >10 µMSignificant Effective in ER-negative cells [4]

Critical Insight: The "Novel Derivative" often outperforms the standard in drug-resistant lines (e.g., MDA-MB-231) or by demonstrating a higher Selectivity Index (SI) toward non-cancerous cells (e.g., HUVEC or CHO cells), a crucial validation metric often overlooked in early screening.

Mechanistic Validation: The Dual-Pathway Hypothesis

Successful piperidine derivatives typically operate via a Dual-Action Mechanism :

  • Upstream Inhibition: Binding to Tyrosine Kinase domains (e.g., EGFR).

  • Downstream Execution: Triggering the intrinsic mitochondrial apoptotic pathway via ROS generation.[2]

The following diagram illustrates the signaling cascade that must be validated to confirm this specific MOA.

PiperidineMOA cluster_Surface Cell Surface / Cytoplasm cluster_Mito Mitochondria cluster_Nucleus Nucleus Drug Novel Piperidine Derivative EGFR EGFR/TK Domain (Inhibition) Drug->EGFR Binding (IC50 < Erlotinib) ROS Intracellular ROS (Accumulation) Drug->ROS Oxidative Stress PI3K PI3K/Akt Pathway (Downregulation) EGFR->PI3K Blocks Signaling Bcl2 Bcl-2 (Downregulation) PI3K->Bcl2 Reduces Expression MMP Mitochondrial Membrane Potential (Loss) ROS->MMP Bcl2->MMP Loss of Protection Bax Bax (Upregulation) Bax->MMP Pore Formation CytC Cytochrome C Release MMP->CytC Caspase Caspase 3/9 Cascade CytC->Caspase DNA DNA Fragmentation (Apoptosis) Caspase->DNA

Figure 1: The dual-mechanism pathway of piperidine derivatives, illustrating the convergence of Tyrosine Kinase inhibition and Mitochondrial dysfunction leading to apoptosis.

Experimental Protocols for Validation

To achieve "Authority" in your publication, your methods must be reproducible and self-validating.

Protocol A: Metabolic Viability Screening (MTT Assay)

Rationale: Measures mitochondrial reductase activity as a proxy for viability.[3] Critical Control: Use DMSO (0.1%) as a vehicle control and a known inhibitor (e.g., Doxorubicin) as a positive control.

  • Seeding: Plate cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2 to allow attachment.
    
  • Treatment: Replace medium with fresh medium containing the piperidine derivative at graded concentrations (0.1 – 100 µM).

    • Self-Validation Step: Include "Blank" wells (Medium + MTT, no cells) to subtract background absorbance.

  • Incubation: Treat for 48h.

  • MTT Addition: Add 10 µL of MTT stock (5 mg/mL in PBS) to each well. Incubate for 4h in the dark (critical to prevent spontaneous reduction).

  • Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve purple formazan crystals. Shake for 10 min.

  • Read: Measure absorbance at 570 nm (reference 630 nm). Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Apoptosis Differentiation (Annexin V-FITC/PI)

Rationale: Distinguishes between early apoptosis (phosphatidylserine exposure) and necrosis (membrane rupture).

  • Preparation: Treat cells with IC50 concentration of the derivative for 24h.

  • Harvesting: Trypsinize cells (gentle action to avoid false positives) and wash 2x with cold PBS.

  • Staining: Resuspend

    
     cells in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
    
  • Incubation: 15 min at Room Temperature in the dark.

  • Flow Cytometry Analysis:

    • Q1 (Annexin-/PI+): Necrotic cells (False positive check).

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptotic (The target population for valid anticancer drugs).

In Silico Validation: Molecular Docking

Before wet-lab synthesis, validation often begins with docking to the EGFR Tyrosine Kinase Domain (PDB ID: 4HJO) .

  • Key Interaction: Look for Hydrogen bonding with Met793 (hinge region) and hydrophobic interactions in the ATP-binding pocket.

  • Validation Metric: The binding energy (

    
    ) should be lower (more negative) than the native ligand or Erlotinib (typically 
    
    
    
    kcal/mol).

References

  • Coumarin-Piperazine Hybrids & EGFR Inhibition: Coumarin-Piperazine Tethered 1,2,3-Triazoles: EGFR Targeting Anti-Breast Cancer Evaluation and Molecular Docking Studies.[4] Source: Taylor & Francis Online. [Link]

  • Vindoline-Piperazine Conjugates: Novel Piperazine Derivatives of Vindoline as Anticancer Agents.[1][5][6] Source: MDPI (Molecules).[7] [Link]

  • Piperidine-Sulfonamide & Cell Cycle Arrest: Design, synthesis and biological evaluation of novel piperidine derivatives as potential anticancer agents. Source: European Journal of Medicinal Chemistry (via ScienceDirect/NIH). [Link]

  • DTPEP & Tamoxifen Derivatives: Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review. Source: Frontiers in Pharmacology / NIH. [Link]

  • MTT Assay Standardization: Cell Viability Assays - Assay Guidance Manual. Source: NCBI Bookshelf. [Link]

Sources

Technical Guide: Cross-Reactivity & Selectivity Profiling of (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical advisory document for drug discovery teams evaluating the (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol scaffold. It focuses on pharmacological selectivity and molecular cross-reactivity , treating the molecule as a representative Lead Series intermediate.

Executive Summary: The Specificity Challenge

In modern medicinal chemistry, the (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol scaffold (CAS: 939986-40-0) has emerged as a versatile pharmacophore, particularly in the design of ligands for TRP channels (e.g., TRPV3) and GPCRs (e.g., Chemokine receptors). Its dual-nitrogen architecture—combining a basic piperidine nitrogen with a pyridine acceptor—offers tunable physicochemical properties (logD, pKa) that superiorly balance solubility and membrane permeability compared to traditional benzyl-substituted analogs.

However, this structural versatility introduces a critical risk: Cross-Reactivity . The pyridine-piperidine motif is a "privileged structure" found in numerous bioactive compounds, raising the potential for off-target binding to dopaminergic receptors (D2), hERG channels, and structurally related metalloenzymes.

This guide provides a rigorous framework for evaluating the cross-reactivity of this scaffold against its primary alternatives: the N-Benzyl analog (lipophilic standard) and the Pyridin-3-yl regioisomer (electronic variant).

Chemical Profile & Structural Logic[1]

Before designing cross-reactivity assays, we must understand the "interaction vectors" of the molecule that drive both specific and non-specific binding.

FeatureChemical LogicCross-Reactivity Risk
Piperidine Core Semi-rigid scaffoldHigh affinity for GPCR orthosteric sites (e.g., Muscarinic, Opioid).
3-Hydroxymethyl H-bond donor/acceptorCan mimic serine/threonine residues; potential for promiscuous enzyme binding.
Pyridin-2-yl Tail

-deficient aromatic ring
High Risk: Chelating ability (N-donor) can lead to metalloprotease inhibition or CYP450 coordination.
Comparative Alternatives

We compare the performance of the target product against two standard alternatives used in Hit-to-Lead optimization:

  • Alternative A (The Lipophilic Standard): (1-Benzyl-piperidin-3-yl)-methanol

    • Pros: Higher membrane permeability.

    • Cons: High metabolic liability (CYP oxidation at benzylic carbon); often "sticky" (high non-specific binding).

  • Alternative B (The Electronic Variant): (1-Pyridin-3-ylmethyl-piperidin-3-yl)-methanol

    • Pros: Reduced chelating potential (Nitrogen position prevents bidentate coordination).

    • Cons: Altered vector often abolishes potency at the primary target.

Comparative Performance Data

The following data summarizes the "Clean Profile" of the target scaffold versus alternatives in a standard SafetyScreen44™ panel (Eurofins) and a hERG safety assay.

Table 1: Selectivity and Cross-Reactivity Metrics

MetricTarget Product (Pyridin-2-yl)Alt A (Benzyl)Alt B (Pyridin-3-yl)Interpretation
Primary Potency (TRPV3)



Target product retains optimal potency.
hERG Inhibition (

)

(Low Risk)

(High Risk)

(Safe)
Pyridine reduces lipophilicity-driven hERG binding compared to Benzyl.
CYP3A4 Inhibition 25% @

85% @

10% @

Critical Win: Pyridine N reduces metabolic liability vs. Benzyl.
Off-Target Hit Rate 3/44 Targets12/44 Targets2/44 TargetsTarget product shows superior selectivity over the lipophilic benzyl analog.

Key Insight: While Alternative B is the "cleanest," it loses primary potency. The Target Product (Pyridin-2-yl) offers the best balance: it mitigates the "greasy" non-specific binding of the Benzyl group while maintaining the pharmacophoric vector required for efficacy.

Experimental Protocols for Cross-Reactivity

To validate the specificity of this scaffold, you must move beyond simple


 curves. The following protocols utilize Surface Plasmon Resonance (SPR)  for kinetic selectivity and Functional Cell Assays  for physiological cross-reactivity.
Protocol A: Kinetic Selectivity via SPR (Biacore/Octet)

Objective: Distinguish between "sticky" non-specific binding and true off-target affinity.

  • Sensor Chip Preparation: Immobilize the primary target (e.g., TRPV3) on Channel 1 and the nearest homolog (e.g., TRPV1, the "cross-reactive" target) on Channel 2 via Amine Coupling.

  • Analyte Preparation: Dilute (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol in HBS-P+ buffer (0.1% DMSO). Prepare a concentration series (0.1 nM to 10

    
    M).
    
  • Injection Cycle:

    • Flow rate: 30

      
      L/min.
      
    • Contact time: 120s (Association).

    • Dissociation time: 300s.

  • Data Analysis:

    • Calculate Residence Time (

      
      ).
      
    • Success Criteria: The molecule should show fast-on/fast-off kinetics (transient binding) on the Cross-Reactive target (Channel 2) but prolonged residence time on the Primary Target (Channel 1).

Protocol B: Functional Cross-Reactivity (Calcium Flux)

Objective: Determine if binding translates to functional activation or inhibition of related channels.

  • Cell Lines: HEK293 cells stably expressing TRPV3 (Target), TRPV1 (Counter-Screen 1), and TRPA1 (Counter-Screen 2).

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Compound Addition: Add the test molecule at

    
     the 
    
    
    
    of the primary target.
  • Agonist Challenge:

    • TRPV3: Challenge with Camphor.

    • TRPV1: Challenge with Capsaicin.

  • Readout: Measure Fluorescence (

    
    ) on a FLIPR Tetra system.
    
  • Calculation:

    
    
    
    • Note: A value < 50% inhibition at high concentrations indicates low functional cross-reactivity.

Visualizing the Selectivity Logic

The following diagram illustrates the "Selectivity Filter" workflow used to qualify this scaffold, highlighting the critical decision points where the Pyridin-2-yl moiety differentiates itself from the Benzyl alternative.

SelectivityWorkflow Start Compound Library (Scaffold Variants) PrimaryScreen Primary Screen (Target: TRPV3) Start->PrimaryScreen High Throughput HitSelection Hit Selection (Potency < 100nM) PrimaryScreen->HitSelection Activity Data CounterScreen Counter Screen (Homologs: TRPV1/TRPA1) HitSelection->CounterScreen Filter Potent Hits DecisionPoint Selectivity Ratio (Target/Off-Target > 50x?) CounterScreen->DecisionPoint SafetyPanel Safety Panel (hERG, CYP, GPCRs) DecisionPoint->SafetyPanel Yes (Selective) OutcomeFail REJECT: Promiscuous Binder (Likely Benzyl Analog) DecisionPoint->OutcomeFail No (Non-Selective) SafetyPanel->OutcomeFail hERG/CYP Liability OutcomePass ADVANCE: Selective Lead (Pyridin-2-yl Scaffold) SafetyPanel->OutcomePass Clean Profile

Caption: Workflow for validating scaffold selectivity. The Pyridin-2-yl analog typically survives the "Safety Panel" stage where Benzyl analogs fail due to lipophilic toxicity.

References & Authority

The protocols and chemical logic presented above are grounded in standard medicinal chemistry practices for heterocyclic scaffold evaluation.

  • Scaffold Synthesis & Properties:

    • Source: Sigma-Aldrich / AA Blocks. Product: (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol.[1]

    • URL: (Verified CAS: 939986-40-0).

  • Pharmacology of Pyridine-Methanol Derivatives (TRPV3 Context):

    • Title: Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.

    • Source:Journal of Medicinal Chemistry (via PubMed/NIH).

    • URL:

  • Selectivity Profiling Methodology:

    • Title: The SafetyScreen44™ Panel: A standard for assessing off-target effects.

    • Source: Eurofins Discovery.

    • URL:

  • hERG Inhibition Mechanisms:

    • Title: Molecular determinants of hERG channel block (Trapping of lipophilic amines).

    • Source:Molecular Pharmacology.

    • URL:

Disclaimer: This guide is for research purposes only. (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol is a chemical intermediate and not a clinically approved drug. All cross-reactivity studies should be validated with appropriate positive and negative controls in your specific assay system.

Sources

Benchmarking Guide: (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol (PPM-1) vs. Neuroprotective Standards

[1]

Executive Summary

This guide outlines the strategic benchmarking of (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol (referred to herein as PPM-1 ).[1] Structurally, PPM-1 features a piperidine core linked to a pyridine ring—a pharmacophore sharing significant homology with established neuroactive agents like Donepezil (AChE inhibitor) and Ifenprodil (NR2B antagonist).

To validate PPM-1 as a viable neuroprotective candidate, it must be rigorously tested against "Gold Standard" agents that represent distinct mechanisms of action: Memantine (anti-excitotoxicity), Edaravone (anti-oxidant), and Donepezil (cholinergic support). This guide provides the rationale, experimental protocols, and data structures required to establish PPM-1’s efficacy profile.

Part 1: The Comparative Landscape

Structural Rationale & Competitor Selection

PPM-1 contains a piperidine ring and a pyridine moiety .[1] This specific scaffold suggests potential activity in two primary neuroprotective domains: modulation of ion channels (NMDA/Calcium) and enzyme inhibition (AChE/MAO).[1]

Comparator AgentMechanism of Action (MoA)Why Benchmark Against This?
Memantine NMDA Receptor Antagonist (Uncompetitive)Excitotoxicity Control: If PPM-1 modulates ion channels (common for piperidines), Memantine is the baseline for preventing glutamate-induced Ca²⁺ overload.[1]
Edaravone Free Radical ScavengerOxidative Stress Baseline: Pyridine derivatives often possess intrinsic antioxidant capacity.[1] Edaravone validates PPM-1's ability to mitigate ROS damage.[1]
Donepezil Acetylcholinesterase (AChE) InhibitorStructural Homolog: Donepezil shares the N-benzyl-piperidine motif (functionally similar to N-pyridin-methyl-piperidine).[1] This is the critical "off-target" or "dual-mechanism" control.[1]
In Silico Physicochemical Profiling

Before wet-lab testing, PPM-1 must pass the "CNS-Drugability" filter.[1]

  • Lipophilicity (cLogP): The pyridine ring lowers cLogP compared to a benzene ring, potentially improving solubility while maintaining BBB permeability.

  • pKa: The piperidine nitrogen (pKa ~9-10) ensures the molecule is protonated at physiological pH, critical for cation-pi interactions in receptor binding pockets.

Part 2: Benchmarking Workflow (Logic Diagram)

The following decision tree illustrates the tiered screening process to classify PPM-1's specific neuroprotective class.

BenchmarkingWorkflowStartCandidate: PPM-1(Piperidine-Methanol Scaffold)Tier1Tier 1: Phenotypic Screening(Cell Survival Assays)Start->Tier1GlutamateAssay A: Glutamate Challenge(Excitotoxicity)Tier1->GlutamateH2O2Assay B: H2O2 Challenge(Oxidative Stress)Tier1->H2O2DecisionEfficacy Analysis(Compare EC50 vs Standards)Glutamate->DecisionIf High PotencyH2O2->DecisionIf High PotencyTier2_NMDATier 2A: Mechanism CheckCa2+ Influx (Fluo-4 AM)Decision->Tier2_NMDAPPM-1 > MemantineTier2_AChETier 2B: Enzyme CheckEllman's Assay (AChE)Decision->Tier2_AChEPPM-1 ~ DonepezilOutcomeLead ClassificationTier2_NMDA->OutcomeTier2_AChE->Outcome

Caption: Tiered screening logic to categorize PPM-1 based on phenotypic response relative to specific inhibitors.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Glutamate-Induced Excitotoxicity (vs. Memantine)

Objective: Determine if PPM-1 prevents neuronal death caused by NMDA receptor over-activation.[1]

Methodology:

  • Cell Model: Primary Rat Cortical Neurons (DIV 10-12) or differentiated SH-SY5Y cells.

  • Pre-treatment: Incubate cells with PPM-1 (0.1, 1.0, 10 µM) or Memantine (10 µM, Positive Control) for 2 hours.

  • Insult: Add L-Glutamate (100 µM) + Glycine (10 µM) for 24 hours.

  • Readout: MTT Assay (Metabolic health) and LDH Release (Membrane integrity).

Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be valid.[1]

  • Memantine Control: Must restore viability to >70% of the untreated control.[1]

  • PPM-1 Success: If PPM-1 (10 µM) viability > Memantine (10 µM), it suggests superior potency or better bioavailability.[1]

Protocol B: Acetylcholinesterase (AChE) Inhibition (vs. Donepezil)

Objective: Given the piperidine scaffold, rule in/out cholinergic enhancement.

Methodology (Modified Ellman’s Method):

  • Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), Human Recombinant AChE.[1]

  • Reaction: Mix Buffer (pH 8.0) + DTNB + AChE + PPM-1 (various concentrations).[1] Incubate 10 min.

  • Initiation: Add Substrate.

  • Measurement: Kinetic absorbance read at 412 nm for 5 minutes.

Data Output Table Structure:

CompoundIC50 (nM)Selectivity (AChE vs BuChE)Relative Potency
Donepezil 5.7 ± 0.2> 1000-fold1.0 (Reference)
PPM-1 [Experimental][Experimental][Calc: IC50_Don / IC50_PPM]
Tacrine 180 ± 15Low0.03

Part 4: Mechanistic Hypothesis & Visualization

If PPM-1 shows efficacy in the Glutamate assay, the likely mechanism involves the modulation of Calcium influx, similar to other piperidine-based ligands. The diagram below details the proposed pathway where PPM-1 intercepts the excitotoxic cascade.

MechanismGlutamateGlutamate(Extracellular)NMDARNMDA Receptor(Open State)Glutamate->NMDARActivatesCa_InfluxCa2+ Influx(Overload)NMDAR->Ca_InfluxPPM1PPM-1(Piperidine Ligand)PPM1->NMDARAllosteric/Channel Block?ROSROSGenerationPPM1->ROSDirect Scavenging(Pyridine moiety)MemantineMemantine(Channel Blocker)Memantine->NMDARChannel BlockMitoMitochondrialDysfunctionCa_Influx->MitoDepolarizationMito->ROSApoptosisNeuronalApoptosisROS->Apoptosis

Caption: Proposed dual-action mechanism: NMDAR blockade (primary) and direct ROS scavenging (secondary).

Part 5: Data Interpretation Guide

When analyzing your results, categorize PPM-1 based on the following profiles:

  • The "Super-Memantine" Profile:

    • Result: High efficacy in Glutamate assay; No activity in AChE assay.[1]

  • The "Donepezil-Plus" Profile:

    • Result: High potency in AChE assay (IC50 < 50 nM) AND moderate protection against H2O2.[1]

  • The "Inactive" Profile:

    • Result: Fails to protect cells < 50 µM.[1]

    • Next Step: Modify the structure. Consider esterifying the methanol group to increase lipophilicity or adding a halogen to the pyridine ring to improve metabolic stability.

References

  • Lipton, S. A. (2006).[1] Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond.[1] Nature Reviews Drug Discovery, 5(2), 160-170.

  • Sugimoto, H., et al. (2000).[1] Donepezil Hydrochloride (E2020) and Other Acetylcholinesterase Inhibitors.[1] Current Medicinal Chemistry, 7(3), 303-339.

  • Watanabe, T., et al. (2018).[1] Edaravone, a free radical scavenger, protects against cerebral ischemia-reperfusion injury. Journal of Pharmacology and Experimental Therapeutics.

  • PubChem Compound Summary. (2024). (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol.[1][2] National Center for Biotechnology Information.[1]

In Vivo Validation of Piperidine Methanol Compounds: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Piperidine methanol derivatives (specifically 2- and 4-piperidinemethanols) represent a privileged scaffold in medicinal chemistry, historically significant for their structural relationship to quinolinemethanol antimalarials (e.g., Mefloquine) and emerging roles in oncology. While these compounds frequently exhibit nanomolar potency in vitro, their translation to in vivo efficacy is often attrition-prone due to rapid metabolic clearance (N-dealkylation) and blood-brain barrier (BBB) permeability issues leading to CNS toxicity.

The Solution: This guide provides a rigorous validation framework comparing a representative Next-Generation Piperidine Methanol (NG-PM) candidate against the industry standard, Mefloquine (MQ) . We detail the specific experimental workflows required to validate biological activity, focusing on bridging the pharmacokinetic (PK) gap that often invalidates promising benchtop results.

Part 1: Comparative Performance Analysis

The following data synthesizes performance metrics from recent high-impact studies on piperidine methanol derivatives compared to the standard of care (Mefloquine).

Table 1: In Vitro Potency vs. In Vivo Efficacy

Note: Discrepancy between IC50 and ED50 highlights the metabolic liability of the piperidine scaffold.

MetricNext-Gen Piperidine Methanol (NG-PM) Standard: Mefloquine (MQ) Interpretation
Target Plasmodium falciparum (3D7 Strain)Plasmodium falciparum (3D7 Strain)
In Vitro Potency (IC50) 4.2 nM 22.4 nMNG-PM is ~5x more potent at the cellular level.
Selectivity Index >1,200 (vs. Mammalian CHO cells)~400NG-PM shows superior safety margins in vitro.
Microsomal Stability (t1/2) 18 min (Human Liver Microsomes)>300 minCRITICAL FAILURE POINT: NG-PM is rapidly metabolized.
In Vivo Efficacy (ED50) 12 mg/kg (Mouse P. berghei)4 mg/kgDespite higher intrinsic potency, NG-PM requires 3x the dose in vivo.
CNS Penetration (Brain:Plasma) 0.2 : 115 : 1NG-PM has lower CNS accumulation, reducing neurotoxicity risk.
Key Insight: The "Potency Inversion"

Researchers often misinterpret the superior IC50 of piperidine methanols as a sign of a superior drug. However, the Microsomal Stability data reveals the causality: the exposed secondary amine in the piperidine ring is a "metabolic soft spot," leading to rapid clearance before the drug can reach therapeutic concentrations in the blood. Validation requires chemical modification (e.g., N-protection or fluorination) or formulation strategies.

Part 2: Experimental Protocols for Validation

To validate your piperidine methanol results, you must move beyond simple proliferation assays. The following protocols are designed to stress-test the compound's metabolic liabilities.

Protocol A: In Vitro Metabolic Stability (Microsomal Clearance)

Objective: Determine if the piperidine ring is the site of rapid metabolism.

  • Preparation: Prepare a 1 µM solution of the test compound (NG-PM) in phosphate buffer (pH 7.4).

  • Activation: Add Human Liver Microsomes (0.5 mg/mL protein concentration). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate reaction with NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. The slope (

    
    ) determines intrinsic clearance (
    
    
    
    ):
    
    
Protocol B: In Vivo Efficacy (Peter's 4-Day Suppressive Test)

Objective: The Gold Standard for validating antimalarial efficacy in a living system.

  • Host: Male Swiss Albino mice (18–22g).

  • Infection (Day 0): Inoculate mice intraperitoneally (IP) with

    
    Plasmodium berghei infected erythrocytes.
    
  • Treatment (Day 0–3):

    • Group 1 (Control): Vehicle only (e.g., 5% DMSO/Tween-80).

    • Group 2 (Standard): Mefloquine (5 mg/kg/day).

    • Group 3 (Test): NG-PM (Dose range: 5, 10, 20 mg/kg/day).

    • Route: Oral gavage (p.o.) to test bioavailability.

  • Assessment (Day 4): Prepare thin blood smears from tail vein. Stain with Giemsa.

  • Quantification: Count % Parasitemia in 2,000 RBCs.

    
    
    

Part 3: Mandatory Visualization

Diagram 1: The "Go/No-Go" Validation Workflow

This decision tree illustrates the critical path for piperidine methanol compounds, specifically addressing the metabolic instability bottleneck.

ValidationWorkflow Start Hit Identification (IC50 < 10 nM) MicroStab Microsomal Stability (Human/Mouse) Start->MicroStab Decision1 t1/2 > 30 min? MicroStab->Decision1 Modify Medicinal Chem: Block N-dealkylation (Add -CF3 / Amide) Decision1->Modify No (Unstable) PK_Study In Vivo PK (Rat/Mouse) Determine Bioavailability (F%) Decision1->PK_Study Yes (Stable) Modify->MicroStab Retest Decision2 F% > 30%? PK_Study->Decision2 Efficacy In Vivo Efficacy (Peter's 4-Day Test) Decision2->Efficacy Yes Formulation Formulation Strategy (Liposomes/Nanoparticles) Decision2->Formulation No (Poor Absorption) Formulation->PK_Study Retest

Caption: Workflow for validating piperidine methanols. Note the iterative loop at "Microsomal Stability" to address the scaffold's inherent metabolic liability.

Diagram 2: Mechanism of Action & Resistance

Understanding the target interaction helps explain why piperidine methanols remain effective against Chloroquine-resistant strains.

Mechanism cluster_vacuole Parasite Food Vacuole Heme Free Heme (Toxic to Parasite) Hz Hemozoin (Non-toxic Crystal) Heme->Hz Natural Detoxification Complex Drug-Heme Complex Heme->Complex Drug Piperidine Methanol (Protonated) Drug->Heme Binds via Pi-Stacking Complex->Hz INHIBITS Crystallization Vacuole Food Vacuole (Acidic pH 5.0)

Caption: Mechanism of Action. Piperidine methanols accumulate in the acidic food vacuole, binding free heme and preventing its detoxification into hemozoin.

References

  • BenchChem. (2025).[1] Comparative Analysis of 2-Piperidinemethanol Analogs: A Guide to Biological Activity. Retrieved from

  • National Institutes of Health (NIH). (2024). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. ACS Publications. Retrieved from

  • Muganga, R. et al. (2018). In vivo validation of anti-malarial activity of crude extracts of Terminalia macroptera. Malaria Journal. Retrieved from

  • World Health Organization. (2020). Guidelines for the treatment of malaria. 3rd edition. (Contextual grounding for Mefloquine standards). Retrieved from

  • Sigma-Aldrich. (2024).[2] 4-Piperidinemethanol Product Specification and Applications. Retrieved from

Sources

Head-to-Head Guide: Pyridinylmethanol Analogs as TRPV3 Antagonists in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridinylmethanol Scaffold

In the search for non-opioid analgesics, the (pyridin-2-yl)methanol scaffold has emerged as a critical pharmacophore, particularly in the development of antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. Unlike TRPV1 antagonists, which faced clinical setbacks due to dangerous hyperthermia side effects, pyridinylmethanol-based TRPV3 antagonists offer a safer profile while effectively modulating nociception derived from keratinocyte-neuronal signaling.

This guide provides a technical head-to-head comparison of the lead pyridinylmethanol derivative (Compound 74a ) against its precursor (Compound 5a ) and the clinical standard, Gabapentin , across neuropathic and central pain models.

Mechanistic Grounding: The Keratinocyte-Neuronal Axis

To understand the efficacy of pyridinylmethanols, one must understand the unique positioning of TRPV3. Unlike many pain targets located solely on neurons, TRPV3 is highly expressed in keratinocytes (skin cells). Activation of TRPV3 leads to the release of inflammatory mediators (ATP, NO, PGE2) that sensitize adjacent nociceptors.

Pathway Visualization

The following diagram illustrates the signaling cascade and the specific blockade point of pyridinylmethanol analogs.

TRPV3_Pathway Heat Noxious Heat/Chemicals TRPV3 TRPV3 Channel (Keratinocyte) Heat->TRPV3 Activates Ca_Influx Ca2+ Influx TRPV3->Ca_Influx Mediators Release of Mediators (ATP, PGE2, NO) Ca_Influx->Mediators Trigger Nerve Peripheral Nociceptor (DRG Neuron) Mediators->Nerve Paracrine Signaling Pain Nociceptive Signal (Spinal Cord) Nerve->Pain Transmission Antagonist Pyridinylmethanol Analog (Cmpd 74a) Antagonist->TRPV3  BLOCKS  

Caption: Figure 1. Mechanism of Action. Pyridinylmethanol analogs inhibit TRPV3-mediated calcium influx in keratinocytes, preventing the paracrine sensitization of peripheral nerves.

Head-to-Head Comparison Data

The following data synthesizes findings from key medicinal chemistry optimization studies, specifically focusing on the transition from early leads to optimized candidates [1].

Table 1: In Vitro Potency and Pharmacokinetics
FeatureCompound 5a (Lead)Compound 74a (Optimized)Gabapentin (Control)
Core Structure PyridinylmethanolPyridinylmethanol (w/ trifluoromethyl)GABA Analog
Target TRPV3 (Human)TRPV3 (Human)

Subunit (CaV)
Potency (IC50) 0.24

M
0.046

M
N/A (Different mechanism)
Selectivity Moderate (hits TRPV1)High (>100x vs TRPV1) High
Bioavailability (F) < 20% (Rat)56% (Rat) ~60% (Human)
Half-life (t1/2) 0.8 h2.6 h 5-7 h
Table 2: In Vivo Efficacy (Pain Models)
Model TypeEndpointCompound 74a (30 mg/kg)Gabapentin (100 mg/kg)
CCI (Neuropathic) Mechanical Allodynia Reversal~60% Reversal ~70% Reversal
Reserpine (Central) Tactile Allodynia ReversalSignificant Reversal Moderate Reversal
Side Effects Body Temperature ChangeNone Observed Sedation / Ataxia

Analyst Insight: While Gabapentin shows slightly higher peak efficacy in CCI models, Compound 74a achieves comparable results without the sedation associated with gabapentinoids. Crucially, 74a does not induce hyperthermia, a failure point for previous TRP antagonists.

Validated Experimental Protocols

To replicate these findings or evaluate novel pyridinylmethanol derivatives, the following protocols are the industry standard.

Experiment A: Chronic Constriction Injury (CCI) Model

This model mimics neuropathic pain (e.g., sciatica).

  • Subject Preparation: Use male Sprague-Dawley rats (250–300g). Anesthetize with isoflurane.

  • Surgical Ligation:

    • Expose the common sciatic nerve at the mid-thigh level.

    • Loosely tie four ligatures (chromic gut 4-0) around the nerve with 1mm spacing.

    • Critical Step: The ligatures must barely constrict the nerve (arresting epineural blood flow) without interrupting axonal continuity. Over-tightening causes paralysis, not pain.

  • Recovery: Allow 14 days for neuropathic phenotype (allodynia) to develop.

  • Dosing: Administer Vehicle (PO), Gabapentin (100 mg/kg IP), or Pyridinylmethanol Analog (10–100 mg/kg PO).

  • Measurement (Von Frey):

    • Place rats on a wire mesh grid.

    • Apply calibrated Von Frey filaments to the plantar surface of the hind paw.

    • Record the withdrawal threshold (g). A decrease in threshold indicates allodynia; an increase after drug administration indicates analgesia.

Experiment B: Reserpine-Induced Myalgia (Fibromyalgia Model)

This model evaluates central sensitization and deep muscle pain, distinct from neuropathic nerve injury.

  • Induction: Administer Reserpine (1 mg/kg, SC) daily for 3 consecutive days.

  • Validation: By day 5, animals should exhibit significant lowering of mechanical thresholds in muscle tissue.

  • Workflow Visualization:

Reserpine_Protocol Start Baseline Measurement (Von Frey) Induction Reserpine Injection (1 mg/kg SC x 3 Days) Start->Induction Wait Development Phase (5 Days post-1st dose) Induction->Wait Confirm Confirm Allodynia (Threshold < 50% baseline) Wait->Confirm Treat Administer Pyridinylmethanol (Single Dose PO) Confirm->Treat Test Efficacy Testing (1h, 3h, 6h post-dose) Treat->Test

Caption: Figure 2. Reserpine-Induced Myalgia Workflow. A rigorous timeline for evaluating central pain modulation.

Synthesis & Optimization Logic

Why the Pyridinylmethanol moiety? The success of Compound 74a relies on the specific electronic properties of the pyridine ring adjacent to the alcohol.

  • Hydrogen Bonding: The hydroxyl group acts as a critical H-bond donor/acceptor within the TRPV3 binding pocket.

  • Rigidity: The pyridine ring provides a semi-rigid scaffold that orients the hydroxyl group correctly while reducing metabolic liability compared to a phenyl ring (which is more prone to oxidation).

  • Optimization (5a

    
     74a):  The addition of a trifluoromethyl group (
    
    
    
    ) to the pyridine ring increased lipophilicity (improving CNS/tissue penetration) and metabolic stability, resulting in the jump from <20% to 56% bioavailability [1].

References

  • Gomtsyan, A., et al. (2016).[1][2] "Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists." Journal of Medicinal Chemistry, 59(10), 4926-4947.[1][2]

  • Chen, X. T., et al. (2013).[3] "Structure-activity relationships and discovery of a G protein biased μ opioid receptor ligand... (TRV130)."[3] Journal of Medicinal Chemistry, 56(20), 8019-31.[3]

  • Brederson, J. D., et al. (2013). "TRPV3 antagonists: a systematic review of therapeutic potential.

Sources

Publish Comparison Guide: SAR Study of Pyridine-Connected Piperidine Derivatives for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hybrid Pharmacophore Advantage

In the escalating battle against antimicrobial resistance (AMR), single-pharmacophore antibiotics often face rapid obsolescence. The pyridine-connected piperidine scaffold represents a strategic "hybrid" approach, fusing two privileged structures:

  • Pyridine: Enhances water solubility, metabolic stability, and hydrogen-bonding capacity (acceptor).

  • Piperidine: Mimics the sugar moiety of aminoglycosides or the aliphatic heterocycles of fluoroquinolones, providing critical spatial geometry for enzyme active site binding.

This guide objectively compares the Structure-Activity Relationship (SAR) of these hybrids against standard clinical alternatives (e.g., Ciprofloxacin, Fluconazole), demonstrating how specific structural modifications drive potency against resistant strains like S. aureus (MRSA) and E. coli.

Chemical Synthesis & Structural Design[1][2][3]

To evaluate SAR, a robust synthetic route is required. The most versatile pathway involves the coupling of a substituted pyridine halide with a piperidine derivative, or the construction of the piperidine ring via cyclization.

Core Synthetic Pathway (Nucleophilic Substitution)

The following protocol yields high-purity derivatives suitable for biological assay.

Methodology:

  • Reagents: 4-Chloropyridine hydrochloride (1.0 eq), 4-substituted piperidine (1.2 eq), Potassium Carbonate (

    
    , 3.0 eq).
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

  • Conditions: Reflux at 80–100°C for 8–12 hours.

  • Work-up: Pour into ice water; filter precipitate or extract with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol/DMF.

Visualization: Synthetic Workflow

SynthesisWorkflow Start Start: 4-Chloropyridine + Substituted Piperidine Step1 Reflux (80-100°C) Solvent: DMF/K2CO3 Start->Step1 Nucleophilic Attack Intermediate Formation of C-N Bond Step1->Intermediate Elimination of HCl Step2 Work-up: Ice Water Quench Intermediate->Step2 End Final Product: Pyridine-Piperidine Hybrid Step2->End Recrystallization

Caption: Figure 1. General synthetic pathway for N-arylation of piperidine with pyridine halides via Nucleophilic Aromatic Substitution (


).

Structure-Activity Relationship (SAR) Analysis

The antimicrobial potency of this scaffold is governed by three critical zones: the Linker , the Pyridine Substituents , and the Piperidine Tail .

A. The Linker: Flexibility vs. Rigidity
  • Direct Linkage (C-N): Connecting the piperidine nitrogen directly to the pyridine ring (C4 position) typically yields the highest potency against Gram-negative bacteria. This mimics the C7-position substitution seen in fluoroquinolones (e.g., Ciprofloxacin).

  • Amide/Sulfonamide Linkers: Introducing an amide (-CO-NH-) or sulfonamide (-SO2-NH-) spacer often increases antifungal activity (e.g., against C. albicans) but may reduce antibacterial permeability due to increased polar surface area.

  • Ether Linkage (-O-): Critical for antiviral applications (e.g., influenza) but less effective for bacterial DNA gyrase inhibition compared to direct N-linkage.

B. Pyridine Ring Substitution (Electronic Effects)
  • Electron-Withdrawing Groups (EWG): Placing -Cl, -CN, or -NO2 at the C3/C5 positions of the pyridine ring significantly enhances activity. This lowers the electron density of the ring, facilitating stronger

    
     stacking interactions with DNA base pairs in the bacterial nucleoid.
    
  • Amino Groups (-NH2): A 2-amino substitution on the pyridine ring can increase binding affinity to the ATP-binding pocket of GyrB, acting similarly to aminocoumarins.

C. Piperidine "Tail" Modifications
  • C4-Substitution: Bulky hydrophobic groups (e.g., benzyl, phenethyl) at the piperidine C4 position improve activity against M. tuberculosis by enhancing cell wall penetration.

  • Polar Substituents: Adding polar groups (e.g., -OH, -COOH) to the piperidine ring generally decreases potency against Gram-positive bacteria due to poor membrane transport.

Comparative Data: Hybrid vs. Standards

Table 1: Comparative MIC Values (µg/mL) Data synthesized from representative SAR studies (e.g., Compounds 12a, 6, and standard antibiotics).

Compound ClassSpecific DerivativeTarget OrganismMIC (µg/mL)Relative Potency
Hybrid Scaffold Pyridine-Piperidine (Cmpd 12a) E. coli 19.5 High
StandardCiprofloxacinE. coli0.01 - 1.0Very High
Hybrid Scaffold THP Derivative (Cmpd 6) B. subtilis 750 Moderate
StandardAmpicillinB. subtilis2.0 - 8.0High
Hybrid Scaffold Sulfonyl-Piperidine (Cmpd III) C. albicans 39.0 Good
StandardFluconazoleC. albicans0.25 - 1.0High

Note: While the hybrids currently show higher MICs (lower potency) than optimized commercial drugs, they exhibit activity against resistant strains where standards fail, particularly in MRSA isolates.

Mechanism of Action: Dual-Target Inhibition

Unlike simple piperidines which may act solely as membrane disruptors, the Pyridine-Connected Piperidine derivatives primarily target bacterial DNA replication machinery.

Primary Mechanism: DNA Gyrase Inhibition

The scaffold acts as a Gyrase Poison . The pyridine ring intercalates into the DNA, while the piperidine moiety occupies the active site of the GyrB subunit or the ParC subunit of Topoisomerase IV. This stabilizes the cleavable complex, preventing DNA religation and causing accumulation of double-strand breaks.

Secondary Mechanism: DHFR Inhibition

Certain derivatives (especially those with sulfonamide linkers) show affinity for Dihydrofolate Reductase (DHFR) , blocking folate synthesis essential for nucleotide production.

Visualization: Signaling & Inhibition Pathway

MechanismOfAction BacterialCell Bacterial Cell Entry Drug Pyridine-Piperidine Hybrid Molecule BacterialCell->Drug Passive Diffusion Target1 Target 1: DNA Gyrase (GyrB) (Replication Arrest) Death Bacterial Cell Death (Bactericidal) Target1->Death DS DNA Breaks Target2 Target 2: DHFR Enzyme (Folate Depletion) Target2->Death Metabolic Starvation Drug->Target1 Primary Inhibition (Intercalation/ATP Comp.) Drug->Target2 Secondary Inhibition (If Sulfonamide linked)

Caption: Figure 2.[1][2] Dual-mechanism pathway. The hybrid scaffold primarily targets DNA Gyrase, with secondary DHFR inhibition depending on linker substitution.

Validated Experimental Protocol: Antimicrobial Assay

To ensure reproducibility and trust (E-E-A-T), the following Broth Microdilution Method is recommended over the less precise disk diffusion method for SAR studies.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Muller-Hinton Broth (MHB).

  • 96-well sterile microplates.

  • Standard bacterial strains (ATCC 25922 E. coli, ATCC 29213 S. aureus).

  • Resazurin dye (viability indicator).

Procedure:

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in MHB.
  • Compound Dilution: Dissolve test compound in DMSO. Prepare serial 2-fold dilutions in the 96-well plate (Range:

    
     µg/mL).
    
  • Controls:

    • Positive Control:[3] Ciprofloxacin.[4]

    • Negative Control: DMSO only (Solvent control).

    • Sterility Control: Broth only.

  • Incubation: Add 100 µL of inoculum to each well. Incubate at

    
    C for 18–24 hours.
    
  • Readout: Add 20 µL Resazurin (0.01%). Incubate for 2 hours.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic activity).

    • MIC is the lowest concentration remaining blue.

References

  • Agrawal, K., et al. (2023).[1] "Structure-activity relationship study of the synthesized pyridine and thienopyridine compounds." Indian Journal of Science and Technology.[1]

  • Ali, et al. (2020). "Pyridine Compounds with Antimicrobial and Antiviral Activities."[5][6] MDPI Pharmaceuticals.

  • Siwek, A., & Stefańska, J. (2011). "Antimicrobial activity and SAR study of some novel thiosemicarbazide derivatives bearing piperidine moiety." Medicinal Chemistry.

  • Zafar, S., et al. (2019). "Synthesis, characterization and antimicrobial activity of piperidine derivatives." Journal of the Chemical Society of Pakistan.

  • Goel, K.K., et al. (2008).[5] "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal.

Sources

Comparing the cytotoxicity of different piperidine-based scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperidine Pharmacophore in Oncology

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 clinically used drugs. In oncology, its value lies in its conformational flexibility, which allows it to serve as a linker, a hydrogen-bond acceptor, or a core structural unit that positions pharmacophores in 3D space.

However, not all piperidine scaffolds are created equal. The cytotoxicity of a piperidine derivative is heavily dictated by its substitution pattern and ring constraints. This guide objectively compares three distinct piperidine-based scaffolds—3,5-bis(benzylidene)-4-piperidones , Spiro-piperidines , and Piperidine-Sulfonamide Hybrids —analyzing their IC50 potencies, mechanisms of action (MoA), and structural advantages.

Comparative Analysis of Scaffolds
Scaffold A: 3,5-bis(benzylidene)-4-piperidones [1][2]
  • Structural Logic: These compounds feature an

    
    -unsaturated ketone moiety. This electrophilic center acts as a Michael acceptor.
    
  • Mechanism of Cytotoxicity: They preferentially react with cellular thiols (e.g., glutathione) and proteins containing cysteine residues. This leads to rapid depletion of intracellular antioxidants, accumulation of Reactive Oxygen Species (ROS), and mitochondrial-mediated apoptosis.

  • Performance: Generally exhibits the highest potency (sub-micromolar) but often lacks selectivity between cancer and normal cells unless specific auxophores are attached.

Scaffold B: Spiro-piperidines
  • Structural Logic: The spiro-fusion creates a rigid, orthogonal structure. This restricts conformational freedom, reducing the entropic penalty upon binding to a protein target.

  • Mechanism of Cytotoxicity: These scaffolds are frequently designed to target specific kinases (e.g., EGFR) or protein-protein interactions (e.g., MDM2-p53). They induce cell cycle arrest (often G2/M) rather than non-specific alkylation.

  • Performance: Moderate-to-high potency (1–10 µM range) with significantly improved selectivity profiles compared to Michael acceptors.

Scaffold C: Piperidine-Sulfonamide Hybrids
  • Structural Logic: Fuses the solubility/linker properties of piperidine with the carbonic anhydrase (CA) inhibitory or tubulin-binding properties of sulfonamides.

  • Mechanism of Cytotoxicity: Dual-mechanism action. They often inhibit Topoisomerase II or tubulin polymerization while simultaneously disrupting pH regulation via CA inhibition in the hypoxic tumor microenvironment.

  • Performance: Variable potency (5–50 µM) but highly effective in drug-resistant cell lines (e.g., MDR phenotypes).

Quantitative Performance Data

The following table synthesizes data from recent high-impact studies, normalizing activity to IC50 (µM) across standard cancer cell lines.

Scaffold ClassRepresentative CompoundTarget Cell LineIC50 (µM)Primary MechanismRef
4-Piperidone 3,5-bis(4-fluorobenzylidene)-4-piperidoneHL-60 (Leukemia)0.21 ± 0.05ROS Induction / Thiol Depletion[1]
4-Piperidone N-acryloyl-3,5-bis(benzylidene) analogHSC-2 (Oral)0.80 ± 0.10Michael Addition / Alkylation[1]
Spiro-piperidine Spiro[chroman-2,4'-piperidin]-4-one (Sulfonyl)MCF-7 (Breast)0.31 ± 0.02Apoptosis (Caspase-3)[2]
Spiro-piperidine SPP10 (Spiro-pyrrolopyridazine)H69AR (Lung)0.39 ± 0.10EGFR Kinase Inhibition[3]
Hybrid Acridine-Piperidine-Sulfonamide (5b)HepG2 (Liver)8.30 ± 0.70Topoisomerase II Inhibition[4]
Hybrid Piperine-Carboximidamide (Compound 5)MCF-7 (Breast)0.77 (GI50)CDK2 / c-Met Inhibition[5]

Analyst Note: The 4-piperidone scaffold shows superior raw potency (often <1 µM) due to its high reactivity. However, the Spiro-piperidine class offers a better "drug-like" profile with targeted interactions, reducing the risk of off-target toxicity seen with highly reactive Michael acceptors.

Mechanistic Visualization

The following diagram illustrates the divergent signaling pathways activated by these scaffolds.

PiperidinePathways cluster_inputs Scaffold Inputs cluster_mechanisms cluster_outcomes Piperidone 3,5-bis(benzylidene) -4-piperidone Thiol Thiol Alkylation (GSH Depletion) Piperidone->Thiol Michael Addition Spiro Spiro-piperidine (Rigid Analog) Kinase Kinase Binding (EGFR / CDK2) Spiro->Kinase ATP Competition Hybrid Piperidine-Sulfonamide Hybrid Topo Topoisomerase II Inhibition Hybrid->Topo Intercalation ROS ROS Accumulation (Oxidative Stress) Thiol->ROS Redox Collapse Arrest G2/M Cell Cycle Arrest Kinase->Arrest Signaling Blockade DNA_Damage DNA Double-Strand Breaks Topo->DNA_Damage Cleavage Complex Stabilization Apoptosis APOPTOSIS (Cell Death) ROS->Apoptosis Mitochondrial Dysfunction Arrest->Apoptosis DNA_Damage->Apoptosis p53 Activation

Caption: Divergent cytotoxic mechanisms: 4-piperidones trigger oxidative stress via alkylation, while spiro and hybrid scaffolds target specific enzymatic machineries.

Experimental Protocol: High-Precision Cytotoxicity Assay (MTT)

To generate reproducible IC50 data for these scaffolds, standard protocols often fail due to the hydrophobicity of piperidine derivatives. This optimized protocol addresses solubility and edge effects.

Reagents & Equipment
  • Cell Lines: MCF-7 (ATCC HTB-22) or A549 (ATCC CCL-185).

  • Compound Stock: 10 mM in 100% DMSO (Store at -20°C; avoid freeze-thaw cycles).

  • Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilizer: DMSO (Spectroscopic grade).

Step-by-Step Methodology
  • Seeding (Day 0):

    • Harvest cells in the logarithmic growth phase.

    • Seed 5,000–8,000 cells/well in 100 µL complete media into 96-well plates.

    • Critical Step: Fill the outer perimeter wells with 200 µL sterile PBS instead of cells. This prevents "edge effect" evaporation which skews data for hydrophobic compounds.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment (Day 1):

    • Prepare serial dilutions (1:2 or 1:3) in culture media.[3][4] Ensure final DMSO concentration is <0.5% v/v.

    • Add 100 µL of diluted compound to wells (Total volume = 200 µL).

    • Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin, 1 µM).

    • Incubate for 48 or 72 hours.

  • MTT Development (Day 3/4):

    • Aspirate media carefully (piperidine derivatives may detach cells). Alternatively, add MTT directly if volume permits.

    • Add 20 µL MTT stock solution to each well.

    • Incubate for 3–4 hours until purple formazan crystals are visible.

  • Solubilization & Readout:

    • Aspirate supernatant.

    • Add 150 µL DMSO to dissolve crystals. Shake plate orbitally for 10 mins (dark).

    • Measure absorbance at 570 nm (reference filter 630 nm).

  • Data Analysis:

    • Calculate % Viability:

      
      .
      
    • Fit data to a non-linear regression model (log(inhibitor) vs. normalized response) to derive IC50.[5]

Structural Evolution & Design Strategy

The following diagram maps the structural modifications required to shift from a general toxicant to a targeted therapeutic.

ScaffoldEvolution Base Piperidine Core (Flexible, Basic) Mod1 Modification A: C3/C5 Benzylidene (Reactive Electrophile) Base->Mod1 Mod2 Modification B: Spiro-Fusion (Conformational Lock) Base->Mod2 Mod3 Modification C: Hybridization (Dual Pharmacophore) Base->Mod3 Result1 High Potency Low Selectivity (ROS Inducer) Mod1->Result1 Result2 High Specificity Kinase Inhibitor Mod2->Result2 Result3 MDR Reversal Multi-Targeting Mod3->Result3

Caption: Strategic derivatization of the piperidine core determines the therapeutic profile.

References
  • Das, U. et al. (2008). "Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells."[1] Bioorganic & Medicinal Chemistry.

  • Al-Ghorbani, M. et al. (2025). "Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'-Piperidin]-4-One Derivatives." ResearchGate.[6][7][8]

  • Abdel-Aziz, S.A. et al. (2020). "Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: EGFR Inhibitory Activity."[9] Molecules.

  • Ghorab, M.M. et al. (2024). "In Silico and In Vitro Investigation of Cytotoxicity of Acridine/Sulfonamide Hybrids." International Journal of Molecular Sciences.

  • Hassan, A.H. et al. (2022). "Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway." Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Safety Operating Guide

(1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol: Safe Handling & Disposal Protocol

[1][2]

Executive Summary & Hazard Profile

As a researcher handling (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol, you are managing a heterocyclic amine intermediate .[1][2] Unlike common solvents, this compound possesses dual-nitrogen basicity (pyridine and piperidine rings) and a primary alcohol functionality.

Immediate Operational Risk: The primary disposal hazard is incompatible mixing . Due to its basic nature, accidental mixing with acidic waste streams can trigger rapid exothermic neutralization, potentially pressurizing waste containers or mobilizing volatile pyridine derivatives.

Chemical Hazard Data Table
PropertySpecificationOperational Implication
Physical State Solid or Viscous OilRequires solubilization for liquid waste streams; do not dispose of as "trash."[1][2]
Basicity Moderate (Amine-like)CRITICAL: Segregate from acidic waste (Stream C).[1][2]
Combustibility OrganicCompatible with incineration waste streams.[1][2]
Toxicity Irritant / CorrosiveTreat as H314 (Causes severe skin burns) and H302 (Harmful if swallowed) per SAR*.[1][2]
RCRA Status Non-listed (treat as D038)While not explicitly P/U listed, the pyridine moiety suggests treating as D038 (Pyridine) for compliance safety.[1][2][3]

*SAR: Structure-Activity Relationship inferred from Piperidine and Pyridine base structures.[1][2]

Pre-Disposal Stabilization (Bench-Level)

Before moving the material to central waste accumulation, you must stabilize the compound to prevent downstream reactivity.

Scenario A: Pure Substance (Expired/Unused)

If the material is a solid or neat oil:

  • Do not dissolve solely for the sake of disposal if your facility accepts solid lab packs. Solid disposal is safer as it reduces mobility.

  • Labeling: Clearly mark the container as "Basic Organic Solid - Toxic."

Scenario B: Reaction Mixture

If the material is in solution (e.g., DCM, Methanol, or DMF):

  • pH Check: Verify the pH of the solution. If pH < 7, the amine is likely protonated (salt form). If pH > 9, it is free base.

  • Quenching: If unreacted reagents (like acyl chlorides or hydrides) are present, quench carefully with Methanol/Water before declaring it waste.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the "Basic Organic" waste stream. (e.g., Do not mix amine-DCM solutions with aqueous acid waste).

Disposal Workflow & Segregation

The following protocol ensures compliance with EPA regulations (40 CFR 261) and minimizes laboratory accidents.

Step 1: Waste Stream Selection

You must segregate this chemical into Non-Halogenated Organic (Basic) or Halogenated Organic (Basic) depending on the solvent used.

  • CORRECT: Pouring into a drum labeled "Organic Waste (Basic/Neutral)."

  • INCORRECT: Pouring into a drum labeled "Acidic Waste" or "Oxidizers."

Step 2: Packaging for "Lab Pack" (Solids)

For pure solids, the "Lab Pack" method is the industry standard for research chemicals without a dedicated bulk stream.

  • Primary Container: Keep in the original glass/HDPE vial. Ensure the cap is TFE-lined and tight.

  • Secondary Containment: Place the vial into a clear polyethylene bag (Zip-lock).

  • Vermiculite: If shipping, surround with vermiculite to absorb potential leaks.

Step 3: Final Destruction Method

The only acceptable destruction method for pyridine-piperidine derivatives is High-Temperature Incineration .

  • Why? Biological wastewater treatment plants often struggle to degrade pyridine rings efficiently, leading to aquatic toxicity. Incineration ensures complete mineralization of the nitrogen heterocycles into N₂ and CO₂.

Visualizing the Decision Logic

The following diagram illustrates the critical decision nodes for disposing of (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol.

DisposalWorkflowStart(1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol(Waste Generation)StateCheckIs the waste Solid or Liquid?Start->StateCheckSolidPathSolid (Pure Substance)StateCheck->SolidPathSolidLiquidPathLiquid (Solution)StateCheck->LiquidPathLiquidLabPackPrepare Lab Pack(Inner container + Vermiculite)SolidPath->LabPackSolventCheckCheck Solvent TypeLiquidPath->SolventCheckFinalHigh-Temp Incineration(Approved Facility)LabPack->FinalHaloStreamHalogenated Basic Waste(e.g., in DCM/Chloroform)SolventCheck->HaloStreamContains HalogensNonHaloStreamNon-Halogenated Basic Waste(e.g., in MeOH/DMSO)SolventCheck->NonHaloStreamNo HalogensCompatibilityCRITICAL CHECK:Is container free of ACIDS?HaloStream->CompatibilityNonHaloStream->CompatibilityCompatibility->StartUnsafe (Segregate)Compatibility->FinalSafe

Figure 1: Decision tree for the segregation of pyridine-piperidine derivative waste. Note the critical check point for acid compatibility.

Regulatory Compliance & Emergency Response

RCRA Waste Codes

While this specific CAS is not P-listed or U-listed, the "Precautionary Principle" dictates handling it under the umbrella of its parent structures:

  • D038 (Pyridine): If the waste exhibits toxicity characteristic leaching > 5.0 mg/L.

  • Characteristic of Ignitability (D001): If dissolved in flammable solvents (Flash point < 60°C).

Spill Cleanup Procedure

If a spill occurs in the lab:

  • Evacuate & Ventilate: Pyridine derivatives have distinct, unpleasant odors and can cause respiratory distress.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.

  • Absorb: Do NOT use paper towels alone (rapid evaporation). Use a commercial Universal Absorbent or Clay/Vermiculite .

  • Neutralize: If available, treat the area with a mild citric acid wash after bulk removal to neutralize residual basic amines.

References

  • Sigma-Aldrich. (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol Product & Safety Data.[1][2] Retrieved from [1][2]

  • US EPA. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (40 CFR Part 261). Retrieved from [2]

  • Fisher Scientific. Safety Data Sheet: Pyridine and Piperidine Derivatives. Retrieved from [2]

  • National Research Council (US).Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC)

Personal Protective Equipment & Handling Guide: (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

(1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol is a research-grade heterocyclic building block, structurally related to pharmacologically active agents (e.g., Mirtazapine intermediates).[1] Due to the lack of comprehensive toxicological data for this specific isomer, strict "Read-Across" safety protocols must be applied.[1]

Core Hazard Assumption: Treat as a Potent Bioactive Amine and Irritant/Corrosive .[1]

  • Primary Risks: Mucous membrane irritation (Eyes/Lungs), potential CNS activity (due to structural similarity to serotonergic modulators), and skin sensitization.[1]

  • Operational Mandate: All handling of the neat substance must occur within a certified Chemical Fume Hood or Vented Balance Enclosure (VBE).[1]

Chemical Identity & Risk Assessment[1][2][3]

ParameterDetail
Chemical Name (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol
Structural Class Pyridine-substituted Piperidine Alcohol
CAS Number Not widely listed; Analogous to 1185307-98-5 (3-yl isomer)
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight ~206.28 g/mol
Physical State Viscous Oil or Low-Melting Solid (Free Base); Solid (HCl Salt)
GHS Classification (Inferred) Warning H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation
Expert Insight: The "Amine Effect"

As a tertiary amine with a pyridine ring, this compound is likely hygroscopic and basic.[1] Upon contact with skin moisture, it can generate a localized high pH environment, leading to chemical burns that may not be immediately painful.[1] Do not underestimate the lag time of amine burns.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Research Scale (<10g) handling. For process scale (>100g), upgrade to full Tyvek suits and PAPR.[1]

PPE CategoryRequirementTechnical Justification
Hand Protection Double Nitrile Gloves Inner: 4 mil (0.10 mm) Outer:[1] 5-8 mil (0.12-0.20 mm)Pyridine derivatives have high permeation rates.[1] Double gloving provides a "breakthrough buffer" of >60 mins.[1] Change outer gloves immediately upon splash.[1]
Eye Protection Chemical Splash Goggles (Indirect Vent)Standard safety glasses are insufficient for basic amines which can cause permanent corneal opacity upon direct contact.[1]
Body Protection Lab Coat (Buttoned) + Tyvek Sleeves Protects wrists/forearms (the most common exposure site during weighing) from aerosolized particulates or droplets.[1]
Respiratory N95/P100 (if outside hood) or Fume Hood (Primary)Inhalation of amine vapors causes "Halo Vision" (glaucopsia) and respiratory edema.[1] Engineering controls are primary; respirators are secondary.[1]

Operational Protocols

A. Weighing & Transfer (Critical Step)[1]
  • Engineering Control: Use a Vented Balance Enclosure (VBE) or place the balance deep inside a Fume Hood.[1]

  • Static Control: Use an ionizing bar or anti-static gun.[1] Piperidine derivatives are prone to static charge, causing "fly-away" powder/droplets.[1]

  • Technique:

    • Tare the receiving vessel (with lid) before opening the stock container.

    • Open stock container inside the hood.

    • Transfer using a disposable spatula or glass pipette (if liquid).[1]

    • Immediately reseal both vessels. Do not walk across the lab with an open container.

B. Solubilization
  • Solvent Choice: Soluble in DCM, Methanol, DMSO.[1]

  • Exotherm Warning: Dissolution in acidic media (e.g., acetic acid) will be exothermic.[1] Add solid to acid slowly with cooling.

C. Spill Response (Bench Scale < 50mL/5g)
  • Evacuate the immediate area (3-meter radius).[1]

  • Don PPE: Double gloves, goggles, respirator.[1]

  • Neutralize: Cover spill with Dry Sand or Vermiculite .[1] Do not use paper towels initially (rapid evaporation of pyridine moiety).[1]

  • Clean: Scoop into a hazardous waste bag. Wipe surface with 1% Acetic Acid (to neutralize base residues), then water.[1]

Decision Logic: Handling & Safety Workflow

The following diagram outlines the decision-making process for handling this compound based on its physical state and quantity.

SafetyWorkflow Start Start: Handling (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid If Salt Form Liquid Viscous Oil / Liquid CheckState->Liquid If Free Base Weighing Weighing Protocol Solid->Weighing Transfer Liquid Transfer Protocol Liquid->Transfer StaticControl Apply Anti-Static Gun Use Vented Balance Enclosure Weighing->StaticControl Dissolution Dissolution / Reaction StaticControl->Dissolution Syringe Use Positive Displacement Pipette or Glass Syringe Transfer->Syringe Syringe->Dissolution Waste Disposal: High BTU Stream (Do not drain dispose) Dissolution->Waste

Figure 1: Operational workflow for safe handling, distinguishing between solid (salt) and liquid (free base) forms.[1]

Storage & Stability

  • Temperature: Store at 2°C to 8°C (Refrigerator).

  • Atmosphere: Store under Argon or Nitrogen .[1] The secondary/tertiary amines are sensitive to oxidation and CO₂ absorption (carbamate formation).[1]

  • Container: Amber glass vial with a Teflon-lined cap. Avoid metal containers due to potential chelation with the pyridine-nitrogen motif.[1]

Disposal & Decontamination[1]

  • Waste Stream: Classify as Organic Basic/Amine Waste .[1]

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) or alkyl halides in the waste drum to prevent uncontrolled alkylation exotherms.[1]

  • Container Rinse: Triple rinse empty vials with Methanol before discarding glass.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 315585, Phenyl(pyridin-2-yl)methanol (Structural Analog).[1] Retrieved January 28, 2026 from [Link][1]

Sources

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Retrosynthesis Analysis

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